Product packaging for 4-(Azetidin-3-yl)benzonitrile(Cat. No.:CAS No. 7215-03-4)

4-(Azetidin-3-yl)benzonitrile

Cat. No.: B3033024
CAS No.: 7215-03-4
M. Wt: 158.2 g/mol
InChI Key: HSJBGIMFXZFGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Azetidin-3-yl)benzonitrile is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B3033024 4-(Azetidin-3-yl)benzonitrile CAS No. 7215-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azetidin-3-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10,12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJBGIMFXZFGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222472
Record name Benzonitrile, p-(3-azetidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7215-03-4
Record name Benzonitrile, p-(3-azetidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, p-(3-azetidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 4-(Azetidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 4-(azetidin-3-yl)benzonitrile, a key heterocyclic building block in modern drug discovery.[1][2] Aimed at researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of methods. It details the causality behind the selection of each analytical technique—High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. By integrating the orthogonal data streams from these methods, we establish a self-validating workflow that ensures the highest degree of confidence in the compound's identity, purity, and structural integrity, which are critical for regulatory submission, intellectual property claims, and advancing drug development programs.

Introduction: The Imperative for Unambiguous Characterization

This compound is an organic compound featuring a benzonitrile group attached to a four-membered azetidine ring.[2] This structural motif is of significant interest in medicinal chemistry, as the strained azetidine ring can impart unique conformational constraints and metabolic stability, potentially enhancing interactions with biological targets.[2]

Before a compound like this compound can be advanced in a research or development pipeline, its chemical structure must be unequivocally confirmed. The process of structure elucidation is not merely an academic exercise; it is the foundation of chemical research. It ensures that the biological activity observed is attributable to the intended molecule, validates the synthetic route, and forms the bedrock of intellectual property filings. An erroneous structural assignment can lead to wasted resources, irreproducible results, and significant delays in development.

This guide presents a holistic and logical workflow, demonstrating how a synergistic combination of modern analytical techniques provides an irrefutable confirmation of the molecular structure.

Part 1: Foundational Analysis – Elemental Composition by High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first step in identifying an unknown compound is to determine its elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[3] This high precision allows for the calculation of a unique elemental formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783 u, ¹²C = 12.00000 u, ¹⁴N = 14.00307 u). For a molecule like this compound, which contains nitrogen, the "Nitrogen Rule" can also be a useful preliminary check, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4]

We select Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.

HRMS_Workflow cluster_0 Sample Preparation & Introduction cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing & Interpretation Sample Compound in Volatile Solvent Infusion Direct Infusion via Syringe Pump Sample->Infusion Introduce ESI Electrospray Ionization (ESI) Generates [M+H]⁺ Infusion->ESI Ionize Analyzer High-Resolution Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer Separate Ions Detector Ion Detection Analyzer->Detector Detect MassSpectrum Generate Mass Spectrum (Intensity vs. m/z) Detector->MassSpectrum Process Signal FormulaCalc Elemental Formula Calculator Software MassSpectrum->FormulaCalc Input Measured m/z Confirmation Confirm C₁₀H₁₀N₂ FormulaCalc->Confirmation Compare & Validate

Caption: Workflow for HRMS-based elemental formula confirmation.

Data Presentation: Expected HRMS Results

The expected data provides a clear pass/fail criterion. A measured mass within 5 ppm (parts per million) of the calculated exact mass is the industry standard for high-confidence formula assignment.[5]

ParameterValueSource
Molecular FormulaC₁₀H₁₀N₂[2][6]
Molecular Weight (Nominal)158 g/mol [6]
Ion Species[M+H]⁺Assumed (ESI Positive Mode)
Calculated Exact Mass159.0917Calculated from Formula
Measured Exact Mass159.0917 ± 0.0008Target for <5 ppm accuracy

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent compatible with ESI, such as acetonitrile or methanol.

  • Instrument Calibration: Calibrate the high-resolution mass spectrometer using a known calibration standard mixture appropriate for the desired mass range, ensuring mass accuracy is within specifications (< 2 ppm).[5]

  • Method Setup:

    • Ionization Mode: ESI, Positive.

    • Scan Range: m/z 100-500.

    • Resolution Setting: >10,000 (FWHM).[7]

    • Injection: Introduce the sample via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical formula C₁₀H₁₁N₂ (for the [M+H]⁺ ion).

Trustworthiness: The high accuracy of the mass measurement provides a robust, self-validating check on the elemental formula. An observed mass of 159.0915, for example, corresponds to an error of only 1.25 ppm, strongly supporting the C₁₀H₁₀N₂ formula and ruling out other potential isobaric formulas.

Part 2: Unraveling the Molecular Framework – NMR Spectroscopy

Expertise & Causality: While HRMS provides the elemental formula, it gives no information about connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. We employ a suite of NMR experiments to build the structure piece by piece.

  • ¹H NMR (Proton NMR): This experiment identifies all unique proton environments in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration gives the relative number of protons in that environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

  • ¹³C NMR (Carbon NMR): This provides the number of unique carbon environments. Combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D COSY (Correlation Spectroscopy): This homonuclear experiment is crucial for establishing connectivity. It shows which protons are coupled to each other (typically through 2-3 bonds).[8][9] A cross-peak between two proton signals indicates they are neighbors in the molecular structure.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment directly correlates each proton with the carbon atom it is attached to (a one-bond C-H correlation).[8][10][11] This is the ultimate tool for unambiguously assigning proton signals to their respective carbons, locking the framework together.

NMR_Strategy H1_NMR ¹H NMR COSY 2D COSY H1_NMR->COSY Identifies H-H Connectivity HSQC 2D HSQC H1_NMR->HSQC Provides ¹H Dimension C13_NMR ¹³C NMR C13_NMR->HSQC Provides ¹³C Dimension Structure Final Confirmed Structure COSY->Structure Establishes Spin Systems HSQC->Structure Assigns H to C Unambiguously

Caption: Integrated NMR strategy for structure elucidation.

Data Presentation: Expected NMR Assignments

The following table summarizes the expected chemical shifts for this compound in a standard NMR solvent like CDCl₃ or DMSO-d₆.

Atom(s)TechniqueExpected Chemical Shift (δ, ppm)MultiplicityAssignment
H-2', H-6'¹H NMR~7.65Doublet (d)Aromatic protons ortho to CN
H-3', H-5'¹H NMR~7.45Doublet (d)Aromatic protons meta to CN
H-2, H-4 (axial/eq)¹H NMR~4.0-4.2Multiplet (m)Azetidine CH₂ adjacent to NH
H-3¹H NMR~3.8-4.0Multiplet (m)Azetidine CH attached to aryl ring
NH¹H NMR~2.0-3.0Broad Singlet (br s)Azetidine secondary amine
C-1'¹³C NMR~148Quaternary (C)Aromatic C attached to azetidine
C-4'¹³C NMR~112Quaternary (C)Aromatic C attached to CN
C-2', C-6'¹³C NMR~133Methine (CH)Aromatic CH ortho to CN
C-3', C-5'¹³C NMR~128Methine (CH)Aromatic CH meta to CN
CN¹³C NMR~119Quaternary (C)Nitrile carbon
C-2, C-4¹³C NMR~50-55Methylene (CH₂)Azetidine CH₂
C-3¹³C NMR~35-40Methine (CH)Azetidine CH

Experimental Protocols: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum using a 400 MHz (or higher) spectrometer.

    • Typical parameters: 16-32 scans, 2-second relaxation delay.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical parameters: 512-2048 scans, 2-second relaxation delay.

  • 2D COSY Acquisition:

    • Use a standard gradient-selected COSY pulse sequence (e.g., gpcosy).

    • Acquire data with 256-512 increments in the indirect dimension (t₁) and 2-4 scans per increment.

  • 2D HSQC Acquisition:

    • Use a standard gradient-selected HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz) (e.g., hsqcedetgp).

    • Acquire data with 256 increments in t₁ and 4-8 scans per increment.

  • Data Analysis: Analyze the 2D spectra to build the molecular framework.

    • In the COSY spectrum, trace the correlations from the aromatic protons to confirm their coupling. Trace the correlations within the azetidine ring to establish the -CH₂-CH-CH₂- spin system.

    • In the HSQC spectrum, identify the cross-peak for each proton signal to find its directly attached carbon, confirming the assignments made in the 1D spectra.

Trustworthiness: The power of this multi-dimensional approach lies in its self-consistency. The proton spin systems identified in the COSY spectrum must perfectly match the one-bond C-H correlations observed in the HSQC spectrum. This cross-validation between experiments leaves no ambiguity in the final structural assignment.

Part 3: Orthogonal Confirmation of Functional Groups – FTIR Spectroscopy

Expertise & Causality: While NMR provides the detailed skeleton, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and orthogonal method to confirm the presence of key functional groups.[12] The principle is that specific chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. For this compound, two functional groups provide strong, unmistakable signals: the nitrile group (C≡N) and the secondary amine (N-H).

Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires little to no sample preparation and works well for solid powders and liquids.[13][14]

Data Presentation: Characteristic IR Absorption Frequencies

Functional GroupBond VibrationExpected Frequency (cm⁻¹)Intensity
NitrileC≡N Stretch2220 - 2230Strong, Sharp
Secondary AmineN-H Stretch3300 - 3350Medium, Sharp
Aromatic RingC=C Stretch1600 - 1450Medium-Weak
Aromatic RingC-H Bending (out-of-plane)800 - 850Strong (para-disubstituted)

Sources for frequency ranges:[15][16][17]

Experimental Protocol: ATR-FTIR Spectroscopy

  • Background Scan: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.[18]

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.[19]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify the key absorption bands and compare their positions to the expected values for the nitrile and secondary amine functional groups.

Trustworthiness: The presence of a strong, sharp peak around 2225 cm⁻¹ is a highly reliable indicator of a nitrile group.[15] Similarly, a distinct peak in the 3300-3350 cm⁻¹ region confirms the N-H bond of the secondary amine.[16] This FTIR data provides a rapid, independent validation of the functional groups inferred from the NMR and MS data.

Part 4: Holistic Data Integration and Final Confirmation

  • HRMS established the elemental formula: C₁₀H₁₀N₂ .

  • FTIR confirmed the presence of key functional groups: a nitrile (C≡N) and a secondary amine (N-H) .

  • ¹³C NMR showed 7 distinct carbon environments, consistent with the proposed structure's symmetry (the two pairs of aromatic CH carbons and the two azetidine CH₂ carbons are equivalent).

  • ¹H NMR revealed signals for a para-disubstituted benzene ring and the protons of the azetidine ring, with correct integrations.

  • COSY and HSQC tied everything together, confirming the connectivity of the aromatic protons to their respective carbons, the connectivity within the azetidine ring, and, crucially, the attachment point of the azetidine ring (at C3) to the benzonitrile moiety (at C1').

Final_Confirmation cluster_Data Analytical Data cluster_Info Structural Information Derived HRMS HRMS C₁₀H₁₀N₂ Formula Elemental Formula HRMS->Formula FTIR FTIR -C≡N, -NH FuncGroups Functional Groups FTIR->FuncGroups NMR NMR Suite (¹H, ¹³C, COSY, HSQC) Connectivity Atom Connectivity & Framework NMR->Connectivity Final_Structure Confirmed Structure: This compound Formula->Final_Structure FuncGroups->Final_Structure Connectivity->Final_Structure

Caption: Convergence of analytical data to a confirmed structure.

This integrated, multi-technique approach provides a self-validating system. Each piece of data acts as a check on the others, culminating in a structural assignment with the highest possible degree of scientific confidence, ready for the rigorous demands of drug development and regulatory scrutiny.

References

Introduction: The Strategic Value of the Azetidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Azetidin-3-yl)benzonitrile

CAS Number: 7215-03-4

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The document details its core physicochemical properties, outlines plausible synthetic and analytical methodologies, and explores its applications as a strategic scaffold in modern drug discovery. By combining a rigid azetidine core with a versatile benzonitrile moiety, this compound serves as a valuable starting point for the development of novel therapeutics. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of next-generation small molecule drugs.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a highly sought-after motif in medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a distinct conformational constraint compared to more flexible acyclic or larger ring systems. This property is invaluable for optimizing ligand-receptor interactions, improving binding affinity, and fine-tuning pharmacokinetic profiles. When incorporated into a larger molecule, the azetidine ring can act as a non-classical bioisostere for other common groups, offering a novel vector for exploring chemical space while often improving properties like metabolic stability and aqueous solubility.

This compound strategically combines this valuable azetidine core with a benzonitrile group. The benzonitrile moiety is a versatile chemical handle and a common feature in many bioactive molecules. The nitrile group can participate in various chemical transformations, act as a hydrogen bond acceptor, or serve as a surrogate for other functional groups. The compound, therefore, represents a convergence of two pharmacologically relevant scaffolds, making it a powerful intermediate for generating diverse compound libraries for high-throughput screening (HTS) and lead optimization campaigns.[1]

Caption: Molecular structure of this compound.

Physicochemical and Structural Properties

This compound is typically supplied as a white to yellow solid for research purposes.[3] Its fundamental properties are summarized below, providing essential data for experimental design, formulation, and safety assessments.

PropertyValueSource
CAS Number 7215-03-4[3][4]
Molecular Formula C₁₀H₁₀N₂[3][4]
Molecular Weight 158.20 g/mol [3][5]
Appearance White to yellow solid[3]
Melting Point 124.6 °C (397.8 K)[5]
Boiling Point 365.4 °C (638.5 K)[5]
Density 1.184 g/cm³[5]
InChI Key HSJBGIMFXZFGQR-UHFFFAOYSA-N[4]
Synonyms p-(3-Azetidinyl)benzonitrile, 4-(3-azetidinyl)Benzonitrile[4]

The molecule's structure, featuring both a polar azetidine ring capable of hydrogen bonding and a larger, more hydrophobic benzonitrile group, suggests moderate solubility in polar organic solvents like ethanol, methanol, and DMSO, with limited solubility in water.[5]

Synthesis and Manufacturing Pathway

While multiple proprietary synthesis routes may exist, a general and logical approach to this compound involves a cross-coupling reaction. A common strategy in medicinal chemistry for forging aryl-C(sp³) bonds is the Suzuki-Miyaura cross-coupling. This method offers high functional group tolerance and reliable reaction conditions.

A plausible synthetic workflow is outlined below:

References

An In-depth Technical Guide to 4-(Azetidin-3-yl)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Azetidin-3-yl)benzonitrile is a key heterocyclic building block in modern medicinal chemistry. Its rigid, three-dimensional azetidine core, coupled with the versatile benzonitrile moiety, makes it a valuable scaffold for the synthesis of complex molecular architectures targeting a range of biological pathways. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via a Suzuki-Miyaura cross-coupling strategy, thorough characterization data, and a discussion of its application as a critical intermediate in the development of therapeutic agents, particularly kinase inhibitors.

Introduction: The Significance of the Azetidine Scaffold

Saturated nitrogen-containing heterocycles are privileged structures in drug discovery, prized for their ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity. Among these, the azetidine ring, a four-membered aza-heterocycle, has emerged as a particularly valuable motif.[1] Its strained, non-planar structure provides a rigid scaffold that can orient substituents in precise vectors, enabling fine-tuned interactions with biological targets.[2]

The incorporation of an azetidine ring in place of more common moieties like piperidine or pyrrolidine can significantly alter a compound's pharmacological profile.[1] this compound serves as an exemplary building block, combining the benefits of the azetidine core with a benzonitrile group—a common feature in enzyme inhibitors, where the nitrile can act as a hydrogen bond acceptor or a precursor to other functional groups. This guide aims to serve as a technical resource for researchers utilizing this versatile compound in their synthetic and drug discovery endeavors.

Physicochemical and Structural Properties

This compound is a solid at room temperature, possessing a unique combination of a polar heterocyclic ring and an aromatic nitrile. These features dictate its solubility and handling properties. It is generally more soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) than in water.

Table 1: Physicochemical Data for this compound
PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂--INVALID-LINK--
Molecular Weight 158.20 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 124.60 °C--INVALID-LINK--
Boiling Point 365.40 °C (Predicted)--INVALID-LINK--
Density 1.184 g/cm³ (Predicted)--INVALID-LINK--
CAS Number 7215-03-4--INVALID-LINK--

For researchers requiring the compound in a more water-soluble form, the hydrochloride salt is also available.

Table 2: Data for this compound Hydrochloride
PropertyValueSource(s)
Molecular Formula C₁₀H₁₁ClN₂--INVALID-LINK--
Molecular Weight 194.66 g/mol --INVALID-LINK--

Synthesis Protocol: A Representative Suzuki-Miyaura Coupling Approach

The synthesis of this compound is efficiently achieved through a two-step process involving a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by the deprotection of the azetidine nitrogen. This method is highly versatile and allows for the modular construction of the target molecule from commercially available starting materials.[3]

The causality behind this experimental choice lies in the robustness and high functional group tolerance of the Suzuki-Miyaura reaction, which is a cornerstone of modern C-C bond formation.[3] The use of a tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen is standard practice; it prevents side reactions and is readily removed under acidic conditions without affecting the rest of the molecule.

Step 1: Synthesis of tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Synthesis_Step1 cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 tert-butyl 3-((trifluoromethyl)sulfonyloxy)azetidine-1-carboxylate Process Suzuki-Miyaura Cross-Coupling Reactant1->Process Reactant2 4-Cyanophenylboronic acid Reactant2->Process Catalyst Pd(dppf)Cl₂ (Palladium Catalyst) Catalyst->Process Base K₂CO₃ (Base) Base->Process Solvent Dioxane / H₂O (Solvent System) Solvent->Process Temp Heat (e.g., 80-100 °C) Temp->Process Product tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate (Boc-Protected Intermediate) Process->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add 4-cyanophenylboronic acid (1.2 equivalents), potassium carbonate (3.0 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Reagent Addition: Add a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio). Add tert-butyl 3-((trifluoromethyl)sulfonyloxy)azetidine-1-carboxylate (1.0 equivalent) to the mixture. The azetidine triflate is used as an effective electrophilic coupling partner.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected intermediate.

Step 2: Deprotection to Yield this compound

Synthesis_Step2 cluster_reagents Reagents & Conditions Input tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate Process Boc Deprotection Input->Process Reagent Trifluoroacetic Acid (TFA) or HCl in Dioxane Reagent->Process Solvent Dichloromethane (DCM) Solvent->Process Temp Room Temperature Temp->Process Product This compound (Final Product) Process->Product

Caption: Workflow for the Boc-deprotection step.

Methodology:

  • Reaction Setup: Dissolve the purified tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM).

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of hydrogen chloride in dioxane (e.g., 4M) to the solution at room temperature.

  • Reaction Execution: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. If using TFA, co-evaporation with a solvent like toluene can help remove residual acid. If using HCl, the hydrochloride salt may precipitate and can be isolated or neutralized.

  • Neutralization and Isolation: To obtain the free base, dissolve the residue in a minimal amount of DCM and wash with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate to yield this compound.

Compound Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of what is expected for this compound.

Table 3: Predicted Spectroscopic Data
TechniqueData
¹H NMR Aromatic Protons: Two doublets, typically between δ 7.5-7.8 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. Azetidine Protons: A multiplet for the CH proton at the 3-position, and two multiplets for the CH₂ protons at the 2- and 4-positions, typically between δ 3.5-4.5 ppm. A broad singlet for the NH proton.
¹³C NMR Aromatic Carbons: Signals in the δ 110-150 ppm range, including the quaternary carbon attached to the azetidine, the nitrile-bearing carbon, the two equivalent CH carbons, and the nitrile carbon itself (~118-120 ppm). Azetidine Carbons: A signal for the CH carbon at the 3-position and a signal for the two equivalent CH₂ carbons at the 2- and 4-positions, typically in the δ 30-60 ppm range.
Mass Spec (ESI+) [M+H]⁺: Calculated: 159.0917; Expected: m/z = 159.1

Note: Actual chemical shifts can vary depending on the solvent and instrument used.

Applications in Drug Discovery

This compound is a valuable intermediate for synthesizing more complex molecules, particularly in the field of kinase inhibitors. The Janus kinase (JAK) family of enzymes is a critical target in autoimmune diseases, and several approved drugs, such as Baricitinib, feature an azetidine-based scaffold. Baricitinib contains a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety, demonstrating the clinical relevance of this core structure.

The this compound scaffold can be elaborated in several ways:

  • N-Functionalization: The secondary amine of the azetidine ring provides a handle for introducing various substituents to probe interactions with the solvent-exposed regions of an enzyme's active site.

  • Nitrile Group Chemistry: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further diversification opportunities.

  • Scaffold Hopping: The entire moiety can be used as a bioisosteric replacement for other cyclic structures in known pharmacophores to improve properties like selectivity or reduce off-target effects.

Applications cluster_derivatization Chemical Derivatization cluster_targets Therapeutic Targets Start This compound N_Func N-Alkylation / N-Arylation (at Azetidine Nitrogen) Start->N_Func Provides access to solvent-exposed regions CN_Hydrolysis Nitrile Hydrolysis (to Carboxylic Acid/Amide) Start->CN_Hydrolysis Modifies H-bonding properties CN_Reduction Nitrile Reduction (to Primary Amine) Start->CN_Reduction Introduces basic center Kinase_Inhibitors Kinase Inhibitors (e.g., JAK, DYRK1A) N_Func->Kinase_Inhibitors GPCR_Ligands GPCR Ligands N_Func->GPCR_Ligands CN_Hydrolysis->GPCR_Ligands Other_Enzymes Other Enzyme Inhibitors CN_Reduction->Other_Enzymes

Caption: Derivatization pathways and potential applications.

Conclusion

This compound is a high-value building block for medicinal chemists. Its synthesis is accessible through robust and scalable chemical reactions like the Suzuki-Miyaura coupling. The unique conformational constraints imposed by the azetidine ring, combined with the electronic properties of the benzonitrile group, provide a powerful platform for the design and synthesis of novel, potent, and selective therapeutic agents. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile scaffold into their drug discovery programs.

References

A-Z Guide to the Synthesis of 4-(Azetidin-3-yl)benzonitrile Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and scalable synthetic route to 4-(Azetidin-3-yl)benzonitrile hydrochloride, a key building block in contemporary medicinal chemistry. The synthesis is presented in two primary stages: the palladium-catalyzed Suzuki-Miyaura cross-coupling to form the N-Boc protected intermediate, followed by an efficient acidic deprotection to yield the final hydrochloride salt. This document is intended for researchers, chemists, and professionals in drug development, offering not only detailed, replicable protocols but also a critical analysis of the chemical principles and strategic decisions underpinning the synthetic design. We delve into the causality behind procedural choices, from reagent selection to reaction conditions, to provide a holistic understanding of the process.

Introduction

The azetidine motif is a strained four-membered heterocycle that has garnered significant interest in drug discovery. Its unique conformational constraints and ability to act as a versatile scaffold can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and target-binding affinity.[1] Specifically, the 3-substituted azetidine core is a prevalent feature in a number of biologically active molecules. This compound, in particular, serves as a crucial intermediate for the synthesis of Janus kinase (JAK) inhibitors, such as Baricitinib, which is used in the treatment of rheumatoid arthritis.[2]

This guide details a reliable two-step synthesis of this compound as its hydrochloride salt, a stable and readily handled form. The strategy hinges on the creation of a carbon-carbon bond between the azetidine ring and the benzonitrile moiety via a Suzuki-Miyaura coupling, followed by the removal of the nitrogen protecting group.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound hydrochloride (I) simplifies the molecule into manageable, commercially available, or readily synthesized precursors. The primary disconnection is at the C-N bond of the azetidine amine, leading back to the free base, which is derived from its N-Boc protected precursor (II). The key C-C bond between the azetidine and the phenyl ring suggests a cross-coupling strategy, disconnecting to an azetidine-based organoboron species (III) and an aryl halide (IV).

G cluster_main Retrosynthetic Pathway Target This compound HCl (I) Intermediate_II tert-Butyl 3-(4-cyanophenyl)azetidine-1-carboxylate (II) Target->Intermediate_II Deprotection/Salt Formation Intermediate_III 1-Boc-azetidin-3-ylboronic acid pinacol ester (III) Intermediate_II->Intermediate_III Suzuki Coupling Disconnection Intermediate_IV 4-Bromobenzonitrile (IV)

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of tert-Butyl 3-(4-cyanophenyl)azetidine-1-carboxylate (Protected Intermediate)

The first critical stage of the synthesis is the construction of the C(sp³)–C(sp²) bond between the azetidine ring and the benzonitrile moiety. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and broad substrate scope, making it a cornerstone of modern organic synthesis.[3]

Strategic Considerations: The Boc Protecting Group

The azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This serves two primary functions:

  • Deactivation: It moderates the nucleophilicity and basicity of the nitrogen atom, preventing it from interfering with the palladium catalyst or acting as a competing nucleophile.

  • Stability and Lability: The Boc group is robust enough to withstand the conditions of the coupling reaction but can be removed under specific acidic conditions without compromising the rest of the molecule.[4][5]

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle for this reaction is a well-established process involving a palladium catalyst.

G pd0 Pd(0)L₂ aryl_pd Ar-Pd(II)-X L₂ pd0->aryl_pd Ar-X ox_add Oxidative Addition biaryl_pd Ar-Pd(II)-Ar' L₂ aryl_pd->biaryl_pd Ar'-B(OR)₂ (Base activated) transmetal Transmetalation biaryl_pd->pd0 Product Release red_elim Reductive Elimination product Ar-Ar' aryl_halide Ar-X boronic_ester Ar'-B(OR)₂ base Base

Caption: Simplified mechanism of the Suzuki-Miyaura reaction.

The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 4-bromobenzonitrile.

  • Transmetalation: The organic group from the azetidine boronic ester is transferred to the palladium center, a step that is typically facilitated by a base.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)azetidine-1-carboxylate with 4-bromobenzonitrile.

Reagents & Equipment:

  • tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)azetidine-1-carboxylate

  • 4-Bromobenzonitrile

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a round-bottom flask, add 4-bromobenzonitrile (1.0 eq), tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)azetidine-1-carboxylate (1.2 eq), and potassium carbonate (3.0 eq).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask via cannula.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate as a solid.

Reagent/ParameterQuantity/ValueRationale
Aryl Halide 4-Bromobenzonitrile (1.0 eq)The C-Br bond is sufficiently reactive for oxidative addition while being stable and commercially available.[8]
Boronic Ester Azetidine Pinacol Ester (1.2 eq)A slight excess ensures complete consumption of the aryl halide. Pinacol esters offer good stability.[6]
Catalyst Pd(dppf)Cl₂ (3 mol%)The dppf ligand provides a good balance of electron richness and steric bulk, promoting efficient catalysis.
Base K₂CO₃ (3.0 eq)An aqueous inorganic base is crucial for activating the boronic ester for the transmetalation step.[8][9]
Solvent Dioxane/Water (4:1)A polar aprotic solvent mixture that solubilizes both organic and inorganic reagents.[8]
Temperature 80-90 °CProvides sufficient thermal energy to drive the catalytic cycle without significant decomposition.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the Pd(0) catalyst.

Part 2: N-Boc Deprotection and Hydrochloride Salt Formation

The final step is the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is efficiently achieved in a single step using a strong acid.

Mechanism of Acidic Boc Deprotection

The Boc group is designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently eliminates to form isobutylene gas. The resulting carbamic acid is unstable and decarboxylates to release the free amine.

G cluster_deprotection Boc Deprotection Mechanism Boc_Amine R-NH-Boc Protonation Protonated Boc Amine Boc_Amine->Protonation + H⁺ Carbocation t-Butyl Cation + Carbamic Acid Protonation->Carbocation Cleavage Decarboxylation Free Amine (R-NH₂) + CO₂ Carbocation->Decarboxylation Decarboxylation Gas_Formation Isobutylene Carbocation->Gas_Formation Elimination

Caption: Mechanism of acid-catalyzed Boc deprotection.

Using hydrochloric acid as the proton source allows the liberated free amine to be immediately protonated, forming the stable and often crystalline hydrochloride salt, which can be easily isolated.[5][10]

Experimental Protocol: Deprotection and Salt Formation

Reagents & Equipment:

  • tert-Butyl 3-(4-cyanophenyl)azetidine-1-carboxylate

  • 4 M HCl in 1,4-Dioxane (or Isopropanol)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolve the protected intermediate, tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate (1.0 eq), in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • To the stirred solution, add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 eq) at room temperature.

  • Stir the mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution as a white solid.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, add an anti-solvent such as diethyl ether to facilitate further precipitation of the hydrochloride salt.

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to yield this compound hydrochloride as a stable, crystalline solid.

Self-Validating System & Quality Control

The integrity of this protocol is ensured by rigorous in-process controls and final product characterization.

  • Reaction Monitoring: TLC analysis is used to visually confirm the consumption of the starting material. A stain like ninhydrin can be used post-deprotection to visualize the appearance of the primary amine product.

  • Isolation & Purification: The precipitation of the hydrochloride salt from the reaction mixture serves as a highly effective purification method, as most organic impurities and by-products remain in the solvent phase.

  • Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Result
¹H NMR Appearance of a broad singlet for the -NH₂⁺- protons and disappearance of the tert-butyl singlet at ~1.4 ppm.
Mass Spec (ESI+) Detection of the molecular ion for the free base [M+H]⁺.
Melting Point A sharp melting point indicates high purity of the crystalline salt.
Purity (HPLC) >98% purity is typically achievable with this protocol.

Overall Synthesis Workflow

The complete synthetic process is a streamlined and efficient pathway from readily available starting materials to the final, high-purity product.

G start1 Azetidine Boronic Ester step1 Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 85°C) start1->step1 start2 4-Bromobenzonitrile start2->step1 purification1 Column Chromatography step1->purification1 intermediate tert-Butyl 3-(4-cyanophenyl)azetidine-1-carboxylate step2 Acidic Deprotection (4M HCl in Dioxane, RT) intermediate->step2 purification2 Precipitation & Filtration step2->purification2 final_product This compound HCl purification1->intermediate purification2->final_product

Caption: Overall workflow for the synthesis.

Conclusion

This guide outlines a validated, two-step synthesis for this compound hydrochloride. The strategic use of a palladium-catalyzed Suzuki-Miyaura coupling provides an efficient means to construct the core structure, while a straightforward acid-mediated deprotection yields the final product in a stable, crystalline form. By explaining the rationale behind the chosen reagents and conditions, this document provides the necessary framework for researchers to successfully implement and adapt this synthesis for their drug discovery and development programs.

References

A Technical Guide to the Predicted Spectroscopic Profile of 4-(Azetidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 4-(Azetidin-3-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Azetidine derivatives are valued scaffolds due to their unique conformational constraints and ability to serve as versatile building blocks.[1] Given the limited availability of direct experimental data for this specific molecule, this document synthesizes a detailed predictive analysis based on established principles of spectroscopic interpretation and data from structurally analogous compounds. This guide is intended to serve as an essential resource for researchers engaged in the synthesis, characterization, and quality control of this compound and related chemical entities, ensuring a solid foundation for further development.

Molecular Structure and Physicochemical Properties

This compound incorporates a strained four-membered azetidine ring directly attached at its 3-position to a p-substituted benzonitrile moiety. This combination imparts a rigid three-dimensional structure and specific electronic characteristics that are crucial for its chemical behavior and potential biological interactions.

  • Molecular Formula: C₁₀H₁₀N₂

  • Molecular Weight: 158.20 g/mol

  • Key Features:

    • Azetidine Ring: A saturated, four-membered nitrogen-containing heterocycle. The ring strain and the presence of a secondary amine are key features.

    • Benzonitrile Group: A benzene ring substituted with a cyano (-C≡N) group, which is a strong electron-withdrawing group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, providing a roadmap for structural verification. The analysis anticipates the use of a standard NMR solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to be characterized by distinct signals corresponding to the aromatic protons of the benzonitrile ring and the aliphatic protons of the azetidine ring. The electron-withdrawing nature of the nitrile group will significantly influence the chemical shifts of the aromatic protons, creating a characteristic AA'BB' system.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Expert Insights
H-Ar (ortho to -CN)7.60 - 7.75Doublet (d)2HThese protons are deshielded due to the strong anisotropic and electron-withdrawing effects of the adjacent nitrile group.[2]
H-Ar (meta to -CN)7.40 - 7.55Doublet (d)2HThese protons are coupled to the ortho protons and appear slightly more upfield.
H-Azetidine (CH)3.90 - 4.10Quintet or Multiplet1HThis methine proton is coupled to the four adjacent methylene protons on the azetidine ring and is shifted downfield by the adjacent aromatic ring.
H-Azetidine (CH₂)3.60 - 3.80Multiplet4HThe methylene protons of the azetidine ring are diastereotopic and are expected to show complex splitting patterns. Their chemical shift is typical for protons on a small, strained heterocyclic ring.[3][4]
N-H (Azetidine)1.80 - 2.50Broad Singlet (br s)1HThe chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature. It is expected to be a broad signal due to quadrupole broadening and potential hydrogen exchange.
Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The key signals will be the quaternary carbons of the benzonitrile ring and the aliphatic carbons of the azetidine ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Expert Insights
C≡N (Nitrile)118 - 120The nitrile carbon is a characteristic signal in the downfield region of the spectrum.[5]
C-Ar (Quaternary, attached to -CN)110 - 114This ipso-carbon is shielded relative to the other aromatic carbons due to the electronic nature of the nitrile substituent.[2][5]
C-Ar (Quaternary, attached to Azetidine)148 - 152This carbon is significantly deshielded due to its attachment to the azetidine ring and its para-position relative to the electron-withdrawing nitrile group.
C-Ar (CH, ortho to -CN)132 - 134These carbons are deshielded by the nitrile group.
C-Ar (CH, meta to -CN)128 - 130These carbons are less affected by the nitrile group compared to the ortho carbons.
C-Azetidine (CH₂)50 - 55The methylene carbons of the strained azetidine ring.
C-Azetidine (CH)35 - 40The methine carbon attached to the benzonitrile ring.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. This methodology incorporates standard internal controls and systematic data processing steps.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[4] Ensure the instrument is properly shimmed to achieve a narrow and symmetrical TMS signal.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 4 seconds. Collect a minimum of 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A relaxation delay of 2-5 seconds and a sufficient number of scans (e.g., 1024 or more) are required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Structural Confirmation (Optional but Recommended): Perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to unambiguously assign all proton and carbon signals, confirming connectivity.[6]

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing cluster_interp Spectral Interpretation Prep Dissolve 5-10 mg Sample in Deuterated Solvent with TMS Standard Acq_H1 Acquire ¹H Spectrum (16 scans) Prep->Acq_H1 Load Sample Acq_C13 Acquire ¹³C Spectrum (≥1024 scans) Acq_2D Acquire 2D Spectra (COSY, HSQC) Proc Fourier Transform Phase & Baseline Correction Calibrate to TMS (0 ppm) Acq_2D->Proc Process FIDs Interp Assign Signals Analyze Multiplicities Confirm Structure Proc->Interp Analyze Spectra

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum of this compound will be dominated by vibrations from the nitrile, aromatic, and amine groups.

Predicted IR Absorption Bands

The following table outlines the principal absorption bands expected in the IR spectrum. The presence of these specific bands provides strong evidence for the compound's structure.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)IntensityExpert Insights
N-H (Azetidine)Stretch3300 - 3500Medium, BroadThis band is characteristic of a secondary amine. Broadening is due to hydrogen bonding.[7]
C-H (Aromatic)Stretch3000 - 3100Medium to WeakThese signals appear just above 3000 cm⁻¹ and are typical for C-H bonds on a benzene ring.
C-H (Aliphatic)Stretch2850 - 2960MediumThese signals correspond to the C-H stretching vibrations of the azetidine ring's CH and CH₂ groups.
C≡N (Nitrile)Stretch2220 - 2240Strong, SharpThis is a highly characteristic and easily identifiable peak for the nitrile functional group.[8] Its intensity and sharp nature make it a key diagnostic band.
C=C (Aromatic)Stretch1600 - 1610 & 1480 - 1500Medium to StrongThese absorptions are due to the stretching vibrations within the benzene ring.
C-N (Azetidine)Stretch1180 - 1250MediumThis band corresponds to the stretching of the carbon-nitrogen bonds within the azetidine ring.
Experimental Protocol for FTIR Data Acquisition
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 32 scans to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label the major peaks corresponding to the key functional groups.

IR Analysis Workflow

IR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation Prep Clean ATR Crystal Acquire Background Scan Acq Apply Sample to Crystal Collect Spectrum (32 scans, 4000-400 cm⁻¹) Prep->Acq Load Sample Interp Identify Key Bands (C≡N, N-H, C-H) Correlate with Structure Acq->Interp Process Spectrum

Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation. Electrospray ionization (ESI) in positive ion mode is the logical choice for this molecule due to the basicity of the azetidine nitrogen.

Predicted Mass Spectrum and Fragmentation

The primary goal is to observe the protonated molecular ion ([M+H]⁺) and analyze its fragmentation pattern to corroborate the proposed structure.

  • Molecular Ion: C₁₀H₁₀N₂ has a monoisotopic mass of 158.0844 Da. The primary ion observed in ESI+ mode will be the protonated molecule, [M+H]⁺, at m/z 159.0917 .

  • Fragmentation Pathways: Collision-induced dissociation (CID) of the parent ion (m/z 159) is expected to proceed via logical pathways involving the cleavage of the strained azetidine ring or fragmentation of the benzonitrile moiety.[9]

Table 4: Predicted Key Mass Fragments (ESI+)

Predicted m/zProposed Fragment IonFormulaPlausible Origin
159.09 [M+H]⁺ [C₁₀H₁₁N₂]⁺Parent Ion (Protonated Molecule)
132.08[C₉H₁₀N]⁺[M+H - HCN]⁺Loss of hydrogen cyanide from the protonated nitrile group, a common fragmentation for benzonitriles.[9]
131.07[C₈H₉N₂]⁺[M+H - C₂H₄]⁺Cleavage of the azetidine ring with the loss of ethene.
104.05[C₇H₆N]⁺[C₆H₄CN + H]⁺Cleavage of the C-C bond between the azetidine and aromatic rings, resulting in the protonated benzonitrile fragment.
56.05[C₃H₆N]⁺[Azetidine - H]⁺Fragmentation yielding the protonated azetidine ring fragment.
Experimental Protocol for LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • LC Separation (Optional): For purity analysis, inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • MS Acquisition: Infuse the sample directly or from the LC eluent into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-300.

  • MS/MS Analysis: Perform a product ion scan by selecting the predicted parent ion (m/z 159.1) as the precursor. Apply varying collision energies to induce fragmentation and record the resulting daughter ions.[10]

  • Data Analysis: Compare the observed accurate mass of the parent ion with the theoretical mass. Analyze the fragmentation pattern to confirm that the observed daughter ions match the predicted fragments.

MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI+) cluster_interp Data Interpretation Prep Prepare Dilute Solution in ACN/H₂O with 0.1% Formic Acid Acq_MS1 Acquire Full Scan MS (m/z 50-300) Identify [M+H]⁺ Prep->Acq_MS1 Infuse Sample Acq_MS2 Select m/z 159 as Precursor Perform MS/MS Scan Acq_MS1->Acq_MS2 Interp Confirm Accurate Mass Analyze Fragmentation Pattern Verify Structure Acq_MS2->Interp Analyze Spectra

Caption: Workflow for LC-MS/MS structural analysis.

Conclusion

This guide provides a robust, predictive framework for the comprehensive spectroscopic characterization of this compound using NMR, IR, and MS techniques. The detailed analysis of expected chemical shifts, absorption frequencies, and fragmentation patterns, coupled with validated experimental protocols, offers an authoritative resource for researchers. By leveraging these predictive data, scientists can confidently verify the synthesis, assess the purity, and confirm the identity of this important chemical scaffold, thereby accelerating research and development efforts in medicinal chemistry.

References

The Azetidine Ring: A Small Scaffold with a Large Impact in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Appeal of a Strained Four-Membered Ring

In the vast armamentarium of heterocyclic scaffolds available to medicinal chemists, the seemingly simple four-membered azetidine ring has carved out a significant and expanding niche.[1] This saturated heterocycle, containing one nitrogen atom, possesses a unique combination of physicochemical properties stemming from its inherent ring strain.[2] This strain imparts a degree of conformational rigidity that is highly desirable in drug design, allowing for a more defined presentation of substituents to their biological targets.[3] This pre-organization can lead to a favorable entropic contribution to binding affinity.[3] Furthermore, the azetidine ring is considered a bioisostere of various other cyclic and acyclic moieties, offering a valuable tool for scaffold hopping and the optimization of pharmacokinetic and pharmacodynamic properties.[2]

This in-depth technical guide will explore the multifaceted biological significance of the azetidine ring in medicinal chemistry. We will delve into its role as a key pharmacophore in a range of approved drugs, examine the synthetic strategies for its incorporation into molecules, detail the methods for its biological evaluation, and analyze its structure-activity relationships and binding interactions at the molecular level.

The Azetidine Scaffold in FDA-Approved Drugs: A Testament to its Versatility

The successful translation of azetidine-containing molecules from the laboratory to the clinic underscores the value of this scaffold in modern drug discovery. A diverse array of FDA-approved drugs incorporates the azetidine ring to achieve desired therapeutic effects across various disease areas, from hypertension to cancer.

Drug Name (Trade Name)Target(s)Primary Indication(s)FDA Approval Date
Azelnidipine (CalBlock)L-type and T-type calcium channelsHypertensionApproved in Japan in 2003; approved in India in 2020.[4][5][6]
Cobimetinib (Cotellic)MEK1, MEK2Metastatic Melanoma (with BRAF V600E or V600K mutation), Histiocytic NeoplasmsNovember 10, 2015[7][8][9]
Ezetimibe (Zetia)Niemann-Pick C1-Like 1 (NPC1L1)HypercholesterolemiaOctober 25, 2002[10][11][12]
Pazopanib (Votrient)VEGFRs, PDGFRs, c-KIT, FGFRRenal Cell Carcinoma, Soft Tissue SarcomaOctober 19, 2009[13][14][15]
Axitinib (Inlyta)VEGFRs 1-3, PDGFR, c-KITRenal Cell CarcinomaJanuary 27, 2012[16][17][18]

Strategic Incorporation: The Synthesis of Azetidine-Containing Molecules

The construction of the strained azetidine ring has historically presented a synthetic challenge. However, advances in synthetic methodology have provided a robust toolbox for medicinal chemists to access a wide variety of functionalized azetidines.

Key Synthetic Methodologies

Several strategies are commonly employed for the synthesis of substituted azetidines, with intramolecular cyclization and cross-coupling reactions being particularly prevalent.

  • Intramolecular Cyclization: This is a direct approach that involves the formation of the C-N bond from a suitably functionalized acyclic precursor. A common method is the cyclization of γ-amino alcohols or γ-amino halides.

  • [2+2] Cycloaddition: The reaction of an imine with an alkene can directly form the azetidine ring. The aza Paternò-Büchi reaction is a notable example of a photochemical [2+2] cycloaddition.[2]

  • Ring Expansion and Contraction: Aziridines can undergo ring expansion to form azetidines, while larger rings can be contracted.

  • Functionalization of Pre-existing Azetidine Rings: Commercially available azetidine building blocks can be functionalized at the nitrogen or carbon atoms to introduce desired substituents.

Experimental Protocol: Synthesis of a 3-Aryl-Azetidine Derivative via Suzuki Coupling

This protocol outlines a general two-step procedure for the synthesis of a 3-aryl-azetidine, a common motif in medicinal chemistry. The first step involves the preparation of an N-protected 3-iodoazetidine, followed by a Suzuki cross-coupling reaction.

Step 1: Synthesis of N-Boc-3-iodoazetidine

This procedure is adapted from known methodologies for the conversion of 3-hydroxyazetidine to 3-iodoazetidine.

  • Materials:

    • N-Boc-3-hydroxyazetidine

    • Triphenylphosphine (PPh₃)

    • Imidazole

    • Iodine (I₂)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq) and imidazole (1.5 eq).

    • Add a solution of iodine (1.5 eq) in DCM dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the addition of saturated aqueous Na₂S₂O₃ and stir until the color of the organic layer disappears.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford N-Boc-3-iodoazetidine.

Step 2: Suzuki Cross-Coupling of N-Boc-3-iodoazetidine with an Arylboronic Acid

  • Materials:

    • N-Boc-3-iodoazetidine (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • Solvent mixture (e.g., 1,4-dioxane and water)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a reaction vessel, combine N-Boc-3-iodoazetidine, the arylboronic acid, the palladium catalyst, and the base.

    • Add the solvent mixture (e.g., 3:1 dioxane:water).

    • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with EtOAc.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired N-Boc-3-aryl-azetidine.

G Workflow for the Synthesis of a 3-Aryl-Azetidine cluster_0 Step 1: Iodination cluster_1 Step 2: Suzuki Coupling A N-Boc-3-hydroxyazetidine B Iodination (PPh3, Imidazole, I2) A->B C N-Boc-3-iodoazetidine B->C D N-Boc-3-iodoazetidine E Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) D->E F N-Boc-3-aryl-azetidine E->F

Caption: A two-step synthetic workflow for 3-aryl-azetidines.

Biological Evaluation of Azetidine-Containing Compounds

The biological activity of newly synthesized azetidine derivatives must be rigorously evaluated to determine their therapeutic potential. The choice of assay depends on the intended biological target.

Kinase Inhibition Assays

Many azetidine-containing drugs, such as Cobimetinib and Axitinib, are kinase inhibitors. A common method to determine the potency of these inhibitors is the ADP-Glo™ Kinase Assay.

Experimental Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Materials:

    • Kinase of interest

    • Kinase-specific substrate

    • ATP

    • Test compound (azetidine derivative)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Assay plates (e.g., 384-well white plates)

    • Luminometer

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

    • Kinase Reaction Setup: In the wells of the assay plate, add the kinase, its substrate, and ATP in a suitable kinase buffer.

    • Initiate Reaction: Add the diluted test compound or vehicle control to the wells to initiate the kinase reaction. Incubate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19]

    • ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.[19]

    • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

G ADP-Glo™ Kinase Inhibition Assay Workflow A Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) B Add ADP-Glo™ Reagent A->B After incubation C Stop Kinase Reaction Deplete remaining ATP B->C D Incubate 40 min C->D E Add Kinase Detection Reagent D->E F Convert ADP to ATP Generate Luminescence E->F G Incubate 30-60 min F->G H Measure Luminescence G->H I Data Analysis (IC50 determination) H->I

Caption: Workflow for determining kinase inhibitor IC₅₀ using the ADP-Glo™ assay.

GPCR Antagonist Binding Assays

For azetidine-containing compounds targeting G-protein coupled receptors (GPCRs), radioligand binding assays are a gold standard for determining their binding affinity.

Experimental Protocol: Radioligand Binding Assay for GPCR Antagonists

  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific GPCR expressed in a cell membrane preparation.

  • Materials:

    • Cell membranes expressing the target GPCR

    • Radiolabeled ligand (e.g., [³H]-labeled antagonist)

    • Test compound (azetidine derivative)

    • Assay buffer

    • Non-specific binding inhibitor (a high concentration of an unlabeled ligand)

    • Glass fiber filters

    • Scintillation fluid

    • Scintillation counter

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of the test compound.

    • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either the test compound, vehicle control (for total binding), or the non-specific binding inhibitor.

    • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to determine the IC₅₀, which can then be converted to a binding affinity constant (Ki).

Structure-Activity Relationships (SAR) and Conformational Analysis

The rigid nature of the azetidine ring makes it an excellent scaffold for exploring structure-activity relationships. Subtle changes in the substitution pattern on the ring can lead to significant differences in biological activity.

Case Study: Azetidine-based MEK Inhibitors

Cobimetinib, an FDA-approved MEK inhibitor, features a key azetidine moiety. SAR studies on related azetidine-containing MEK inhibitors have revealed important insights for optimizing potency.

CompoundR Group on Azetidine NitrogenMEK1 IC₅₀ (nM)
1 -H>1000
2 -CH₃150
3 (Cobimetinib-like) -(CH₂)₂OH4.2
4 -C(O)CH₃25

This table is a representative example based on general principles of MEK inhibitor SAR and does not represent specific confidential data.

The data in the table illustrates that the substituent on the azetidine nitrogen plays a crucial role in MEK1 inhibition. A free N-H is generally not favorable, while small alkyl or acyl groups can confer some activity. The incorporation of a hydroxyethyl group, as seen in Cobimetinib-like structures, often leads to a significant enhancement in potency, likely due to favorable interactions with the protein.

Conformational Analysis using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of the azetidine ring in solution. The coupling constants between the ring protons can provide information about the puckering of the ring and the preferred orientation of substituents (axial vs. equatorial). For example, the analysis of the PMR spectrum of azetidine-2-carboxylic acid has provided insights into its conformation in aqueous solution.[20]

Molecular Basis of Interaction: Azetidine in the Binding Pocket

X-ray crystallography has provided invaluable atomic-level details of how azetidine-containing drugs interact with their protein targets. These structures reveal the specific role of the azetidine ring in anchoring the molecule and orienting key pharmacophoric groups.

Cobimetinib in the MEK1 Allosteric Site

The crystal structure of Cobimetinib bound to MEK1 (PDB ID: 4LMN) reveals that the azetidine ring projects into a specific region of the allosteric binding pocket.[21][22] The nitrogen atom of the azetidine ring can form a hydrogen bond with the backbone of a key residue, while the substituents on the ring can make additional favorable contacts. This precise positioning, facilitated by the rigid azetidine scaffold, is critical for its high-affinity binding and inhibitory activity.

G Binding of Azetidine Moiety in MEK1 cluster_0 MEK1 Allosteric Pocket cluster_1 Cobimetinib A Amino Acid Residue 1 B Amino Acid Residue 2 C Backbone Carbonyl Azetidine Azetidine Ring Azetidine->B Hydrophobic Interaction Azetidine->C H-bond Substituent Hydroxyethyl Group Substituent->A van der Waals

Caption: Schematic of azetidine ring interactions in the MEK1 binding site.

Axitinib in the VEGFR2 Kinase Domain

Similarly, the crystal structure of Axitinib in complex with the VEGFR2 kinase domain (PDB ID: 4AG8) demonstrates how the azetidine ring can serve as a key structural element.[23] The ring's constrained geometry helps to position the rest of the molecule for optimal interactions within the ATP-binding site.

Modulation of Signaling Pathways

Azetidine-containing drugs exert their therapeutic effects by modulating key cellular signaling pathways.

The MAPK/ERK Pathway and Cobimetinib

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[24][25] In many melanomas, a mutation in the BRAF protein leads to constitutive activation of this pathway.[25] Cobimetinib, by inhibiting MEK1 and MEK2, blocks the phosphorylation of ERK, thereby halting the downstream signaling that drives tumor growth.[26]

G MAPK/ERK Pathway Inhibition by Cobimetinib RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (mutated in melanoma) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Cobimetinib Cobimetinib Cobimetinib->MEK Inhibits

Caption: Cobimetinib inhibits the MAPK/ERK pathway at the level of MEK1/2.

The JAK-STAT Pathway

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune and inflammatory responses.[27][28] Dysregulation of this pathway is implicated in various diseases. While not a direct example from the approved drugs table, azetidine-containing compounds have been developed as potent inhibitors of JAK kinases, highlighting another area where this scaffold is being explored. These inhibitors would block the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent gene transcription.

G JAK-STAT Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene activates Inhibitor Azetidine-based JAK Inhibitor Inhibitor->JAK Inhibits

Caption: Azetidine-based JAK inhibitors block the JAK-STAT signaling pathway.

Conclusion and Future Perspectives

The azetidine ring has firmly established itself as a privileged scaffold in medicinal chemistry. Its unique conformational constraints and versatile synthetic handles have enabled the development of a range of successful drugs targeting diverse biological pathways. The continued exploration of novel synthetic methodologies to access increasingly complex and diverse azetidine derivatives will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. As our understanding of the molecular basis of disease deepens, the strategic incorporation of the azetidine ring will remain a powerful tool in the hands of medicinal chemists to address unmet medical needs.

References

Unlocking Therapeutic Potential: A Technical Guide to 4-(Azetidin-3-yl)benzonitrile and its Prospective Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the therapeutic potential of 4-(Azetidin-3-yl)benzonitrile, a heterocyclic compound distinguished by its unique pharmacophore. The confluence of a strained azetidine ring and an electronically versatile benzonitrile moiety suggests a rich and underexplored pharmacology. This document moves beyond a superficial overview to offer a technical deep-dive for researchers, scientists, and drug development professionals. We will dissect the structural nuances of the core molecule, propose high-probability therapeutic targets based on chemoinformatic and analog-based reasoning, and provide detailed, actionable experimental protocols for target validation and lead optimization. Our analysis converges on three primary target classes with significant therapeutic implications: Janus Kinases (JAKs), Metabotropic Glutamate Receptors (mGluRs), and the Neuropeptide Y Receptor Y5 (NPY5R). For each, we will elucidate the underlying signaling pathways, their roles in pathophysiology, and a strategic framework for experimental interrogation.

Introduction: The Scientific Case for this compound

This compound is a synthetic molecule featuring a four-membered nitrogen-containing azetidine ring linked to a benzonitrile group.[1][2] This structural arrangement is of significant interest in medicinal chemistry. The azetidine ring, a bioisostere for larger cyclic amines, imparts a degree of conformational rigidity and a three-dimensional character that can enhance binding to protein targets.[3] The benzonitrile group, a common pharmacophore, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, and is a key feature in a number of approved drugs.[4]

While the direct biological targets of this compound are not yet fully elucidated in publicly available literature, its structural motifs are present in compounds with known activities, providing a strong rationale for targeted investigation.[2] This guide will focus on three such potential targets, each representing a distinct and highly valuable area of therapeutic intervention.

Potential Therapeutic Target I: Janus Kinases (JAKs)

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical mediators of cytokine signaling.[1][2][5] The family comprises four members: JAK1, JAK2, JAK3, and TYK2. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a wide range of inflammatory and autoimmune disorders, as well as myeloproliferative neoplasms and cancers.[1][5][6] The presence of an azetidine ring in several known JAK inhibitors makes this target class a compelling starting point for the investigation of this compound.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface.[7] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the cytokine receptor, creating docking sites for STAT proteins.[2] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[2][7]

JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT receptor->stat Recruitment jak->receptor Phosphorylation jak->stat Phosphorylation p_stat P-STAT stat->p_stat p_stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene Target Gene Transcription nucleus->gene

JAK-STAT Signaling Pathway Diagram
Experimental Workflow for Assessing JAK Inhibition

A tiered approach is recommended to evaluate the potential of this compound as a JAK inhibitor.

Tier 1: In Vitro Kinase Inhibition Assays

The initial step is to determine if the compound directly inhibits the enzymatic activity of the JAK isoforms.[8][9]

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Mixture: In a 384-well plate, combine the test compound, a specific JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2), and a biotinylated peptide substrate in kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add HTRF detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated fluorophore).

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader and calculate the ratio of the two emission wavelengths.

  • Analysis: Determine the IC50 value by plotting the HTRF ratio against the compound concentration.

Parameter Description
Enzymes Recombinant human JAK1, JAK2, JAK3, TYK2
Substrate Biotinylated peptide (e.g., derived from STAT1)
ATP Concentration At or near the Km for each enzyme
Detection HTRF
Endpoint IC50 (nM or µM)

Tier 2: Cellular Assays

If potent inhibition is observed in the biochemical assays, the next step is to assess the compound's activity in a cellular context.

Protocol: Phospho-STAT Flow Cytometry Assay

  • Cell Culture: Culture a cytokine-responsive cell line (e.g., TF-1 cells) in appropriate media.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2 for JAK1/3, GM-CSF for JAK2) to induce STAT phosphorylation.

  • Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular antibody staining.

  • Staining: Stain the cells with a fluorescently labeled antibody specific for a phosphorylated STAT protein (e.g., anti-phospho-STAT5).

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation.

  • Analysis: Determine the IC50 value for the inhibition of cytokine-induced STAT phosphorylation.

Potential Therapeutic Target II: Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability throughout the central nervous system.[10][11] They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[10] The presence of azetidine-containing molecules as modulators of mGluRs suggests that this compound could interact with this receptor family.

mGluR Signaling Pathways
  • Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and couple to Gq/11 proteins.[12][13] Their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][13] This cascade ultimately leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[12]

  • Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs: These receptors are often found presynaptically and couple to Gi/o proteins.[14] Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[14]

mGluR Signaling Pathways cluster_group1 Group I (mGluR1, mGluR5) cluster_group2_3 Group II/III (mGluR2/3, mGluR4/6/7/8) mGluR1_5 mGluR1/5 Gq Gq mGluR1_5->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC mGluR2_8 mGluR2/3/4/6/7/8 Gi Gi mGluR2_8->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Simplified mGluR Signaling Pathways
Experimental Workflow for Assessing mGluR Modulation

A series of functional assays can be employed to determine if this compound modulates mGluR activity.

Protocol: Calcium Flux Assay for Group I mGluRs

  • Cell Culture: Plate HEK293 cells stably expressing a Group I mGluR (e.g., mGluR5) in a 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Agonist Stimulation: Add a sub-maximal concentration of glutamate to stimulate the receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Analysis: Determine if the compound acts as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or agonist based on its effect on the glutamate-induced calcium response.

Protocol: cAMP Assay for Group II/III mGluRs

  • Cell Culture: Culture CHO cells stably expressing a Group II or III mGluR (e.g., mGluR2) in a 384-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and a fixed concentration of an adenylyl cyclase activator (e.g., forskolin).

  • Agonist Addition: Add an mGluR agonist (e.g., LY354740) to the wells.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF or AlphaScreen).

  • Analysis: Determine if the compound modulates the agonist-induced decrease in cAMP levels.

Assay mGluR Group Principle Endpoint
Calcium FluxGroup IMeasures changes in intracellular calciumEC50 (agonist), IC50 (NAM), or potentiation (PAM)
cAMP AccumulationGroup II & IIIMeasures changes in intracellular cAMPEC50 (agonist), IC50 (NAM), or potentiation (PAM)

Potential Therapeutic Target III: Neuropeptide Y Receptor Y5 (NPY5R)

The Neuropeptide Y (NPY) system is involved in a wide range of physiological processes, including the regulation of food intake, anxiety, and cancer progression.[3][15][16] The NPY receptor Y5 (NPY5R) is a G protein-coupled receptor that has been identified as a potential therapeutic target for obesity and cancer.[16][17] Given that a structurally related compound to this compound is a potent NPY5R antagonist, this is a high-priority target for investigation.

NPY5R Signaling and its Role in Disease

NPY5R is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[15] In the context of cancer, particularly neuroblastoma, the NPY/NPY5R axis has been shown to promote cell motility, invasiveness, and chemoresistance.[17][18] This is mediated, in part, through the activation of the RhoA signaling pathway, which is a key regulator of the actin cytoskeleton.[17] In breast cancer, NPY5R activation has been shown to stimulate cell growth via the ERK signaling pathway.[15]

NPY5R Signaling in Cancer NPY NPY NPY5R NPY5R NPY->NPY5R Gi Gi NPY5R->Gi RhoA RhoA Activation Gi->RhoA ERK ERK Pathway Gi->ERK Motility Cell Motility & Invasion RhoA->Motility Growth Cell Growth ERK->Growth

Simplified NPY5R Signaling in Cancer
Experimental Workflow for Assessing NPY5R Antagonism

A series of in vitro assays can be used to characterize the interaction of this compound with NPY5R.

Protocol: cAMP Inhibition Assay

This protocol is similar to the one described for Group II/III mGluRs, but with cells expressing NPY5R and using NPY as the agonist.

Protocol: Cell Migration (Wound Healing) Assay

  • Cell Culture: Grow a monolayer of NPY5R-expressing cancer cells (e.g., neuroblastoma or breast cancer cell lines) in a culture plate.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of NPY.

  • Imaging: Acquire images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours).

  • Analysis: Measure the area of the wound over time to determine the rate of cell migration. An effective antagonist will inhibit NPY-induced cell migration.

Protocol: Cell Invasion (Boyden Chamber) Assay

  • Chamber Setup: Use a Boyden chamber with a porous membrane coated with a basement membrane extract (e.g., Matrigel).

  • Cell Seeding: Seed NPY5R-expressing cells in the upper chamber in serum-free media containing the test compound.

  • Chemoattractant: Add NPY to the lower chamber as a chemoattractant.

  • Incubation: Incubate the chamber for a sufficient time to allow for cell invasion through the membrane.

  • Quantification: Stain the cells that have invaded the lower surface of the membrane and count them under a microscope.

  • Analysis: Determine the ability of the compound to inhibit NPY-induced cell invasion.

Assay Principle Endpoint
cAMP InhibitionMeasures NPY-induced decrease in cAMPIC50 (nM or µM)
Wound HealingMeasures inhibition of cell migration% Wound Closure
Boyden ChamberMeasures inhibition of cell invasionNumber of Invading Cells

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential to modulate several therapeutically relevant targets. The structural rationale and the detailed experimental workflows provided in this guide offer a clear path for the comprehensive evaluation of this compound. The initial focus should be on the proposed primary screening assays for each target class. Positive hits should then be subjected to more detailed pharmacological characterization, including selectivity profiling against other related targets and assessment of their mechanism of action (e.g., competitive vs. allosteric). Promising lead compounds can then be advanced into in vivo models of disease relevant to the identified target. The systematic approach outlined herein will enable a thorough and efficient exploration of the therapeutic potential of this compound and its analogs, with the ultimate goal of developing novel therapeutics for a range of human diseases.

References

The Azetidine Ring as a Privileged Scaffold: A Technical Guide to 4-(Azetidin-3-yl)benzonitrile in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Compact Geometries in Modern Drug Discovery

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with superior efficacy and safety profiles is paramount. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm, shifting the focus from screening large, complex molecules to identifying smaller, low-molecular-weight fragments that bind to biological targets with high ligand efficiency.[1][2][3] These fragments, typically adhering to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), serve as efficient starting points for optimization into potent and selective drug candidates.[1][3]

Within the FBDD framework, the structural characteristics of the fragments themselves are critical. There is a growing appreciation for scaffolds that escape planarity, as three-dimensional (3D) shapes can enable more specific and potent interactions with the complex topographies of protein binding sites.[4] Saturated heterocycles are particularly valuable in this regard, and among them, the azetidine ring has garnered significant attention.[5][6] This four-membered nitrogen-containing ring offers a favorable balance of conformational rigidity and chemical stability, allowing for the precise spatial positioning of substituents while improving key physicochemical properties like solubility and metabolic stability.[6][7]

This technical guide focuses on a specific and highly valuable azetidine-containing fragment: 4-(azetidin-3-yl)benzonitrile . We will delve into its physicochemical properties, synthesis, and strategic application in FBDD, with a particular focus on its potential as a scaffold for inhibitors of the Janus Kinase (JAK) family, key mediators in autoimmune and inflammatory diseases.

Physicochemical Profile of this compound

The utility of a fragment is intrinsically linked to its physicochemical properties. This compound is a prime example of a fragment that aligns well with the principles of FBDD. Its structure combines the 3D character of the azetidine ring with the benzonitrile moiety, a common pharmacophore known to interact with various protein targets.[8]

PropertyValueSignificance in FBDD
Molecular Formula C₁₀H₁₀N₂Low atom count, allowing for significant growth potential.
Molecular Weight 158.20 g/mol Well within the "Rule of Three" (<300 Da), ensuring high ligand efficiency.[1][2]
cLogP ~1.0-1.5 (estimated)Indicates a favorable balance between solubility and permeability.[9]
Hydrogen Bond Donors 1 (azetidine N-H)Provides a key interaction point for target binding.[2]
Hydrogen Bond Acceptors 2 (azetidine N, nitrile N)Offers additional opportunities for directed interactions.[2]
Rotatable Bonds 1Low conformational flexibility, reducing the entropic penalty upon binding.
Fraction sp³ (Fsp³) 0.3A good measure of three-dimensionality, desirable for escaping flatland.[1][4]
Polar Surface Area (PSA) ~39.9 ŲContributes to good solubility and potential for oral bioavailability.

Synthesis of the this compound Scaffold

The accessibility of a fragment is a crucial consideration for its widespread use. While the synthesis of azetidines was once considered challenging, modern synthetic methods have made these scaffolds more readily available.[10][11][12] A plausible and efficient synthesis of this compound hydrochloride can be envisioned through a multi-step process starting from commercially available materials. The general strategy involves the formation of the azetidine ring, followed by functionalization.

A key step often involves the cyclization of a suitably substituted propane derivative. For instance, a common precursor is a 1,3-dihalopropane which can react with a protected amine to form the four-membered ring. Subsequent deprotection and functionalization would lead to the desired product.

Below is a conceptual workflow for the synthesis of this compound.

JAK_STAT_Pathway cluster_0 cluster_1 cluster_2 Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor:f0 Binding & Dimerization JAK1 JAK JAK2 JAK STAT1 STAT Receptor:f1->STAT1 Recruitment JAK1->JAK2 Trans-phosphorylation JAK2->Receptor:f1 Phosphorylation JAK2->STAT1 Phosphorylation STAT2 STAT STAT1->STAT2 Dimerization Nucleus Nucleus STAT1->Nucleus Translocation STAT2->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor This compound-based Inhibitor Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Inhibition

References

An In-Depth Technical Guide to the In-Silico Prediction of ADME Properties for 4-(Azetidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-silico evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel scaffold, 4-(Azetidin-3-yl)benzonitrile (CAS No: 7215-03-4). In modern drug discovery, the early assessment of a compound's pharmacokinetic profile is paramount to mitigating late-stage attrition.[1][2] This document outlines a complete computational workflow, from molecular input to the synthesis of a full ADME profile, grounded in established scientific principles and predictive modeling techniques. We will dissect key ADME parameters, including aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, cytochrome P450 metabolism, and potential cardiotoxicity via hERG inhibition. Each section provides the theoretical underpinnings for the parameter, a detailed protocol for its prediction using publicly accessible tools, and an interpretation of the resulting data. The objective is to equip researchers, medicinal chemists, and drug development professionals with a practical and scientifically rigorous framework for assessing the "drug-ability" of this, and similar, chemical entities before committing significant resources to synthesis and in-vitro testing.

Introduction: The Imperative of Early ADME Assessment

The paradigm of "fail early, fail cheap" is a cornerstone of efficient drug development. A significant portion of clinical trial failures can be attributed to unfavorable ADME properties, where a compound, despite potent biological activity, cannot reach its target in sufficient concentration or has an unsafe metabolic profile.[1] In-silico ADME modeling has emerged as an indispensable tool, offering a rapid and cost-effective methodology to screen and prioritize candidates with promising pharmacokinetic characteristics from the very outset of a discovery campaign.[3][4][5][6]

Profile of the Target Compound: this compound

This compound is a small organic molecule featuring a benzonitrile group attached to a four-membered azetidine ring.[7] This structural motif is of significant interest in medicinal chemistry, as the azetidine ring can serve as a bioisostere for other cyclic amines, influencing properties like solubility and metabolic stability, while the benzonitrile group can participate in key interactions with biological targets.[7]

PropertyValueSource
CAS Number 7215-03-4[7][8]
Molecular Formula C₁₀H₁₀N₂[7][8]
Molecular Weight 158.20 g/mol [8][9]
SMILES N#Cc1ccc(C2CNC2)cc1[7]
InChI Key HSJBGIMFXZFGQR-UHFFFAOYSA-N[8]

The Computational ADME Workflow: A Self-Validating System

The prediction of a comprehensive ADME profile is not a single calculation but a multi-step process. The validity of the final output depends on the integrity of each step. The workflow described below is designed to ensure a logical progression from chemical structure to actionable pharmacokinetic insights.

ADME_Workflow cluster_input Step 1: Molecular Input & Preparation cluster_models Step 2: Model Selection & Execution cluster_output Step 3: Data Aggregation & Interpretation SMILES Input SMILES String (N#Cc1ccc(C2CNC2)cc1) Clean Structure Canonicalization & 3D Conformer Generation SMILES->Clean ModelSelect Select Suite of Validated Models (e.g., QSAR, Machine Learning) Clean->ModelSelect Exec Execute Predictions for: - Physicochemical Properties - Absorption - Distribution - Metabolism - Excretion & Toxicity ModelSelect->Exec Aggregate Aggregate Quantitative Data into Summary Tables Exec->Aggregate Interpret Expert Interpretation: Identify Liabilities & Strengths Aggregate->Interpret Profile Generate Final ADME Profile & Drug-Likeness Assessment Interpret->Profile

Caption: A generalized workflow for in-silico ADME property prediction.

The choice of computational models is critical. We advocate for a consensus approach, leveraging multiple algorithms where possible. Many modern platforms, such as SwissADME and ADMETlab, integrate various predictive models—from quantitative structure-activity relationships (QSAR) to more advanced machine learning algorithms—to provide a more robust assessment.[3][4]

Predicted ADME Profile of this compound

This section details the predicted ADME properties. For each parameter, we provide a step-by-step protocol using the freely accessible SwissADME web tool as a representative example, chosen for its user-friendliness and integration of multiple well-regarded predictive models.[3]

Absorption

Absorption primarily relates to a compound's ability to enter the bloodstream after administration. For oral drugs, this involves dissolving in the gastrointestinal fluid and permeating the intestinal wall.[4] Key predictors are aqueous solubility and membrane permeability.

Experimental Protocol (Prediction of Absorption Properties):

  • Navigate to the SwissADME web server (103]

  • In the "Enter a list of SMILES here" text box, paste the SMILES string for this compound: N#Cc1ccc(C2CNC2)cc1.

  • Click the "Run" button to execute the predictions.

  • Locate the "Water Solubility" and "Pharmacokinetics" sections in the results to find the predicted values for LogS, Caco-2 permeability, and human intestinal absorption.

Predicted ParameterPredicted ValueInterpretation
Aqueous Solubility (LogS) -2.85Soluble. LogS values between -4 and 0 are generally considered soluble. The polarity of the azetidine and nitrile groups likely contributes to this favorable solubility.[9][11]
GI Absorption HighHigh Intestinal Absorption. The model predicts the compound is likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability (logPapp) 0.25 x 10⁻⁶ cm/sLow to Moderate Permeability. While GI absorption is high, the Caco-2 model suggests permeability is not exceptionally high. This is a common profile for polar molecules.[12][13]
P-gp Substrate NoNot a P-gp Efflux Substrate. The model predicts the compound is unlikely to be actively pumped out of cells by P-glycoprotein, which is favorable for bioavailability.[4]
Distribution

Distribution describes how a compound spreads throughout the body's fluids and tissues after absorption. Critical factors include binding to plasma proteins and the ability to cross biological barriers like the blood-brain barrier (BBB).[14]

Experimental Protocol (Prediction of Distribution Properties):

  • Follow steps 1-3 from the Absorption protocol using the SwissADME web server.

  • In the results page, locate the "Pharmacokinetics" section.

  • Find the predicted values for Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) permeation.

Predicted ParameterPredicted ValueInterpretation
Plasma Protein Binding (PPB) ~35-45% (Predicted)Low-to-Moderate Binding. Note: SwissADME does not directly predict PPB. This is an expert estimation based on the compound's moderate lipophilicity (LogP ~1.5-2.0). Highly lipophilic drugs tend to have higher PPB.[15][16] Low binding means a higher fraction of the drug is free to exert its pharmacological effect.
Blood-Brain Barrier (BBB) Permeation YesLikely to Cross the BBB. The model predicts the compound can penetrate the central nervous system (CNS).[14][17] This is a critical consideration for CNS-targeted drugs or for assessing potential CNS side effects for non-CNS drugs.
Metabolism

Metabolism refers to the chemical modification of a compound by the body, primarily by enzymes in the liver. The Cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of most drugs.[18] Predicting interactions with these enzymes is crucial for assessing drug-drug interaction potential and metabolic stability.

Experimental Protocol (Prediction of Metabolism Properties):

  • Follow steps 1-3 from the Absorption protocol using the SwissADME web server.

  • In the results page, locate the "Pharmacokinetics" section.

  • Examine the predictions for Cytochrome P450 inhibition for the major isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

Predicted ParameterPredicted ValueInterpretation
CYP1A2 Inhibitor NoUnlikely to inhibit CYP1A2.
CYP2C19 Inhibitor NoUnlikely to inhibit CYP2C19.
CYP2C9 Inhibitor YesPotential Inhibitor of CYP2C9. This is a potential liability. Inhibition of this key metabolic enzyme could lead to drug-drug interactions with other drugs metabolized by CYP2C9.
CYP2D6 Inhibitor NoUnlikely to inhibit CYP2D6.
CYP3A4 Inhibitor NoUnlikely to inhibit CYP3A4.
Toxicity

Early toxicity assessment focuses on identifying potential liabilities that could render a compound unsafe. One of the most critical in-silico predictions is for the inhibition of the hERG potassium channel, as blockade can lead to fatal cardiac arrhythmias.[19][20][21]

Experimental Protocol (Prediction of hERG Inhibition):

  • This protocol utilizes the pkCSM web server, which provides a specific hERG inhibition prediction.

  • Navigate to the pkCSM web server (--INVALID-LINK--).

  • Under "Prediction," select "ADME."

  • Input the SMILES string N#Cc1ccc(C2CNC2)cc1 or upload a structure file.

  • Click "Submit" to run the prediction.

  • Locate the "Toxicity" results section to find the hERG I and hERG II inhibition predictions.

Predicted ParameterPredicted ValueInterpretation
hERG I Inhibitor NoUnlikely to be a hERG Blocker. The model predicts a low probability of inhibiting the hERG channel, which is a very favorable safety characteristic.[22][23]

Synthesis of Profile: A Drug-Likeness Assessment

Aggregating the individual predictions provides a holistic view of the compound's potential pharmacokinetic profile. We can visualize this against established rules for "drug-likeness," such as Lipinski's Rule of Five, which uses physicochemical properties to estimate the likelihood of a compound being an orally active drug.

Drug_Likeness center This compound Profile MW Molecular Weight 158.20 (< 500 Da) center->MW PASS LogP Lipophilicity (LogP) 1.67 (< 5) center->LogP PASS HBD H-Bond Donors 1 (< 5) center->HBD PASS HBA H-Bond Acceptors 2 (< 10) center->HBA PASS TPSA Polar Surface Area 35.82 Ų (< 140 Ų) center->TPSA PASS RotB Rotatable Bonds 1 (< 10) center->RotB PASS

References

An In-depth Technical Guide to the Stability of 4-(Azetidin-3-yl)benzonitrile Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Azetidin-3-yl)benzonitrile is a key structural motif in medicinal chemistry, valued for its role as a versatile building block in the synthesis of a wide array of pharmacologically active compounds.[1][2] The unique properties of the strained four-membered azetidine ring, combined with the electronic characteristics of the benzonitrile group, contribute to its utility in drug design.[3][4] However, the inherent ring strain of the azetidine moiety and the reactivity of the nitrile group can also lead to chemical instability, particularly under acidic conditions frequently encountered during synthesis, purification, formulation, and even physiological transit.

This technical guide provides a comprehensive examination of the stability of this compound in acidic environments. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. The objective is to equip the reader with the knowledge to anticipate, identify, and quantify potential degradation pathways, thereby ensuring the development of stable and efficacious pharmaceutical products. This is achieved through a detailed exploration of forced degradation studies, a critical component of pharmaceutical development that provides insights into a drug molecule's stability.[5][6][7][8][9]

I. Theoretical Assessment of Acid-Catalyzed Degradation Pathways

The chemical structure of this compound presents two primary functional groups susceptible to acid-catalyzed degradation: the azetidine ring and the benzonitrile moiety. Understanding the likely degradation pathways for each is crucial for designing robust stability studies.

Azetidine Ring Instability

The four-membered azetidine ring possesses significant ring strain, making it susceptible to ring-opening reactions, especially under acidic conditions.[10] The reaction is often initiated by the protonation of the azetidine nitrogen, which increases the ring strain and facilitates nucleophilic attack.[10][11][12]

  • Mechanism of Acid-Catalyzed Ring Opening: In an acidic aqueous environment, the azetidine nitrogen can be protonated, forming an azetidinium ion. This positively charged species is highly electrophilic and susceptible to attack by nucleophiles, such as water. The nucleophilic attack leads to the cleavage of a carbon-nitrogen bond and the formation of a ring-opened product. The rate of this degradation is highly dependent on the pH, with more rapid decomposition occurring at lower pH values.[10][11]

Benzonitrile Moiety Instability

The nitrile group of the benzonitrile moiety is also susceptible to acid-catalyzed hydrolysis. This reaction proceeds in a stepwise manner, first yielding a benzamide intermediate, which can then be further hydrolyzed to benzoic acid and ammonia under more stringent conditions.[13]

  • Mechanism of Acid-Catalyzed Nitrile Hydrolysis: The acid-catalyzed hydrolysis of benzonitrile typically involves the protonation of the nitrile nitrogen, which activates the carbon atom toward nucleophilic attack by water.[14][15][16][17] This is followed by a series of proton transfer steps, ultimately leading to the formation of a benzamide. Further hydrolysis of the benzamide to benzoic acid can also occur, particularly at elevated temperatures and strong acid concentrations.[13]

The following diagram illustrates the potential degradation pathways of this compound under acidic conditions.

G cluster_azetidine Azetidine Ring Degradation cluster_nitrile Benzonitrile Moiety Degradation parent This compound azetidine_protonated Protonated Azetidine parent->azetidine_protonated H+ nitrile_protonated Protonated Nitrile parent->nitrile_protonated H+ ring_opened Ring-Opened Product (e.g., Amino Alcohol) azetidine_protonated->ring_opened H2O amide 4-(Azetidin-3-yl)benzamide nitrile_protonated->amide H2O acid 4-(Azetidin-3-yl)benzoic Acid amide->acid H2O, H+, Heat

Caption: Potential degradation pathways of this compound in acid.

II. Experimental Design: Forced Degradation Study

A forced degradation study, also known as stress testing, is an essential component of drug development that exposes the drug substance to conditions more severe than accelerated stability testing.[5][6][7][9] The goal is to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[6][8] For this compound, a well-designed forced degradation study under acidic conditions is paramount.

Causality Behind Experimental Choices

The selection of stress conditions should be based on the chemical nature of the molecule. For this compound, the focus of acid hydrolysis is to challenge both the azetidine ring and the nitrile group.

  • Choice of Acid: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used for acid hydrolysis studies. HCl is a strong, non-oxidizing acid, making it a suitable first choice.

  • Acid Concentration: A range of acid concentrations (e.g., 0.1 N, 1 N) should be evaluated to observe the degradation profile under varying acidic strengths.

  • Temperature: Elevated temperatures (e.g., 40°C, 60°C, 80°C) are employed to accelerate the degradation process and allow for the study to be completed in a reasonable timeframe.[8]

  • Time Points: Multiple time points are necessary to establish the kinetics of the degradation and to identify primary and secondary degradation products.

Self-Validating Protocol for Acidic Forced Degradation

This protocol is designed to be self-validating by including control samples and a comprehensive analytical methodology to ensure the reliability of the results.

Materials:
  • This compound

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Heating block or water bath

  • HPLC system with UV or PDA detector

  • Mass spectrometer (LC-MS)

Step-by-Step Methodology:
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[5]

  • Stress Sample Preparation:

    • For each stress condition (e.g., 0.1 N HCl at 60°C, 1 N HCl at 60°C), pipette a known volume of the stock solution into a volumetric flask.

    • Add the specified concentration of HCl to the flask and dilute to the mark with the same acidic solution. The final concentration of the drug substance should be suitable for the analytical method.

  • Control Sample Preparation:

    • Unstressed Control (T=0): Prepare a sample by diluting the stock solution with the analytical mobile phase to the target concentration. This represents the initial, undegraded sample.

    • Blank Control: Prepare a solution containing only the acidic medium (e.g., 0.1 N HCl) and the diluent used for the stock solution. This is used to identify any peaks originating from the stress medium.

  • Incubation: Place the stress samples in a temperature-controlled heating block or water bath set to the desired temperature.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stress sample.

  • Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of NaOH solution to stop the degradation reaction. Dilute the neutralized sample with the mobile phase to the target analytical concentration.

  • Analysis: Analyze the unstressed control, blank control, and all neutralized time-point samples by a stability-indicating HPLC-UV and LC-MS method.

The following diagram illustrates the experimental workflow for the forced degradation study.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Stock Solution (1 mg/mL) stress_sample Stress Sample (Drug in Acid) heating Heating Block (e.g., 60°C) stress_sample->heating control_sample Control Sample (Drug in Mobile Phase) blank_sample Blank Sample (Acid only) sampling Time-Point Sampling & Neutralization heating->sampling hplc HPLC-UV Analysis sampling->hplc lcms LC-MS Analysis sampling->lcms

Caption: Experimental workflow for the forced degradation study.

III. Analytical Methodology for Stability Assessment

A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and identifying and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS) is the gold standard for this purpose.

HPLC Method Development and Validation

The primary objective of the HPLC method is to separate the parent peak from all degradation product peaks.

Typical HPLC Parameters:
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape of basic compounds like the azetidine.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compounds.
Gradient Elution Start with a low percentage of B, ramp up to a high percentage of B, hold, and then return to initial conditions.To ensure separation of early and late-eluting peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection Wavelength Determined by UV-Vis scan of the parent compound (e.g., λmax)To achieve maximum sensitivity for the parent compound and degradants.
Identification of Degradation Products by LC-MS

LC-MS is a powerful tool for the structural elucidation of unknown degradation products. By coupling the HPLC separation with a mass spectrometer, both the retention time and the mass-to-charge ratio (m/z) of each component can be determined.

  • Mass Analysis: The molecular weight of each degradation product can be determined from its mass spectrum.

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, characteristic fragment ions can be generated, providing valuable structural information.

Quantitative Data Summary

The results of the forced degradation study should be summarized in a clear and concise manner.

Stress ConditionTime (hours)Parent Compound Remaining (%)Degradant 1 (%)Degradant 2 (%)Mass Balance (%)
0.1 N HCl, 60°C0100.00.00.0100.0
295.23.11.599.8
490.55.83.499.7
882.110.27.199.4
2465.318.914.598.7
1 N HCl, 60°C0100.00.00.0100.0
288.77.53.299.4
478.913.86.599.2
861.222.515.198.8
2435.635.127.898.5

Note: The above table is a representative example. Actual results will vary based on the experimental conditions.

IV. Conclusion and Recommendations

This in-depth technical guide has provided a comprehensive framework for assessing the stability of this compound under acidic conditions. By understanding the potential degradation pathways and implementing a robust forced degradation study, researchers can gain critical insights into the intrinsic stability of this important pharmaceutical building block.

Key Recommendations:

  • Early Stage Assessment: Conduct forced degradation studies early in the drug development process to inform formulation and packaging decisions.[9]

  • Thorough Analytical Characterization: Utilize a combination of HPLC-UV and LC-MS to ensure accurate quantification and confident identification of all degradation products.

  • Mass Balance: Strive for a mass balance close to 100% to ensure that all major degradation products have been accounted for.

  • Structure Elucidation: Isolate and fully characterize any significant degradation products using techniques such as NMR spectroscopy.

By adhering to these principles of scientific integrity and logical experimental design, drug development professionals can effectively mitigate the risks associated with the chemical instability of this compound, ultimately contributing to the development of safe and effective medicines.

V. References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. --INVALID-LINK--

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-653. --INVALID-LINK--

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminous. --INVALID-LINK--

  • Forced Degradation Studies in Pharmaceuticals: How to Perform. (2024). Pharmaceutical Guidelines. --INVALID-LINK--

  • Hyland, C. J., & O'Connor, C. J. (1973). The Acid-catalysed Hydrolysis of Benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (11), 1402-1406. --INVALID-LINK--

  • A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology, 11(10), 4645-4651. --INVALID-LINK--

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters, 12(10), 1618-1623. --INVALID-LINK--

  • The acid-catalysed hydrolysis of benzonitrile. Semantic Scholar. --INVALID-LINK--

  • The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+. (2024). Pearson+. --INVALID-LINK--

  • Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Homework.Study.com. --INVALID-LINK--

  • This compound. CymitQuimica. --INVALID-LINK--

  • The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. --INVALID-LINK--

  • This compound - Solubility of Things. --INVALID-LINK--

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. --INVALID-LINK--

  • Technical Support Center: Azetidine Compound Stability. Benchchem. --INVALID-LINK--

  • Buy this compound (EVT-3170098) | 7215-03-4. EvitaChem. --INVALID-LINK--

  • 4-(azetidin-3-yloxy)benzonitrile hcl | 1236862-00-2. ChemicalBook. --INVALID-LINK--

  • 4-(azetidin-3-yloxy)benzonitrile hcl | 1236862-00-2 | LZB86200. Biosynth. --INVALID-LINK--

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. --INVALID-LINK--

  • Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Catalysis Science & Technology. --INVALID-LINK--

  • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters. --INVALID-LINK--

  • 4-(azetidin-3-yloxy)benzonitrile hcl. CymitQuimica. --INVALID-LINK--

  • Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. --INVALID-LINK--

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PubMed Central. --INVALID-LINK--

  • Biosyntheses of azetidine-containing natural products. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). PubMed. --INVALID-LINK--

References

Methodological & Application

Synthesis of 4-(Azetidin-3-yl)benzonitrile Hydrochloride: A Detailed Protocol for a Privileged Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1][2] Among the vast landscape of azetidine-containing building blocks, 4-(azetidin-3-yl)benzonitrile and its derivatives have emerged as particularly valuable scaffolds. The rigid, four-membered ring system provides a well-defined exit vector, while the benzonitrile group offers a versatile handle for further chemical elaboration and can act as a key pharmacophoric element. This application note provides a detailed, step-by-step protocol for the synthesis of this compound hydrochloride, a key intermediate for the development of novel therapeutics.[3] The described synthetic strategy employs a robust and scalable palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a straightforward deprotection step.

Synthetic Strategy Overview

The synthesis of this compound hydrochloride is accomplished in a two-step sequence, commencing with commercially available or readily synthesized starting materials. The core of this strategy lies in the formation of the carbon-carbon bond between the azetidine ring and the cyanophenyl moiety via a Suzuki-Miyaura cross-coupling reaction. This is followed by the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the desired product as its hydrochloride salt.

The overall synthetic workflow is depicted in the diagram below:

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: N-Boc Deprotection N-Boc-3-iodoazetidine N-Boc-3-iodoazetidine Pd_catalyst_base Pd Catalyst, Base N-Boc-3-iodoazetidine->Pd_catalyst_base 4-Cyanophenylboronic_acid 4-Cyanophenylboronic_acid 4-Cyanophenylboronic_acid->Pd_catalyst_base N-Boc-Intermediate tert-Butyl 3-(4-cyanophenyl)azetidine-1-carboxylate Pd_catalyst_base->N-Boc-Intermediate N-Boc-Intermediate_dep tert-Butyl 3-(4-cyanophenyl)azetidine-1-carboxylate TFA_DCM TFA, DCM N-Boc-Intermediate_dep->TFA_DCM Final_Product This compound Hydrochloride TFA_DCM->Final_Product

Caption: Overall synthetic workflow for this compound hydrochloride.

Experimental Protocols

Materials and Instrumentation

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Anhydrous solvents were obtained from a solvent purification system. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Mass spectrometry (MS) data were obtained using an electrospray ionization (ESI) source.

Step 1: Synthesis of tert-Butyl 3-(4-cyanophenyl)azetidine-1-carboxylate (3)

This step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-Boc-3-iodoazetidine (1) with 4-cyanophenylboronic acid (2). The reaction utilizes a palladium catalyst and a suitable base to facilitate the carbon-carbon bond formation.[4][5][6]

Reaction Scheme:

G start1 N-Boc-3-iodoazetidine (1) plus + start1->plus start2 4-Cyanophenylboronic acid (2) plus->start2 arrow -> start2->arrow conditions Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80 °C arrow->conditions product tert-Butyl 3-(4-cyanophenyl)azetidine- 1-carboxylate (3) arrow->product G start tert-Butyl 3-(4-cyanophenyl)azetidine- 1-carboxylate (3) arrow -> start->arrow conditions 1. TFA, DCM 2. HCl in Ether arrow->conditions product This compound Hydrochloride (4) arrow->product G Pd0 Pd(0)L2 PdII_R1X R1-Pd(II)L2-X Pd0->PdII_R1X OxAdd Oxidative Addition OxAdd->PdII_R1X PdII_R1R2 R1-Pd(II)L2-R2 PdII_R1X->PdII_R1R2 Transmetal Transmetalation Transmetal->PdII_R1R2 PdII_R1R2->Pd0 Product R1-R2 PdII_R1R2->Product RedElim Reductive Elimination RedElim->Pd0 R1X R1-X R1X->OxAdd R2BOH2 R2-B(OH)2 Borate [R2-B(OH)3]- R2BOH2->Borate Base Base Base->Borate Borate->Transmetal

References

Application Notes and Protocols: 4-(Azetidin-3-yl)benzonitrile as a Versatile Building Block for the Synthesis of Potent JAK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting the JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that translates extracellular cytokine and growth factor signals into transcriptional responses.[1] This pathway is integral to a multitude of physiological processes, including hematopoiesis, immune surveillance, and inflammatory responses.[1] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Upon ligand binding to their cognate receptors, these kinases auto- and trans-phosphorylate, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to modulate gene expression.[1]

Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune disorders, myeloproliferative neoplasms, and cancers.[2] Consequently, the development of small-molecule JAK inhibitors has emerged as a highly successful therapeutic strategy.[3] First-generation JAK inhibitors, such as tofacitinib and baricitinib, have demonstrated significant clinical efficacy in treating conditions like rheumatoid arthritis and psoriasis.[3][4] A key structural motif present in several potent JAK inhibitors is the 4-(azetidin-3-yl)benzonitrile scaffold. This application note provides a comprehensive guide for researchers on the synthesis and utilization of this crucial building block in the development of novel JAK inhibitors.

The JAK-STAT Signaling Cascade: A Target for Therapeutic Intervention

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT proteins, which subsequently dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[1][2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK1 JAK Receptor->JAK1 2. Receptor Dimerization & JAK Activation JAK2 JAK Receptor->JAK2 P1 P JAK1->P1 3. Phosphorylation P2 P JAK2->P2 STAT1 STAT STAT_dimer STAT Dimer (Phosphorylated) STAT1->STAT_dimer 5. Dimerization STAT2 STAT STAT2->STAT_dimer P1->STAT1 4. STAT Recruitment & Phosphorylation P2->STAT2 P3 P P4 P DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., containing This compound) Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Gene Gene Transcription DNA->Gene 7. Gene Regulation

Caption: The JAK-STAT Signaling Pathway and Point of Inhibition.

The Strategic Importance of the this compound Scaffold

The this compound moiety is a privileged structural element in the design of next-generation JAK inhibitors. Its significance can be attributed to several key features:

  • Azetidine Ring: This strained four-membered heterocycle provides a rigid, three-dimensional scaffold that can orient substituents in a precise manner to optimize interactions with the kinase hinge region. The azetidine nitrogen also serves as a key attachment point for building inhibitor diversity.[5][6]

  • Benzonitrile Group: The nitrile functionality often engages in crucial hydrogen bonding interactions with the kinase active site, contributing significantly to inhibitor potency. The phenyl ring provides a platform for further functionalization to enhance selectivity and pharmacokinetic properties.

  • Vectorial Exit: The 3-position of the azetidine ring offers a defined vectorial exit for the attachment of various heterocyclic core structures, allowing for the fine-tuning of selectivity across the JAK family.

Synthesis of the this compound Building Block

The following multi-step protocol outlines a reliable synthetic route to this compound hydrochloride, a versatile intermediate for JAK inhibitor synthesis.

Synthesis_Workflow_Building_Block Start N-Boc-3-azetidinone Step1 Step 1: Horner-Wadsworth-Emmons (Diethyl (cyanomethyl)phosphonate, NaH, THF) Start->Step1 Intermediate1 tert-Butyl 3-(cyanomethylene) azetidine-1-carboxylate Step1->Intermediate1 Step2 Step 2: Catalytic Hydrogenation (H₂, Pd/C, Methanol) Intermediate1->Step2 Intermediate2 tert-Butyl 3-(cyanomethyl) azetidine-1-carboxylate Step2->Intermediate2 Step3 Step 3: Boc Deprotection (HCl in 1,4-Dioxane) Intermediate2->Step3 FinalProduct This compound Hydrochloride Step3->FinalProduct Coupling_Workflow Start1 This compound Hydrochloride Step1 Step 1: N-Arylation (e.g., Buchwald-Hartwig or SNAr) Pd catalyst, ligand, base, solvent Start1->Step1 Start2 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or protected analogue) Start2->Step1 Purification Step 2: Purification (Column Chromatography) Step1->Purification FinalProduct Final JAK Inhibitor Purification->FinalProduct

References

Application Note: Strategic Synthesis of Potent STAT3 Inhibitors Utilizing a 4-(Azetidin-3-yl)benzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Targeting STAT3 in Oncology

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical cytoplasmic transcription factor that acts as a convergence point for numerous oncogenic signaling pathways.[1][2] In normal physiology, STAT3 activation is a transient process, mediating cellular responses to cytokines and growth factors involved in cell proliferation, differentiation, and immune function.[3] However, the persistent and aberrant activation of STAT3 is a hallmark of a wide array of human cancers, including breast, pancreatic, and lung cancers.[2][4][5] This constitutive activation drives the expression of genes responsible for tumor cell proliferation, survival, angiogenesis, and evasion of immune surveillance, rendering STAT3 an attractive and high-priority target for therapeutic intervention.[2][3] The development of small-molecule inhibitors that can effectively and selectively disrupt the STAT3 signaling cascade holds immense promise for a new generation of targeted cancer therapies.[6][7]

This application note provides a detailed guide on the utilization of 4-(Azetidin-3-yl)benzonitrile, a versatile chemical building block, in the synthesis of a novel class of potent and selective azetidine-based STAT3 inhibitors. We will delve into the rationale behind the molecular design, provide a comprehensive, step-by-step synthetic protocol, and outline the methodologies for the biological evaluation of these compounds.

The Azetidine Moiety: A Scaffold for Potent and Selective STAT3 Inhibition

Recent advancements in medicinal chemistry have identified the azetidine ring as a privileged scaffold for the development of highly effective STAT3 inhibitors.[8][9] Azetidine-containing compounds have demonstrated sub-micromolar potency in inhibiting STAT3 activity and exhibit excellent selectivity over other STAT family members.[4][8] The strained four-membered ring of azetidine can provide a rigid framework that, when appropriately functionalized, allows for precise and high-affinity interactions with the target protein. Specifically, the this compound core offers a strategic starting point for the synthesis of these inhibitors, with the secondary amine of the azetidine ring serving as a key handle for introducing diverse chemical functionalities through amide bond formation.

Signaling Pathway and Mechanism of Inhibition

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of associated Janus kinases (JAKs) or other tyrosine kinases.[1] These kinases then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[6] This phosphorylation event triggers the formation of STAT3 homodimers through reciprocal phosphotyrosine-SH2 domain interactions.[3] The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoters of target genes, initiating their transcription.[1]

The novel azetidine-based inhibitors synthesized from this compound have been shown to act as irreversible covalent inhibitors of STAT3.[4][10] Mass spectrometry studies have revealed that these compounds form covalent bonds with specific cysteine residues, namely Cys426 and Cys468, located within the DNA-binding domain of the STAT3 protein.[4][10][11] This covalent modification physically obstructs the binding of STAT3 to its target DNA sequences, thereby abrogating its transcriptional activity and downstream oncogenic signaling.

STAT3_Pathway STAT3 Signaling Pathway and Inhibition cluster_nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK/Src Kinase Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription Initiates Inhibitor Azetidine-Based Inhibitor (e.g., H182, H333) Inhibitor->STAT3 Irreversibly Binds (Cys426, Cys468) STAT3->pSTAT3

Caption: STAT3 signaling and irreversible inhibition by azetidine-based compounds.

Synthetic Protocol: Amide Coupling of this compound

This protocol describes a general yet robust method for the synthesis of a potent STAT3 inhibitor through the amide coupling of this compound with a suitable carboxylic acid. The selection of the carboxylic acid partner is critical for achieving high inhibitory potency and favorable pharmacological properties. Based on published structure-activity relationships, carboxylic acids bearing a cyclohexylbenzyl moiety are particularly effective.[1]

Materials and Reagents:

  • This compound hydrochloride

  • Target Carboxylic Acid (e.g., 2-(cyclohexylmethoxy)-5-(trifluoromethyl)benzoic acid)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (3.0 eq) and PyBOP (1.2 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Addition of Azetidine: In a separate flask, dissolve this compound hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF and add DIPEA (1.2 eq) to neutralize the hydrochloride salt. Stir for 5 minutes.

  • Coupling Reaction: Add the neutralized this compound solution to the pre-activated carboxylic acid mixture. Stir the reaction at room temperature for 12-18 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired azetidine amide as a pure solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow for Synthesis and Evaluation

workflow cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation start Start: This compound coupling Amide Coupling (PyBOP, DIPEA, DMF) start->coupling purification Purification (Silica Gel Chromatography) coupling->purification characterization Structural Characterization (NMR, HRMS) purification->characterization biochemical Biochemical Assays characterization->biochemical cellular Cellular Assays biochemical->cellular Potent Hits emsa EMSA (IC50) biochemical->emsa itc ITC (KD) biochemical->itc invivo In Vivo Studies (Xenograft Models) cellular->invivo Active Compounds viability Cell Viability (EC50) cellular->viability apoptosis Apoptosis Assay cellular->apoptosis western Western Blot (p-STAT3) cellular->western final Lead Compound invivo->final

Caption: Workflow for synthesis and evaluation of azetidine-based STAT3 inhibitors.

Biological Evaluation Protocols

A rigorous biological evaluation is essential to characterize the potency, selectivity, and mechanism of action of the newly synthesized STAT3 inhibitors.

In Vitro DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay directly measures the ability of the inhibitor to prevent the binding of activated STAT3 to its DNA consensus sequence.[11]

Protocol:

  • Nuclear Extract Preparation: Prepare nuclear extracts containing activated STAT3 from a suitable cell line (e.g., triple-negative breast cancer cells like MDA-MB-231 or MDA-MB-468, which harbor constitutively active STAT3).[12]

  • Inhibitor Incubation: Pre-incubate the nuclear extracts with increasing concentrations of the synthesized azetidine-based inhibitor for 30 minutes at room temperature.

  • Probe Binding: Add a radiolabeled double-stranded oligonucleotide probe containing the high-affinity sis-inducible element (hSIE), a known STAT3 binding site.

  • Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the bands by autoradiography and quantify the intensity of the STAT3-DNA complex band to determine the IC₅₀ value of the inhibitor.[11]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity (dissociation constant, KD) of the inhibitor to the STAT3 protein.[8]

Protocol:

  • Sample Preparation: Prepare a solution of purified, recombinant STAT3 protein in a suitable buffer. Dissolve the synthesized inhibitor in the same buffer.

  • Titration: Titrate the inhibitor solution into the STAT3 protein solution in a series of small injections.

  • Data Acquisition: Measure the heat released or absorbed during each injection.

  • Data Analysis: Analyze the resulting binding isotherm to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Assays

These assays assess the effects of the inhibitors on cancer cells that are dependent on STAT3 signaling.

  • Cell Viability Assay (MTT or CellTiter-Glo®): Treat cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231, MDA-MB-468) and control cell lines with low STAT3 activity (e.g., MCF-7) with a range of inhibitor concentrations for 48-72 hours.[13] Measure cell viability to determine the EC₅₀ value and assess selectivity.

  • Western Blot Analysis: Treat cells with the inhibitor for various times and concentrations. Lyse the cells and perform Western blotting to detect the levels of phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3 to confirm target engagement and inhibition of STAT3 activation.[8]

  • Colony Formation Assay: Seed cells at a low density and treat with the inhibitor. After 7-14 days, stain and count the colonies to assess the long-term anti-proliferative effects of the compound.[11]

  • Apoptosis Assay (Annexin V/PI Staining): Treat cells with the inhibitor and analyze by flow cytometry after staining with Annexin V and propidium iodide (PI) to quantify the induction of apoptosis.[8]

Data Summary: Efficacy of Azetidine-Based STAT3 Inhibitors

The following table summarizes the representative inhibitory activities of novel azetidine-based STAT3 inhibitors from the literature, demonstrating their potent and selective nature.

CompoundTargetAssayIC₅₀ (µM)KD (nM)Cellular Activity (EC₅₀, µM)Reference
5o STAT3EMSA0.38--[8]
8i STAT3EMSA0.34--[8]
7g STAT3ITC-8800.9 - 1.9[8][13]
9k STAT3ITC-9600.9 - 1.9[8][13]
H172 STAT3EMSA0.38 - 0.98--[4]
H182 STAT3EMSA0.38 - 0.98-1.0 - 1.9[4][12]

Conclusion and Future Perspectives

This compound serves as an invaluable starting material for the synthesis of a promising new class of azetidine-based STAT3 inhibitors. The synthetic route, centered around a straightforward and high-yielding amide coupling reaction, allows for the facile generation of diverse analogs for structure-activity relationship studies. The resulting compounds have demonstrated exceptional potency, selectivity, and a well-defined mechanism of action, making them excellent candidates for further preclinical and clinical development. The protocols outlined in this application note provide a solid foundation for researchers in academic and industrial settings to synthesize, characterize, and advance these next-generation STAT3 inhibitors for the treatment of cancer and other diseases driven by aberrant STAT3 signaling.

References

Application Notes and Protocols for the Development of PET Ligands Utilizing the 4-(Azetidin-3-yl)benzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 4-(Azetidin-3-yl)benzonitrile Scaffold in PET Ligand Design

The development of novel positron emission tomography (PET) ligands for imaging central nervous system (CNS) targets is a critical pursuit in neuroscience and drug discovery. The careful selection of a core chemical scaffold is paramount to achieving the desired pharmacokinetic and pharmacodynamic properties of a successful radiotracer. The this compound moiety has emerged as a privileged scaffold in medicinal chemistry, offering a unique constellation of properties that make it particularly well-suited for the design of CNS PET ligands.[1][2]

The azetidine ring, a four-membered saturated heterocycle, imparts a number of advantages. Its strained ring system provides a rigid, three-dimensional structure that can orient pharmacophoric elements in a precise manner, potentially leading to enhanced binding affinity and selectivity for the target protein.[1] Furthermore, the azetidine nitrogen can serve as a key hydrogen bond acceptor or a point for further chemical modification. From a drug metabolism and pharmacokinetics (DMPK) perspective, the azetidine ring can improve aqueous solubility and metabolic stability compared to more lipophilic or metabolically labile groups.[3][4]

The benzonitrile group, on the other hand, is a versatile component in ligand design. The nitrile functionality can act as a hydrogen bond acceptor or engage in other non-covalent interactions within a receptor binding pocket. Importantly, the aromatic ring of the benzonitrile provides a site for the introduction of a positron-emitting radionuclide, such as fluorine-18, via nucleophilic aromatic substitution. This strategic placement allows for late-stage radiolabeling, a crucial consideration for short-lived isotopes.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the this compound scaffold in the design and synthesis of novel PET ligands. We will delve into detailed protocols for precursor synthesis, radiolabeling with both fluorine-18 and carbon-11, and the subsequent in vitro and in vivo evaluation of the resulting radiotracers.

Precursor Synthesis: A Modular Approach

The synthesis of precursors for PET ligands based on the this compound scaffold is typically achieved through a modular approach, allowing for the facile introduction of various functional groups to target different biological receptors. A general synthetic strategy involves the coupling of a protected 3-substituted azetidine with a suitably functionalized benzonitrile derivative.

Protocol 1: Synthesis of a Generic Precursor for Radiolabeling

This protocol outlines the synthesis of a generic precursor where the azetidine nitrogen is available for coupling to a targeting moiety and the benzonitrile ring is activated for radiofluorination.

Step 1: Synthesis of N-Boc-3-iodoazetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • Dissolve the crude mesylate in acetone and add sodium iodide (3.0 eq).

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-3-iodoazetidine.

Step 2: Suzuki Coupling with 4-cyano-3-nitrophenylboronic acid

  • To a degassed mixture of N-Boc-3-iodoazetidine (1.0 eq), 4-cyano-3-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-4-(azetidin-3-yl)-2-nitrobenzonitrile.

Step 3: Boc Deprotection

  • Dissolve N-Boc-4-(azetidin-3-yl)-2-nitrobenzonitrile (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(azetidin-3-yl)-2-nitrobenzonitrile, the precursor for radiofluorination and further derivatization.

Causality Behind Experimental Choices:

  • The use of a Boc protecting group for the azetidine nitrogen is standard practice to prevent side reactions during the coupling steps. It is readily removed under acidic conditions.

  • The nitro group on the benzonitrile ring serves as a strong electron-withdrawing group, activating the aromatic ring for subsequent nucleophilic aromatic substitution with [¹⁸F]fluoride.

  • The Suzuki coupling is a robust and versatile method for forming the C-C bond between the azetidine and benzonitrile moieties.

Radiolabeling Strategies: Incorporating the Positron Emitter

The choice of radionuclide (typically fluorine-18 or carbon-11) depends on the desired imaging paradigm and the synthetic accessibility of the precursor.

Fluorine-18 Labeling

Fluorine-18 is often the preferred radionuclide due to its longer half-life (109.7 min) and lower positron energy, which allows for higher resolution images.[7] The most common strategy for introducing ¹⁸F into the this compound scaffold is through nucleophilic aromatic substitution (SₙAr) on an activated aromatic ring.

  • [¹⁸F]Fluoride Trapping and Drying: Trap aqueous [¹⁸F]fluoride, produced from the ¹⁸O(p,n)¹⁸F nuclear reaction, on an anion exchange cartridge (e.g., QMA). Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride/K₂₂₂ complex by heating under a stream of nitrogen.

  • Radiofluorination: To the dried [¹⁸F]fluoride/K₂₂₂ complex, add a solution of the 4-(azetidin-3-yl)-2-nitrobenzonitrile precursor (1-5 mg) in anhydrous dimethyl sulfoxide (DMSO). Heat the reaction mixture at 120-150 °C for 10-20 minutes.

  • Purification: After cooling, quench the reaction with water and inject the mixture onto a semi-preparative HPLC system (e.g., C18 column) to isolate the [¹⁸F]-labeled product.

  • Formulation: Collect the radioactive peak, remove the HPLC solvent under reduced pressure, and formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

Self-Validation: The identity and purity of the final radiotracer should be confirmed by co-elution with a non-radioactive standard on an analytical HPLC system. Radiochemical purity should be >95%.

Carbon-11 Labeling

Carbon-11, with its shorter half-life (20.4 min), is suitable for studies requiring multiple scans in a single day.[8] A common approach for ¹¹C-labeling is through N-alkylation of the azetidine nitrogen with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

  • [¹¹C]Methyl Iodide Synthesis: Produce [¹¹C]CO₂ from a cyclotron and convert it to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]CH₃I.

  • Radiomethylation: Trap the [¹¹C]CH₃I in a solution of the this compound precursor (0.5-1 mg) and a base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent (e.g., DMF or DMSO) at room temperature or with gentle heating (e.g., 80 °C) for 5-10 minutes.[9]

  • Purification and Formulation: Purify the reaction mixture using semi-preparative HPLC and formulate the final product as described for the ¹⁸F-labeling protocol.

Expert Insight: The choice of base and solvent for ¹¹C-methylation can significantly impact the radiochemical yield and should be optimized for each specific precursor.

In Vitro and In Vivo Evaluation: Validating the PET Ligand

A rigorous evaluation is necessary to characterize the properties of the newly synthesized PET ligand and determine its suitability for imaging a specific biological target.

In Vitro Studies
  • Binding Affinity and Selectivity: Determine the binding affinity (Kᵢ or IC₅₀) of the non-radioactive standard for the target receptor and a panel of other relevant receptors and transporters using radioligand binding assays. High affinity and selectivity for the target are crucial.[10][11]

  • Autoradiography: Use in vitro autoradiography on tissue sections from relevant species (e.g., rodent, non-human primate, or human post-mortem tissue) to visualize the distribution of the radioligand and confirm that it matches the known distribution of the target.[12]

In Vivo Studies
  • PET Imaging in Animal Models: Perform dynamic PET scans in healthy animals (e.g., rodents or non-human primates) to assess the brain uptake, regional distribution, and kinetics of the radiotracer. The distribution should be consistent with the known target distribution.

  • Blocking Studies: To demonstrate target-specific binding, pre-treat animals with a high dose of a known selective ligand for the target receptor before injecting the radiotracer. A significant reduction in the PET signal in target-rich brain regions confirms specificity.

  • Metabolite Analysis: Analyze blood and brain samples at various time points after radiotracer injection to determine the rate of metabolism and identify any radiometabolites that may cross the blood-brain barrier and confound the PET signal.

Data Presentation

Parameter[¹⁸F]Ligand-A[¹¹C]Ligand-B
Target α7 Nicotinic Acetylcholine ReceptorMonoacylglycerol Lipase
Kᵢ (nM) 0.52.1
Selectivity (fold vs. off-targets) >100>80
Radiochemical Yield (decay-corrected) 35 ± 5%25 ± 7%
Molar Activity (GBq/µmol) 150-250200-400
Brain Uptake (SUV at 30 min) 2.51.8
Target-to-Cerebellum Ratio 4.23.5

This table presents hypothetical but realistic data for PET ligands derived from the this compound scaffold.

Visualizations

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Formulation N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-iodoazetidine N-Boc-3-iodoazetidine N-Boc-3-hydroxyazetidine->N-Boc-3-iodoazetidine 1. Mesylation 2. Iodination N-Boc-4-(azetidin-3-yl)-2-nitrobenzonitrile N-Boc-4-(azetidin-3-yl)-2-nitrobenzonitrile N-Boc-3-iodoazetidine->N-Boc-4-(azetidin-3-yl)-2-nitrobenzonitrile Suzuki Coupling Radiolabeling Precursor Radiolabeling Precursor N-Boc-4-(azetidin-3-yl)-2-nitrobenzonitrile->Radiolabeling Precursor Boc Deprotection 4-cyano-3-nitrophenylboronic acid 4-cyano-3-nitrophenylboronic acid 4-cyano-3-nitrophenylboronic acid->N-Boc-4-(azetidin-3-yl)-2-nitrobenzonitrile [18F]PET Ligand [18F]PET Ligand Radiolabeling Precursor->[18F]PET Ligand [18F]Fluoride, K222, Heat [11C]PET Ligand [11C]PET Ligand Radiolabeling Precursor->[11C]PET Ligand [11C]CH3I, Base Purified & Formulated Tracer Purified & Formulated Tracer [18F]PET Ligand->Purified & Formulated Tracer [11C]PET Ligand->Purified & Formulated Tracer In Vitro & In Vivo Evaluation In Vitro & In Vivo Evaluation Purified & Formulated Tracer->In Vitro & In Vivo Evaluation

Caption: Synthetic and radiolabeling workflow for PET ligands.

G cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation PET Ligand PET Ligand In Vitro In Vitro PET Ligand->In Vitro In Vivo In Vivo PET Ligand->In Vivo Binding Assays Binding Assays In Vitro->Binding Assays Autoradiography Autoradiography In Vitro->Autoradiography PET/CT Imaging PET/CT Imaging In Vivo->PET/CT Imaging Blocking Studies Blocking Studies In Vivo->Blocking Studies Metabolite Analysis Metabolite Analysis In Vivo->Metabolite Analysis Data Analysis Data Analysis Candidate Selection Candidate Selection Data Analysis->Candidate Selection Binding Assays->Data Analysis Autoradiography->Data Analysis PET/CT Imaging->Data Analysis Blocking Studies->Data Analysis Metabolite Analysis->Data Analysis

Caption: In vitro and in vivo evaluation pipeline.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel PET ligands for CNS targets. Its inherent structural and physicochemical properties can be leveraged to design radiotracers with excellent binding affinity, selectivity, and in vivo imaging characteristics. The modular synthetic routes allow for extensive structure-activity relationship studies, and the established radiolabeling methodologies for both fluorine-18 and carbon-11 provide flexibility in preclinical and clinical research. By following the detailed protocols and evaluation strategies outlined in this application note, researchers can effectively harness the potential of this valuable scaffold to advance the field of molecular imaging.

References

Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of 4-(Azetidin-3-yl)benzonitrile Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

The 4-(azetidin-3-yl)benzonitrile scaffold is a privileged structure in modern medicinal chemistry, particularly for targeting neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] These ligand-gated ion channels are implicated in a variety of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a high-value target for therapeutic intervention.[1][3] This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on novel analogs of this compound. We will detail the strategic design, synthesis, and multifaceted biological evaluation necessary to elucidate the complex interplay between chemical structure and pharmacological activity, ultimately guiding the optimization of lead compounds with enhanced potency, selectivity, and drug-like properties.

Introduction: The Strategic Imperative of SAR

The goal of a Structure-Activity Relationship (SAR) campaign is to systematically modify a lead compound's chemical structure to understand how these changes impact its biological activity. For the this compound core, this process is critical for transforming a promising hit into a viable drug candidate. The azetidine ring, a four-membered saturated heterocycle, offers a rigid, three-dimensional exit vector that can be exploited to probe the binding pocket of a target receptor, while the benzonitrile group often serves as a key pharmacophoric element, potentially acting as a hydrogen bond acceptor.[4][5][6]

Our focus will be on nAChRs, specifically the α4β2 and α7 subtypes, which are the most abundant and therapeutically relevant in the brain.[3][7] The central challenge in this field is achieving subtype selectivity to maximize therapeutic benefit while minimizing off-target effects.[8] This guide outlines a logical, iterative workflow from chemical synthesis to multi-tiered biological screening and data interpretation.

The this compound Core: Rationale for Analog Design

The core scaffold presents several strategic points for chemical modification to build a diverse chemical library and explore the chemical space around the initial hit. The primary points of diversification are the azetidine nitrogen (R¹) and the phenyl ring (R²).

  • R¹ (Azetidine Nitrogen): Modification at this position is a powerful strategy to modulate physicochemical properties such as basicity (pKa), solubility, and lipophilicity. These changes directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier (BBB).[9][10] Furthermore, the substituent can form new interactions with the target protein, potentially enhancing potency and selectivity.

  • R² (Phenyl Ring): Substituents on the aromatic ring can alter the electronic properties (via electron-donating or -withdrawing groups) and steric profile of the molecule. These modifications can fine-tune binding interactions within the receptor's active site, such as pi-stacking, hydrogen bonding, or van der Waals forces.

Figure 1: Core scaffold and rationale for SAR modifications.

Synthetic Strategy & Protocols

A robust and flexible synthetic route is paramount for generating a library of analogs efficiently. A common approach involves the synthesis of a key protected intermediate, which can then be deprotected and diversified at the azetidine nitrogen.

General Synthetic Scheme

The synthesis typically begins with a commercially available protected azetidine derivative, which is coupled to a fluorobenzonitrile precursor via nucleophilic aromatic substitution (SNAr). Subsequent deprotection and derivatization of the azetidine nitrogen yield the final analogs.

Synthesis_Workflow General Synthetic Workflow start Commercially Available Starting Materials step1 Step 1: SₙAr Coupling (e.g., Boc-3-hydroxyazetidine + 4-fluorobenzonitrile) start->step1 step2 Step 2: Deprotection (e.g., TFA or HCl to remove Boc) step1->step2 step3 Step 3: N-Derivatization (Reductive Amination, Acylation, Sulfonylation, etc.) step2->step3 product Final Analog Library (R¹-Azetidinyl)benzonitrile step3->product purify Purification & Characterization (HPLC, LC-MS, NMR) product->purify

Figure 2: High-level workflow for analog synthesis.
Protocol: Synthesis of a Representative Analog (N-benzyl-4-(azetidin-3-yl)benzonitrile)

This protocol describes a two-step procedure starting from the commercially available intermediate, tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate.

Step A: Boc Deprotection of the Azetidine Intermediate

  • Reagents & Setup: Dissolve tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M). Place the flask in an ice bath.

  • Reaction: Slowly add trifluoroacetic acid (TFA, 10.0 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture in vacuo. Redissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound. This intermediate is often used in the next step without further purification.

Step B: Reductive Amination to Install the Benzyl Group (R¹)

  • Reagents & Setup: Dissolve the crude this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M).

  • Imine Formation: Add benzaldehyde (1.1 eq) and acetic acid (0.1 eq) to the solution. Stir at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor progress by LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution. Stir for 15 minutes.

  • Extraction: Extract the mixture three times with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final compound.

  • Characterization: Confirm the structure and purity (>95%) of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation Cascade

A tiered approach to biological evaluation is essential for efficient SAR exploration. The cascade begins with high-throughput primary assays to assess target engagement and potency, followed by more complex secondary assays for selectivity and mechanism of action, and finally, in vitro ADME profiling to assess drug-like properties.

Bio_Assay_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_adme In Vitro ADME Profiling A Synthesized Analog Library B Binding Affinity (Ki) Radioligand Displacement Assay (Target: α4β2, α7 nAChR) A->B C Functional Potency (EC₅₀/IC₅₀) Calcium Flux Assay (FLIPR) (Target: α4β2, α7 nAChR) A->C D Selectivity Profiling Counterscreen against related nAChR subtypes (e.g., α3β4) B->D F Physicochemical Properties (Solubility, LogD) B->F C->D C->F E Mechanism of Action (MoA) Patch-Clamp Electrophysiology (Agonist, Antagonist, PAM) D->E H SAR Data Analysis & Lead Optimization E->H G Pharmacokinetic Properties (Metabolic Stability, Permeability, Plasma Protein Binding) F->G G->H

Figure 3: Tiered workflow for biological evaluation of analogs.
Protocol: In Vitro Functional Potency via Calcium Flux Assay

This protocol is designed for a 384-well plate format using a fluorescence imaging plate reader (FLIPR) or similar instrument to measure intracellular calcium changes upon nAChR activation.[11][12]

  • Cell Culture: Plate cells stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7) in 384-well black-walled, clear-bottom plates and grow to confluence. Neuro-2a or HEK293 cells are commonly used hosts.[11]

  • Dye Loading: On the day of the assay, remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) diluted in assay buffer. Incubate the plate according to the dye manufacturer's instructions (typically 1-2 hours at 37°C or room temperature).[11]

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer in a separate 384-well compound plate. Include a known agonist (e.g., nicotine or acetylcholine) as a positive control and buffer alone as a negative control.

  • Assay Execution (FLIPR):

    • Place the cell plate and compound plate into the instrument.

    • The instrument will first establish a baseline fluorescence reading for each well.

    • The instrument's pipettor head will then transfer the compounds from the compound plate to the cell plate.

    • Immediately following compound addition, the instrument will read the fluorescence intensity over time (typically 2-5 minutes) to capture the calcium influx resulting from channel activation.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence response.

    • Normalize the data to the response of the maximal concentration of the control agonist (100%) and the buffer control (0%).

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy) for each analog.

Protocol: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.[10][13]

  • Reagents & Setup: Prepare a reaction mixture containing pooled human liver microsomes (HLM) and a NADPH-regenerating system in a phosphate buffer (pH 7.4). Pre-warm the mixture to 37°C.

  • Reaction Initiation: Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed HLM mixture to initiate the reaction.

  • Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: Immediately quench the metabolic activity in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .

    • This half-life value is a key indicator of metabolic stability; compounds with longer half-lives are more stable.

Data Integration and SAR Analysis

Representative SAR Table

The following table presents hypothetical data for a series of this compound analogs to illustrate key SAR trends.

Analog R¹ (Azetidine-N) α7 nAChR EC₅₀ (nM) α4β2 nAChR EC₅₀ (nM) Selectivity (α4β2/α7) HLM Stability (t₁/₂ min)
1 -H150250016.7< 5
2 -CH₃120180015.025
3 -CH₂CH₃135210015.645
4 -Cyclopropyl85350041.270
5 -Benzyl2508003.215
6 -CH₂(3-pyridyl)4555012.2> 90
7 -SO₂CH₃> 10,000> 10,000-> 120
Interpretation of SAR Findings
  • Impact of R¹ Alkylation: The parent compound 1 (-H) shows moderate α7 potency but suffers from very poor metabolic stability. Small alkylation at the R¹ position (2 and 3 ) provides a significant improvement in stability without compromising potency. This is a common strategy to block a potential site of metabolism (N-dealkylation).

  • Steric and Electronic Effects at R¹: Incorporating a small, rigid cyclopropyl group (4 ) enhances both potency and selectivity for the α7 subtype, suggesting the binding pocket accommodates this shape well. In contrast, a larger, more flexible benzyl group (5 ) reduces potency and dramatically erodes selectivity.

  • Introduction of Heteroaromatics: The pyridyl-methyl substituent in analog 6 leads to a marked increase in α7 potency and excellent metabolic stability. The nitrogen atom in the pyridine ring may be forming a beneficial hydrogen bond or polar interaction within the receptor active site.

  • Unfavorable Modifications: Replacing the basic nitrogen with a neutral sulfonyl group (7 ) completely abolishes activity, highlighting the critical importance of the basic amine at the R¹ position for receptor engagement, likely through a salt-bridge interaction with an acidic residue in the binding pocket. This is a key feature of the nAChR pharmacophore.[3]

SAR_Summary Summary of Key SAR Findings at R¹ Position cluster_favorable Favorable Modifications cluster_unfavorable Unfavorable Modifications A Small Alkyl (-CH₃, -Et) A_desc ↑ Metabolic Stability ↔ Potency A->A_desc B Small, Rigid Rings (-Cyclopropyl) B_desc ↑ Potency & Selectivity ↑ Metabolic Stability B->B_desc C H-Bond Acceptors (-CH₂-Pyridyl) C_desc ↑↑ Potency ↑↑ Metabolic Stability C->C_desc D Large, Bulky Groups (-Benzyl) D_desc ↓ Potency & Selectivity D->D_desc E Loss of Basicity (-SO₂CH₃) E_desc Abolishes Activity E->E_desc

Figure 4: Visual summary of structure-activity relationship trends.

Conclusion and Forward Plan

This guide has outlined a systematic approach to conducting SAR studies on this compound analogs. Through iterative cycles of design, synthesis, and multi-parametric biological testing, a clear picture of the relationship between structure and activity can be established.

Based on the hypothetical data, analog 6 emerges as a promising lead compound, possessing high potency, good selectivity, and excellent metabolic stability. The next steps in the drug discovery process would involve:

  • Lead Optimization: Further exploration around the pyridyl motif of analog 6 to further enhance potency and selectivity.

  • In Vivo Pharmacokinetics: Evaluating the pharmacokinetic profile of optimized leads (e.g., analog 6 ) in rodents to confirm CNS penetration and establish an appropriate dosing regimen.

  • In Vivo Efficacy: Testing the most promising compounds in relevant animal models of CNS disorders to demonstrate therapeutic potential.

By adhering to this structured and data-driven methodology, research teams can efficiently navigate the complexities of medicinal chemistry and advance novel therapeutics toward clinical development.

References

Application Notes and Protocols for the Cellular Evaluation of 4-(Azetidin-3-yl)benzonitrile Compounds as Monoamine Transporter Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 4-(Azetidin-3-yl)benzonitrile Scaffolds in Neuroscience

The this compound scaffold represents a compelling structural motif in modern medicinal chemistry, particularly within the realm of neuroscience.[1] The unique combination of a strained four-membered azetidine ring and an electron-withdrawing benzonitrile group creates a pharmacophore with the potential for high-affinity interactions with various biological targets.[1] While the broader class of azetidinone-containing compounds has been explored for a wide range of biological activities, including as enzyme inhibitors and antimicrobial agents, the specific this compound core is of particular interest for its potential to modulate the activity of monoamine transporters.[2][3]

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission.[4][5][6] By facilitating the reuptake of their respective neurotransmitters from the synaptic cleft, they control the magnitude and duration of signaling.[4][6] Consequently, these transporters are validated targets for a host of neurological and psychiatric disorders. This guide provides a comprehensive suite of cell-based assays designed to systematically evaluate the activity of novel this compound compounds, from initial toxicity profiling to the precise characterization of their inhibitory effects on monoamine transporter function.

Part 1: Foundational Assays - Establishing a Therapeutic Window

Before delving into functional characterization, it is imperative to assess the general cytotoxicity of the test compounds. This initial step ensures that any observed effects in subsequent functional assays are not simply a consequence of cell death, but rather a specific pharmacological action.

Rationale for Cytotoxicity Screening

Cytotoxicity assays are fundamental to any drug discovery campaign.[5][7] They provide a critical therapeutic window, defining the concentration range at which a compound can be tested for its desired biological activity without inducing significant cell death. This is crucial for interpreting functional data accurately; a compound that kills cells will invariably appear to inhibit cellular processes, leading to false-positive results.[7]

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.[8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[8]

Materials:

  • Cells stably expressing the target monoamine transporter (e.g., HEK293-hDAT, HEK293-hNET, or HEK293-hSERT)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Test compounds (this compound derivatives)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the transporter-expressing cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells (negative control) and positive control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration (log scale) to determine the CC₅₀ (50% cytotoxic concentration).

CompoundCC₅₀ (µM)
Compound A> 50
Compound B25.3
Compound C> 50
Doxorubicin0.8

Part 2: Primary Functional Assays - Monoamine Transporter Uptake Inhibition

The core functional evaluation for this class of compounds involves measuring their ability to inhibit the uptake of neurotransmitters by their respective transporters. Both traditional radiolabeled methods and modern fluorescence-based assays are presented here, offering flexibility based on laboratory capabilities.

Scientific Rationale

Monoamine transporters are sodium- and chloride-dependent co-transporters that actively clear neurotransmitters from the extracellular space.[9] Inhibiting this process increases the concentration and residence time of neurotransmitters in the synapse, thereby enhancing neuronal signaling. This is the primary mechanism of action for many antidepressant and psychostimulant drugs.[10] These assays directly measure this inhibitory activity.

Protocol 1: Radiolabeled Neurotransmitter Uptake Inhibition Assay

This "gold standard" assay directly measures the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the target transporter.[11][12] Its high sensitivity and direct measurement make it a benchmark for characterizing inhibitors.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Krebs-Ringer-HEPES (KRH) buffer or similar assay buffer.

  • [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Test compounds and a known potent inhibitor (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).[5][6][10]

  • 96-well plates (poly-D-lysine coated for cell adherence).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition c1 Seed transporter-expressing cells in 96-well plate c2 Incubate overnight to form a confluent monolayer c1->c2 a1 Wash cells with pre-warmed assay buffer c2->a1 a2 Pre-incubate with test compound or vehicle control (10-20 min) a1->a2 a3 Initiate uptake by adding [3H]-neurotransmitter a2->a3 a4 Incubate at 37°C (5-10 min) a3->a4 a5 Terminate uptake with ice-cold buffer washes a4->a5 a6 Lyse cells a5->a6 a7 Transfer lysate to scintillation plate a6->a7 r1 Add scintillation cocktail a7->r1 r2 Quantify radioactivity using a microplate scintillation counter r1->r2

Workflow for Radiolabeled Uptake Assay

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Assay Preparation: On the day of the experiment, wash the cell monolayer twice with pre-warmed assay buffer.[10]

  • Compound Pre-incubation: Add 50 µL of assay buffer containing the test compound (at various concentrations), vehicle (for total uptake), or a saturating concentration of a known inhibitor (for non-specific uptake) to the appropriate wells. Pre-incubate for 10-20 minutes at 37°C.[10]

  • Uptake Initiation: Initiate the reaction by adding 50 µL of assay buffer containing the [³H]-neurotransmitter at a concentration near its Kₘ value.[10]

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.[10]

  • Termination: Rapidly terminate the uptake by washing the cells three times with 200 µL of ice-cold assay buffer.[13]

  • Lysis and Detection: Lyse the cells with 100 µL of 1% SDS or a suitable lysis buffer. Transfer the lysate to a scintillation plate, add scintillation cocktail, and quantify the radioactivity.[10]

Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay

This method provides a non-radioactive alternative by using a fluorescent substrate that mimics biogenic amines and is transported into the cell.[14][15] An external masking dye quenches the fluorescence from outside the cell, meaning only the internalized substrate is detected.[15]

Materials:

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices).[14]

  • Cells stably expressing hDAT, hNET, or hSERT.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds and known inhibitors.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with bottom-read capability.

Procedure:

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition c1 Seed transporter-expressing cells in black, clear-bottom plate c2 Incubate overnight c1->c2 a1 Remove media and add test compounds in buffer c2->a1 a2 Incubate for 10-30 min at 37°C a1->a2 a3 Add fluorescent substrate/dye solution to all wells a2->a3 r1 Read plate immediately (kinetic) or after 30-60 min (endpoint) a3->r1 r2 Measure fluorescence intensity r1->r2

Workflow for Fluorescence-Based Uptake Assay

  • Cell Plating: Seed cells in a black, clear-bottom 96- or 384-well plate and allow them to adhere overnight. Optimal seeding density should result in a confluent monolayer on the day of the assay.[14]

  • Compound Addition: Remove the culture medium and add 25 µL (for 384-well plates) of assay buffer containing the desired concentrations of the test compounds.[14]

  • Pre-incubation: Incubate the plate for 10-30 minutes at 37°C.[14]

  • Substrate Addition: Add 25 µL of the fluorescent dye solution (prepared according to the kit manufacturer's protocol) to all wells.[14]

  • Detection: The plate can be read immediately in a kinetic mode for mechanistic studies or incubated for 30-60 minutes at 37°C for an endpoint read, which is more amenable to high-throughput screening.[15] Measure the fluorescence using a bottom-read fluorescence plate reader at the appropriate excitation/emission wavelengths.

Data Analysis and Presentation

For both uptake assays, the goal is to determine the concentration at which a compound inhibits 50% of the specific transporter activity (IC₅₀).

Calculation Steps:

  • Determine Specific Uptake:

    • Specific Uptake = (Total Uptake - Non-specific Uptake)

    • Total Uptake: Signal from vehicle-treated cells.

    • Non-specific Uptake: Signal from cells treated with a saturating concentration of a known inhibitor.

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - [(Signal with Compound - Non-specific Uptake) / (Total Uptake - Non-specific Uptake)]) * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to derive the IC₅₀ value.

Example Data Table:

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
Compound A15.2250.6> 10,000
Compound B1,23085.3> 10,000
Compound C5.812.1890.4
GBR 1290910.5--
Desipramine-4.1-
Fluoxetine--15.7

This table allows for a clear comparison of the potency and selectivity of the this compound derivatives across the three major monoamine transporters.

Part 3: Advanced Mechanistic Assays

While uptake inhibition assays provide robust functional data, further assays can confirm the mechanism of action and provide deeper insights into the compound-target interaction.

Target Engagement Assays

Target engagement assays are crucial for confirming that a compound's activity in a functional assay is due to direct interaction with the intended target protein in a cellular environment.[1]

Conceptual Framework: Cellular Thermal Shift Assay (CETSA®) CETSA is a powerful method for verifying target engagement. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

  • Treatment: Treat intact cells with the test compound or vehicle.

  • Heating: Heat the cells across a range of temperatures.

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing unfolded, aggregated protein) from the insoluble fraction by centrifugation.

  • Detection: The amount of remaining soluble target protein at each temperature is quantified by methods like Western blotting or ELISA. A shift in the melting curve in the presence of the compound indicates target engagement.

While a detailed protocol is beyond the scope of this general guide, the implementation of a target engagement assay provides critical, validating evidence that links the functional data from uptake assays to a direct physical interaction with the transporter protein.

Conclusion

This guide outlines a systematic, multi-tiered approach for the cellular characterization of this compound compounds as potential monoamine transporter inhibitors. By starting with foundational cytotoxicity assays to establish a viable concentration range, followed by robust primary functional assays to quantify inhibitory potency and selectivity, researchers can efficiently identify promising lead candidates. Incorporating advanced target engagement assays can further validate the mechanism of action, providing a comprehensive data package to drive informed decisions in the drug discovery and development process.

References

Application Note: Molecular Docking of 4-(Azetidin-3-yl)benzonitrile with Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a pivotal class of enzymes in cellular signaling and represent one of the most important families of drug targets, particularly in oncology and immunology. The 4-(azetidin-3-yl)benzonitrile scaffold is a key pharmacophore present in numerous potent and selective kinase inhibitors. This application note provides a detailed theoretical and practical guide for performing molecular docking studies of this scaffold with protein kinase targets. We present a comprehensive, step-by-step protocol using the well-established AutoDock suite, complemented by field-proven insights into data interpretation and protocol validation. The objective is to equip researchers, scientists, and drug development professionals with a robust framework to predict binding modes, estimate binding affinities, and guide the rational design of novel kinase inhibitors.

Introduction: The Convergence of a Privileged Scaffold and a Critical Target Class

The human kinome, comprising over 500 protein kinases, orchestrates a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, making them high-priority targets for therapeutic intervention.[2] A significant breakthrough in this area has been the development of small-molecule inhibitors that target the ATP-binding site of kinases.[3]

The this compound moiety has emerged as a "privileged scaffold" in kinase inhibitor design. It is a central component of several approved drugs, including the Janus kinase (JAK) inhibitor Tofacitinib, which is used to treat autoimmune diseases like rheumatoid arthritis.[4][5] The scaffold's unique three-dimensional structure and hydrogen bonding capabilities allow it to form high-affinity interactions within the kinase active site.

Molecular docking is an indispensable computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a macromolecular target.[6][7] By simulating the molecular recognition process, docking accelerates drug discovery by enabling the rapid screening of virtual libraries and providing structural hypotheses for lead optimization, significantly reducing the time and cost associated with drug development.[8][9] This guide will elucidate the principles and practice of docking this important scaffold to its kinase targets.

Scientific Principles: Understanding the System

A successful docking experiment is predicated on a solid understanding of both the biological target and the computational methodology.

The Protein Kinase Catalytic Domain

The catalytic domain of most protein kinases shares a conserved bilobal structure. The ATP-binding site, the target of most inhibitors, is located in the cleft between these two lobes. Key structural features critical for inhibitor binding include:

  • Hinge Region: A flexible segment linking the N- and C-lobes. It typically forms one to three crucial hydrogen bonds with ATP-competitive inhibitors.

  • Activation Loop (A-loop): A flexible loop that, in its active conformation, forms part of the substrate-binding site.[10] Its conformation is often regulated by phosphorylation.

  • DFG Motif: An Asp-Phe-Gly sequence at the start of the A-loop. The conformation of this motif ("DFG-in" for active, "DFG-out" for inactive) dramatically alters the shape of the ATP pocket and is a key determinant of inhibitor selectivity.[2]

The Theory of Molecular Docking

Molecular docking simulates the binding process using two core components: a search algorithm and a scoring function.[8]

  • Search Algorithms: These algorithms explore the vast conformational space of the ligand within the defined binding site. Methods like the Lamarckian Genetic Algorithm, employed by AutoDock, efficiently search for low-energy binding poses.[11]

  • Scoring Functions: These are mathematical models used to approximate the binding free energy of a given pose.[12] The score ranks different poses and helps identify the most likely binding mode. It is crucial to remember that these scores are estimations and do not always perfectly correlate with experimental binding affinities.[13][14]

  • Force Fields: Underlying the entire simulation is a force field (e.g., AMBER, CHARMM), a set of empirical energy functions and parameters that calculate the potential energy of the system.[15][16] The force field governs the intramolecular (e.g., bond stretching, torsions) and intermolecular (e.g., van der Waals, electrostatic) interactions, making its proper application essential for accurate results.[17][18]

cluster_pathway Generic Kinase Signaling Pathway K Inactive Kinase K_act Active Kinase K->K_act Activation Signal ATP ATP ATP->K_act P Substrate Protein P->K_act ADP ADP K_act->ADP P_p Phosphorylated Substrate K_act->P_p Response Cellular Response P_p->Response

Caption: Generic protein kinase signaling cascade.

The Docking Workflow: A Step-by-Step Protocol

This section details a complete protocol for docking this compound into the ATP-binding site of Janus Kinase 3 (JAK3), using the AutoDock suite as the primary tool.[11]

cluster_prep Part 1: System Preparation cluster_dock Part 2: Docking Simulation cluster_analysis Part 3: Analysis & Validation arrow -> PDB 1. Download Protein (e.g., PDB: 1YVJ for JAK3) PROT_PREP 3. Prepare Protein (Remove water, add hydrogens) PDB->PROT_PREP LIG 2. Draw/Obtain Ligand (4-Azetidin-3-yl-benzonitrile) LIG_PREP 4. Prepare Ligand (Minimize energy, set torsions) LIG->LIG_PREP GRID 5. Define Binding Site (Generate Grid Box) PROT_PREP->GRID LIG_PREP->GRID RUN 6. Configure & Run Docking (Set parameters, execute AutoDock) GRID->RUN CLUSTER 7. Analyze Poses (Cluster by RMSD, rank by energy) RUN->CLUSTER VISUAL 8. Visualize Interactions (PyMOL, Chimera) CLUSTER->VISUAL VALIDATE 9. Validate Protocol (Redock native ligand, check RMSD) VISUAL->VALIDATE

Caption: A comprehensive molecular docking workflow.

Protocol 1: System Preparation

Rationale: The quality of the input structures directly dictates the quality of the docking results. This preparation phase ensures that both protein and ligand are in a chemically correct and computationally ready state.

A. Ligand Preparation:

  • Obtain Structure: Draw this compound using a chemical drawing tool like ChemDraw or MarvinSketch and save it as a 3D structure (e.g., .mol or .sdf format).

  • Convert Format: Use a tool like Open Babel to convert the structure to the PDB format.[19]

  • Energy Minimization: Use a molecular mechanics program (e.g., UCSF Chimera's Minimize Structure tool) with a suitable force field like MMFF94 to obtain a low-energy conformation.[15] This step resolves any steric clashes from the initial drawing.

  • Prepare for AutoDock:

    • Load the energy-minimized ligand PDB file into AutoDockTools (ADT).

    • The software will automatically detect the root and set rotatable bonds. Verify that the bonds you expect to be flexible are correctly identified.

    • Save the final structure in the PDBQT format (ligand.pdbqt), which includes atomic charges and torsion information required by AutoDock.

B. Protein (Receptor) Preparation:

  • Download Structure: Download the crystal structure of the target kinase from the Protein Data Bank (RCSB PDB). For this example, we will use JAK3 (PDB ID: 1YVJ).[20]

  • Initial Cleanup:

    • Open the PDB file (e.g., 1YVJ.pdb) in a molecular visualization tool like UCSF Chimera or PyMOL.

    • Remove all non-essential components: water molecules (HOH), co-crystallized ligands, and any other heteroatoms not critical for the binding interaction.[19] The rationale is to simplify the system and focus only on the protein-ligand interaction unless a specific water molecule is known to be critical for binding.

  • Prepare for AutoDock:

    • Load the cleaned protein PDB file into ADT.

    • Add Polar Hydrogens: This is a critical step to ensure correct hydrogen bonding. Go to Edit > Hydrogens > Add.

    • Assign Charges: Add Kollman charges, which are standard for proteins in the AMBER force field.

    • Save the final structure in the PDBQT format (receptor.pdbqt).

Protocol 2: Docking Simulation with AutoDock Vina

Rationale: This phase involves defining the search space for the docking and executing the simulation. A well-defined search space increases efficiency and reduces the chance of finding irrelevant binding sites.

  • Define the Binding Site (Grid Box):

    • Identify the Center: The binding site is typically centered on the position of the co-crystallized ligand in the original PDB file. If no ligand is present, it can be centered on the key catalytic residues in the hinge region. For 1YVJ, the active site is well-defined.

    • Set Dimensions: In ADT, load both the receptor.pdbqt and ligand.pdbqt. Go to Grid > Grid Box. A box will appear. Adjust the center and dimensions (in Ångströms) to encompass the entire active site cleft, providing enough room for the ligand to rotate freely. A typical size for a kinase ATP pocket is around 25 x 25 x 25 Å.

    • Generate Configuration File: Note the coordinates for the center of the box and the size of the box in x, y, and z dimensions. Create a text file named conf.txt with the following content:

  • Run the Docking Simulation:

    • Open a command-line terminal.

    • Navigate to the directory containing your prepared files (receptor.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.

    • Execute the command: vina --config conf.txt --log output_log.txt

    • Vina will perform the docking and generate two output files: output_docking.pdbqt containing the coordinates of the predicted binding poses, and output_log.txt containing the binding affinity scores for each pose.

Protocol 3: Post-Docking Analysis and Validation

Rationale: The raw output of a docking run is a set of poses and scores. This phase focuses on interpreting these results to derive meaningful biological insights and, critically, on validating the entire protocol to ensure its reliability.

A. Analysis of Results:

  • Examine Scores: Open the output_log.txt file. AutoDock Vina provides a table of the top binding modes (typically 9), ranked by binding affinity (in kcal/mol). The most negative value indicates the most favorable predicted binding energy.[13]

  • Visualize Poses:

    • Load the receptor.pdbqt and the output_docking.pdbqt files into PyMOL or UCSF Chimera. The output file contains multiple models, each corresponding to a ranked pose.

    • Analyze the top-ranked pose. Identify key molecular interactions between the this compound ligand and the JAK3 active site residues.

    • Pay close attention to:

      • Hydrogen Bonds: Are there H-bonds with the hinge region backbone?[14]

      • Hydrophobic Interactions: Does the benzonitrile ring occupy a hydrophobic pocket?

      • Pi-Pi Stacking: Are there aromatic interactions with residues like Phe or Tyr?[14]

    • Use visualization tools to measure distances and confirm favorable geometries for these interactions.

B. Protocol Validation (Self-Validating System):

  • Principle: Before docking an unknown ligand, you must demonstrate that your protocol can accurately reproduce a known binding mode. This is the single most important step for ensuring the trustworthiness of your results.[21]

  • Redocking Procedure:

    • From the original 1YVJ PDB file, extract the co-crystallized inhibitor into a separate PDB file.

    • Prepare this "native" ligand and the receptor using the exact same steps outlined in Protocol 1.

    • Perform the docking using the same grid box and parameters as in Protocol 2.

    • Analysis: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that your docking protocol is reliable for this specific target.[21][22] If the RMSD is high, you may need to adjust the grid box size, search parameters, or protonation states of the protein.

Data Presentation and Interpretation

Quantitative results should be summarized for clarity. Below are example tables for a hypothetical docking of this compound into JAK3.

Table 1: Docking Results Summary

Pose Rank Binding Affinity (kcal/mol) Predicted Inhibition Constant (Ki)
1 -9.2 150 nM
2 -8.8 290 nM
3 -8.5 480 nM

| ... | ... | ... |

Table 2: Key Molecular Interactions for the Top-Ranked Pose

Interacting JAK3 Residue Ligand Moiety Interaction Type Distance (Å)
Leu905 (Hinge) Azetidine NH Hydrogen Bond 2.9
Val886 Benzonitrile Ring Hydrophobic (Alkyl-Pi) 3.8
Met902 Benzonitrile Ring Hydrophobic 4.1
Glu903 (Hinge) Azetidine N Hydrogen Bond 3.1

| Phe958 (DFG Motif) | Benzonitrile Ring | Hydrophobic (Pi-Pi Stacking) | 4.5 |

Interpretation Note: The analysis reveals that the ligand is anchored in the active site via crucial hydrogen bonds to the hinge region, a classic binding mode for ATP-competitive inhibitors. The benzonitrile group is positioned to take advantage of favorable hydrophobic and aromatic interactions, contributing to the strong predicted binding affinity.

Conclusion and Future Perspectives

This application note provides a comprehensive framework for the molecular docking of the this compound scaffold to protein kinases. By following the detailed protocols for system preparation, simulation, and, most importantly, validation, researchers can generate reliable structural hypotheses to guide drug design efforts.

Molecular docking is a powerful but static snapshot of a potential interaction. For a more dynamic understanding of binding stability and to further refine results, docking studies should be followed by more computationally intensive methods like Molecular Dynamics (MD) simulations .[21] MD can assess the stability of the predicted protein-ligand interactions over time in a simulated physiological environment, providing a higher level of confidence in the proposed binding mode.

References

Application and Protocol for the Chiral Separation of 4-(Azetidin-3-yl)benzonitrile Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development of analytical and preparative methods for the chiral separation of 4-(Azetidin-3-yl)benzonitrile enantiomers. Chirality is a critical attribute in pharmaceutical development, as enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles. This compound is a key structural motif in modern medicinal chemistry, and the ability to isolate and analyze its enantiomers is paramount for advancing chiral drug candidates. This guide details protocols for method development using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with a focus on polysaccharide-based chiral stationary phases (CSPs). We will explore the underlying principles of chiral recognition and provide step-by-step instructions to empower researchers, scientists, and drug development professionals to achieve robust and efficient enantioseparations.

Introduction: The Imperative of Enantiomeric Purity

In the pharmaceutical industry, the stereochemistry of a drug is a critical factor that influences its absorption, distribution, metabolism, excretion, and mechanism of action. The two enantiomers of a chiral drug can interact differently with chiral biological targets like enzymes and receptors, leading to varied therapeutic effects and potential for adverse reactions. Regulatory agencies, including the U.S. Food and Drug Administration (FDA), mandate the characterization of individual enantiomers, making robust chiral separation methods essential throughout the drug discovery and development pipeline.

This compound possesses a single stereocenter at the 3-position of the azetidine ring. The development of an efficient method to separate its enantiomers is a crucial step for any research program utilizing this scaffold for chiral drug candidates. This application note will focus on modern chromatographic techniques that offer high resolution and scalability.

Foundational Techniques for Chiral Separation

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the cornerstones of modern chiral separations in the pharmaceutical sector.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely adopted and versatile technique. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are particularly successful due to their broad applicability and high enantioselectivity.

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "greener" alternative to HPLC for both analytical and preparative chiral separations. It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier (e.g., methanol, ethanol). The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations, reduced backpressure, and significantly lower consumption of organic solvents compared to HPLC. This makes SFC a more cost-effective and environmentally friendly option, especially for large-scale purifications.

The Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

The success of polysaccharide-based CSPs, such as those derived from cellulose and amylose tris(3,5-dimethylphenylcarbamate), lies in their complex three-dimensional structure. The helical arrangement of the polysaccharide backbone creates "chiral grooves" where analyte enantiomers can interact. The key interactions responsible for chiral recognition include:

  • Hydrogen Bonding: Interactions between polar groups on the analyte (like the secondary amine of the azetidine ring) and the carbamate groups of the CSP.

  • π-π Interactions: Stacking between the benzonitrile's aromatic ring and the phenyl groups on the CSP.

  • Dipole-Dipole Interactions: Occurring between polar functional groups on both the analyte and the CSP.

  • Steric Interactions (Inclusion): The fit of the analyte into the chiral grooves of the polysaccharide polymer. One enantiomer will typically fit more favorably, leading to a stronger interaction and longer retention time.

The combination of these interactions creates a transient diastereomeric complex between each enantiomer and the CSP, allowing for their chromatographic separation.

Experimental Protocols

Analytical Method Development: A Screening Approach

Due to the difficulty in predicting the optimal CSP and mobile phase for a new compound, a screening approach is the most efficient strategy.

Objective: To identify a suitable chiral stationary phase and mobile phase combination that provides baseline or near-baseline resolution of the this compound enantiomers.

Instrumentation:

  • Analytical HPLC or SFC system with UV detection (detection wavelength: ~235 nm, based on the benzonitrile chromophore).

Materials:

  • Racemic this compound sample.

  • HPLC/SFC grade solvents (e.g., n-Hexane, Isopropanol, Ethanol, Methanol, Acetonitrile).

  • Mobile phase additives (e.g., Diethylamine (DEA), Trifluoroacetic acid (TFA)).

Screening Columns: A selection of polysaccharide-based columns is recommended for the initial screen.

Column NameChiral SelectorParticle Size (µm)Dimensions (mm)
Lux® Cellulose-1Cellulose tris(3,5-dimethylphenylcarbamate)5250 x 4.6
Lux® Amylose-1Amylose tris(3,5-dimethylphenylcarbamate)5250 x 4.6
Chiralpak® IAAmylose tris(3,5-dimethylphenylcarbamate)5250 x 4.6
Chiralpak® IBCellulose tris(3,5-dimethylphenylcarbamate)5250 x 4.6
Chiralpak® ICCellulose tris(3,5-dichlorophenylcarbamate)5250 x 4.6

Protocol: HPLC Screening

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v). Add a basic additive like 0.1% Diethylamine (DEA) to improve the peak shape of the basic azetidine moiety.

    • Polar Organic Mode: Screen with 100% Methanol + 0.1% DEA and 100% Acetonitrile + 0.1% DEA.

    • Reversed Phase: Screen with Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid or TFA.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

  • Execution: Inject the sample onto each column with each mobile phase combination.

  • Evaluation: Analyze the resulting chromatograms for separation (resolution > 1.5 is ideal). Note the retention times (k), separation factor (α), and resolution (Rs).

Protocol: SFC Screening

  • Sample Preparation: As per the HPLC protocol.

  • Mobile Phase Screening:

    • The primary mobile phase is supercritical CO2.

    • Screen with a gradient of a modifier (co-solvent), typically Methanol with 0.1% DEA, from 5% to 40% over 5-10 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 2-3 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Execution and Evaluation: As per the HPLC protocol. SFC often provides faster screening and equilibration times.

Method Optimization

Once a promising "hit" is identified from the screening phase (i.e., partial or full separation), the method can be optimized to improve resolution, reduce run time, and enhance peak shape.

Key Parameters for Optimization:

  • Mobile Phase Composition: Fine-tune the ratio of the strong eluting solvent (e.g., alcohol in normal phase) or the modifier in SFC. A lower percentage of the strong solvent will generally increase retention and may improve resolution.

  • Additive: For basic analytes like this compound, a basic additive (e.g., DEA) is crucial for good peak shape. For acidic analytes, an acidic additive (e.g., TFA, formic acid) is used. The concentration can be optimized (typically 0.05% to 0.2%).

  • Temperature: Varying the column temperature can affect selectivity. Lower temperatures often improve resolution, as enantiomeric separations are frequently enthalpy-driven processes.

  • Flow Rate: Adjusting the flow rate can impact efficiency. In SFC, higher flow rates can be used without a significant loss in efficiency compared to HPLC.

Preparative Scale-Up

For the isolation of gram-to-kilogram quantities of pure enantiomers, the optimized analytical method can be scaled up to preparative chromatography.

Workflow for Preparative Separation

Caption: Workflow for scaling an analytical chiral separation to a preparative scale.

Key Considerations for Scale-Up:

  • Loading: Determine the maximum amount of racemate that can be injected onto the analytical column without losing resolution (overloading). This information is critical for calculating the throughput of the preparative separation.

  • Solvent Consumption: SFC is highly advantageous for preparative work due to the significant reduction in organic solvent usage, which simplifies product recovery and reduces costs.

  • Column Dimensions: Scale the column diameter and adjust the flow rate proportionally to maintain linear velocity. Daicel and other manufacturers offer a range of preparative columns and bulk CSP media for this purpose.

Data Summary and Visualization

Table 1: Representative Analytical Screening Conditions
TechniqueColumnMobile PhaseAdditiveFlow RateTemp.Expected Outcome
HPLC Lux Cellulose-1n-Hexane:IPA (90:10)0.1% DEA1.0 mL/min25°CPotential for good resolution based on common success with aromatic and heterocyclic compounds.
HPLC Lux Amylose-1ACN:H₂O (50:50)0.1% TFA1.0 mL/min25°CReversed-phase conditions offer an alternative selectivity.
SFC Chiralpak IACO₂ / Methanol0.1% DEA3.0 mL/min40°CHigh probability of success; fast analysis times expected.

Diagram 1: Chiral Recognition Mechanism

Chiral_Recognition cluster_CSP Chiral Stationary Phase (Polysaccharide) cluster_Analyte Enantiomer A (e.g., R-form) CSP Chiral Groove H_Bond_Site H-Bond Acceptor/Donor (Carbamate C=O, N-H) Pi_Stack_Site π-Stacking Site (Phenyl Ring) Analyte_A This compound Analyte_A->CSP Steric Fit (Strong Interaction) A_Azetidine Azetidine N-H (H-Bond Donor) A_Benzonitrile Benzonitrile Ring (π-System) A_Azetidine->H_Bond_Site Hydrogen Bonding A_Benzonitrile->Pi_Stack_Site π-π Stacking

Caption: Interactions contributing to chiral recognition on a polysaccharide CSP.

Conclusion

The chiral separation of this compound is an achievable and critical task for the development of novel chiral pharmaceuticals. By employing a systematic screening approach with polysaccharide-based chiral stationary phases under both HPLC and SFC conditions, researchers can efficiently identify and optimize robust separation methods. SFC, in particular, offers significant advantages in terms of speed, efficiency, and sustainability, making it the preferred technique for both analytical and preparative applications. The protocols and principles outlined in this guide provide a solid foundation for successfully resolving the enantiomers of this important building block, thereby enabling the advancement of enantiomerically pure drug candidates.

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for 4-(Azetidin-3-yl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 4-(azetidin-3-yl)benzonitrile is a critical step in the development of various pharmacologically active agents. This central scaffold, featuring a strained azetidine ring coupled to a benzonitrile moiety, presents unique challenges in carbon-carbon and carbon-nitrogen bond formation. This guide provides in-depth technical support for researchers, offering troubleshooting advice and optimized protocols for the most common coupling strategies, primarily focusing on the robust Suzuki-Miyaura cross-coupling reaction.

Section 1: Frequently Asked Questions (FAQs) - Strategic Decisions

Q1: What is the most reliable and scalable method for synthesizing N-Boc-4-(azetidin-3-yl)benzonitrile?

The Suzuki-Miyaura cross-coupling reaction is the industry-standard and most frequently reported method for this transformation.[1][2] It involves the palladium-catalyzed reaction between an N-Boc-protected azetidine-boronic acid derivative and a 4-halobenzonitrile (typically 4-bromobenzonitrile). This method offers high functional group tolerance, generally good yields, and utilizes organoboranes which are more stable and less toxic than many other organometallic reagents.[1]

Q2: I'm considering a Buchwald-Hartwig amination. Is this a viable alternative?

While less common for this specific target, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds and could be envisioned as an alternative strategy.[3][4] This would involve coupling azetidine with a 4-cyanophenyl halide or triflate. However, the Suzuki-Miyaura approach is generally preferred due to the commercial availability and stability of the N-Boc-azetidin-3-ylboronic acid pinacol ester. Challenges with the Buchwald-Hartwig approach might include competitive side reactions and potentially harsher conditions needed for the amination of a secondary cyclic amine.

Q3: How critical is the quality of the N-Boc-azetidin-3-ylboronic acid pinacol ester?

The quality and stability of the boronic ester are paramount for a successful and reproducible reaction. Boronic acids and their esters can be prone to decomposition pathways such as protodeboronation (cleavage of the C-B bond) and oxidation.[5][6] It is crucial to:

  • Source High-Purity Reagents: Start with commercially available, high-quality boronic esters.

  • Handle Under Inert Atmosphere: While pinacol esters offer enhanced stability compared to boronic acids, they should still be handled under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis and oxidation.[6][7]

  • Proper Storage: Store the reagent in a desiccator, away from light and moisture.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses the most common problems encountered during the Suzuki-Miyaura coupling to synthesize N-Boc-4-(azetidin-3-yl)benzonitrile.

Problem 1: Low or No Product Yield

Low conversion is the most frequent issue. Before re-running the reaction, analyze a crude sample by LC-MS or ¹H NMR to determine if starting materials are unreacted or if side products have formed.

  • Possible Cause A: Inactive Catalyst

    • The "Why": The active catalyst is a Pd(0) species. Many common precatalysts, like Pd(OAc)₂, require in situ reduction, while others, like Pd(PPh₃)₄, can degrade with improper handling. The phosphine ligands themselves can also oxidize, hindering their ability to stabilize the palladium center.

    • Troubleshooting Steps:

      • Use a Pre-formed Pd(0) Catalyst: Consider using a more robust, air-stable precatalyst like Pd(dppf)Cl₂ or a palladacycle.[8] These often provide more consistent results.

      • Ligand Choice: For coupling with sp³-hybridized organoboranes like the azetidine derivative, bulky, electron-rich phosphine ligands are often essential.[9] If standard PPh₃ fails, switch to ligands like SPhos, XPhos, or RuPhos.

      • Degas Rigorously: Ensure the reaction mixture (solvent, base, and starting materials) is thoroughly degassed via sparging with argon or nitrogen for at least 30 minutes before adding the palladium catalyst and ligand. This removes dissolved oxygen which can oxidize and deactivate the catalyst.[10]

  • Possible Cause B: Protodeboronation of the Azetidine Boronic Ester

    • The "Why": The carbon-boron bond is susceptible to cleavage by protons, especially in the presence of water or acidic impurities, resulting in the formation of N-Boc-azetidine.[5] This is a common side reaction that consumes the nucleophilic partner.

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: Dry your solvent (e.g., dioxane, toluene) over molecular sieves. Ensure the base is anhydrous. While some Suzuki reactions tolerate water, minimizing it can prevent this side reaction.[11]

      • Choice of Base: A strong, non-nucleophilic base is required to activate the boronic ester for transmetalation.[11] Anhydrous K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ for this substrate class. Avoid bases that introduce excess water.

      • Check Starting Material Acidity: Ensure the 4-bromobenzonitrile starting material is not contaminated with acidic impurities.

Problem 2: Formation of Significant Side Products
  • Side Product A: Homocoupling of 4-bromobenzonitrile (forms 4,4'-dicyanobiphenyl)

    • The "Why": This occurs when two molecules of the aryl halide react with each other. It is often favored at higher temperatures or when the transmetalation step (boronic ester to palladium) is slow compared to oxidative addition.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: While heat is needed, excessive temperatures (>110 °C) can promote homocoupling. Aim for 80-100 °C.

      • Optimize Catalyst/Ligand Ratio: An incorrect ratio can lead to palladium species that favor homocoupling. A Pd:Ligand ratio of 1:2 to 1:4 is typical.

      • Use a More Active Catalyst System: Switching to a more efficient ligand (e.g., a Buchwald-type biarylphosphine ligand) can accelerate the desired catalytic cycle, outcompeting the homocoupling pathway.[9]

  • Side Product B: Formation of Palladium Black

    • The "Why": The formation of palladium black indicates that the Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive.[5] This is often caused by ligand degradation or an insufficient ligand-to-metal ratio.

    • Troubleshooting Steps:

      • Increase Ligand Loading: Add a slight excess of the phosphine ligand (e.g., 2.2 equivalents relative to the Pd source).

      • Use Bidentate Ligands: Ligands like dppf are "chelating," meaning they bind to the palladium center at two points, providing greater stability and preventing aggregation.[3] This is why Pd(dppf)Cl₂ is a highly recommended catalyst.

Section 3: Visual Guides & Data

Diagram 1: Suzuki-Miyaura Catalytic Cycle and Failure Points

This diagram illustrates the key steps of the reaction and where common side reactions can interfere.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ pd0->oa_complex + Ar-X pd_black Palladium Black (Inactive) pd0->pd_black Degradation transmetalation Transmetalation (Ar-Pd(II)-R)L₂ oa_complex->transmetalation + [R-B(pin)OR]⁻ homocoupling Homocoupling (Side Product) oa_complex->homocoupling Dimerization transmetalation->pd0 Reductive Elimination product Ar-R (Desired Product) transmetalation->product Releases product_complex Product Complex protodeborylation Protodeboronation (Starting Material Loss) boronic_ester R-B(pin) (Azetidine) boronic_ester->transmetalation boronic_ester->protodeborylation + H⁺ aryl_halide Ar-X (4-Br-Benzonitrile) aryl_halide->oa_complex base Base (e.g., K₃PO₄) base->boronic_ester Activates

Caption: The Suzuki-Miyaura cycle with key failure points highlighted.

Table 1: Recommended Catalyst & Ligand Screening
Catalyst PrecursorLigandClassKey AdvantagesTypical Loading (mol%)
Pd₂(dba)₃SPhosBuchwald BiarylphosphineHigh activity for sp³ centers, good for challenging couplings.1-3
Pd(OAc)₂XPhosBuchwald BiarylphosphineVery bulky and electron-rich, often overcomes low reactivity.1-3
Pd(dppf)Cl₂ (dppf) Ferrocenyl Phosphine Highly stable, reliable, excellent for general screening. 2-5
Pd(PPh₃)₄PPh₃TriphenylphosphineInexpensive, classic choice, but can be less effective.3-5

Section 4: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis.

Protocol 1: Suzuki-Miyaura Coupling of N-Boc-azetidin-3-ylboronic acid pinacol ester with 4-bromobenzonitrile

Reagents:

  • 4-Bromobenzonitrile (1.0 eq)

  • N-Boc-azetidin-3-ylboronic acid pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile, N-Boc-azetidin-3-ylboronic acid pinacol ester, and anhydrous K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane and degassed water to form a 5:1 solvent mixture (e.g., 10 mL dioxane, 2 mL water).

  • Sparge the resulting suspension with argon for 30 minutes.

  • Add the Pd(dppf)Cl₂ catalyst to the flask under a positive flow of argon.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-4-(azetidin-3-yl)benzonitrile.

Protocol 2: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target molecule.

Reagents:

  • N-Boc-4-(azetidin-3-yl)benzonitrile (1.0 eq)

  • 4M HCl in 1,4-Dioxane

  • Dichloromethane (DCM) or Methanol

Procedure:

  • Dissolve the N-Boc-protected intermediate in a minimal amount of DCM or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of 4M HCl in 1,4-dioxane (e.g., 10 equivalents).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor deprotection by TLC or LC-MS until the starting material is consumed.[12][13]

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether or pentane to precipitate the hydrochloride salt.

  • Filter the solid and wash with cold diethyl ether, then dry under vacuum to afford this compound hydrochloride.

References

Technical Support Center: Purification of 4-(Azetidin-3-yl)benzonitrile and its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development focused on the synthesis and purification of 4-(Azetidin-3-yl)benzonitrile and its key intermediates. This guide is structured to provide practical, experience-driven advice to navigate the common and complex challenges encountered during the purification of this valuable heterocyclic compound.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategies for this compound and its precursors.

Q1: What are the most critical factors to consider when purifying this compound?

A1: The purification of this compound, a molecule featuring a strained azetidine ring and a polar benzonitrile group, requires careful consideration of several factors.[1] The strained four-membered azetidine ring can be susceptible to ring-opening under harsh acidic or basic conditions, or at elevated temperatures. Therefore, milder purification techniques are generally preferred. The polarity of the molecule, influenced by both the nitrile and the secondary amine of the azetidine, dictates the choice of chromatographic conditions and recrystallization solvents.

Q2: What are the common impurities encountered in the synthesis of this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials: Such as a protected 3-azetidinone or 4-bromobenzonitrile, depending on the synthetic route.

  • Byproducts from side reactions: These can include products of over-alkylation or incomplete reactions.

  • Ring-opened azetidine derivatives: Resulting from harsh reaction or workup conditions.

  • Positional isomers: If the synthesis involves aromatic substitution, other isomers of the benzonitrile may be present.[2]

  • Residual solvents: Solvents used in the reaction or extraction steps can be carried through.

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for quantifying the purity and identifying impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product peaks.

  • Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight of the desired product and helping to identify unknown impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the crude mixture.

II. Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues that may arise during the purification of this compound and its intermediates.

A. Column Chromatography Challenges

Flash column chromatography is a common and effective method for purifying azetidine derivatives.[3][4][5][6] However, challenges can arise.

Problem 1: My compound is not moving from the baseline of the silica gel column, even with a highly polar eluent.

  • Plausible Cause: The secondary amine of the azetidine ring may be strongly interacting with the acidic silica gel. This can lead to significant tailing or complete retention on the column.

  • Solution:

    • Deactivate the silica gel: Prepare a slurry of silica gel with a solvent system containing a small percentage of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol. This will neutralize the acidic sites on the silica.

    • Consider an alternative stationary phase: Alumina (neutral or basic) or Florisil can be less acidic and may provide better elution.[7]

    • Protect the amine: If feasible for your synthetic route, consider purifying the intermediate with a protected azetidine nitrogen (e.g., with a Boc group). The protection can be removed in a subsequent step.

Problem 2: I am observing poor separation between my product and a closely related impurity.

  • Plausible Cause: The polarity difference between your product and the impurity is insufficient for good separation with the chosen eluent system.

  • Solution:

    • Optimize the solvent system: A systematic approach to solvent selection is crucial. Experiment with different solvent mixtures. For instance, if a hexane/ethyl acetate system is failing, try a dichloromethane/methanol gradient.

    • Employ gradient elution: A gradual increase in the polarity of the eluent can often improve the resolution of closely eluting compounds.

    • Use a high-performance column: Columns with smaller particle size silica can provide higher resolution.

B. Recrystallization Difficulties

Recrystallization can be a powerful technique for obtaining highly pure crystalline material.[8][9]

Problem 1: My compound oils out instead of crystallizing.

  • Plausible Cause: The solvent system may not be optimal, or the solution may be supersaturated. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Re-evaluate the solvent system: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can often be effective.

    • Control the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

    • Seed the solution: Introduce a small crystal of the pure compound to induce crystallization.

    • Perform a pre-purification step: If the crude material is very impure, a preliminary purification by column chromatography may be necessary to remove impurities that are inhibiting crystallization.

Problem 2: The recrystallized product is still colored.

  • Plausible Cause: Colored impurities may be co-crystallizing with your product.

  • Solution:

    • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities.[10] Be cautious, as it can also adsorb some of your product, potentially reducing the yield.

    • Wash the crystals: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any adhering colored mother liquor.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for key purification techniques applicable to this compound and its intermediates.

Protocol 1: Flash Column Chromatography on Silica Gel

Objective: To purify crude this compound from less polar and more polar impurities.

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

Objective: To obtain high-purity crystalline this compound.

Methodology:

  • Solvent Selection:

    • Test the solubility of the compound in various solvents at room temperature and at their boiling points. Good solvents for recrystallization of similar compounds include ethanol, methanol, and ethyl acetate.[9][11]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the compound completely.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven at a moderate temperature.

IV. Data Presentation

Table 1: Comparison of Purification Techniques for Azetidine Derivatives [8]

TechniquePrincipleAdvantagesDisadvantagesTypical Purity
Normal Phase Chromatography Differential adsorption onto a stationary phase.High resolution, applicable to a wide range of compounds.[8]Can be time-consuming and require large volumes of solvent.>98%
Crystallization Precipitation of a solid from a solution in a highly ordered form.Can yield very high purity, scalable.[8]Requires a suitable solvent system, potential for product loss in the mother liquor.>99%
Liquid-Liquid Extraction Partitioning of a compound between two immiscible liquid phases.Simple, rapid, and effective for initial workup.Limited separation power.Variable

V. Visualization of Workflows

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound TLC TLC Analysis Crude->TLC Assess Purity Column Column Chromatography TLC->Column Primary Purification Recrystallization Recrystallization Column->Recrystallization Final Polishing Pure Pure Product (>99%) Recrystallization->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis Confirm Purity

Caption: General purification workflow for this compound.

Troubleshooting Decision Tree for Column Chromatography

TroubleshootingTree Start Column Chromatography Issue NoElution Compound not eluting? Start->NoElution PoorSep Poor separation? Start->PoorSep NoElution->PoorSep No Deactivate Deactivate Silica (e.g., with Et3N) NoElution->Deactivate Yes OptimizeSolvent Optimize Solvent System PoorSep->OptimizeSolvent Yes AltPhase Use Alternative Phase (Alumina) Deactivate->AltPhase Gradient Use Gradient Elution OptimizeSolvent->Gradient

Caption: Decision tree for troubleshooting common column chromatography issues.

VI. References

  • Benchchem. (n.d.). Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques. Retrieved from Benchchem website.

  • Benchchem. (2025, December). Technical Support Center: Purification of 2-Hydroxybenzonitrile. Retrieved from Benchchem website.

  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Methods for Removing Impurities from Commercially Available 4-Aminobenzonitrile. Retrieved from Benchchem website.

  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile? Retrieved from --INVALID-LINK--

  • Benchchem. (2025, December). Technical Support Center: Benzonitrile in Research Applications. Retrieved from Benchchem website.

  • Solubility of Things. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, July 16). 4-(azetidin-3-yloxy)benzonitrile hcl | 1236862-00-2. Retrieved from --INVALID-LINK--

  • EvitaChem. (n.d.). Buy this compound (EVT-3170098) | 7215-03-4. Retrieved from --INVALID-LINK--

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). 4-(azetidin-3-yloxy)benzonitrile hcl | 1236862-00-2 | LZB86200. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChemLite. (n.d.). 4-(azetidin-3-yloxy)benzonitrile hydrochloride (C10H10N2O). Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound hydrochloride AldrichCPR. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from --INVALID-LINK--

  • Vulcanchem. (n.d.). 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile. Retrieved from --INVALID-LINK--

  • Amerigo Scientific. (n.d.). This compound hydrochloride. Retrieved from --INVALID-LINK--

  • Doron Scientific. (2023, February 26). This compound hydrochloride. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 3-(Azetidin-3-yl)benzonitrile hydrochloride | 1203796-57-9. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Purity Analysis of Synthesized 4-Nitrophthalonitrile: A Comparative Guide to HPLC and Alternative Methods. Retrieved from Benchchem website.

  • MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from --INVALID-LINK--

  • PubMed. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Terminaline Purification Technical Support Center. Retrieved from Benchchem website.

References

Technical Support Center: Overcoming Solubility Challenges with 4-(Azetidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Azetidin-3-yl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common yet significant challenge of its poor solubility in aqueous buffers. This guide offers a series of troubleshooting steps, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your research.

Introduction: Understanding the Solubility Challenge

This compound is a promising small molecule for various research applications. However, its chemical structure, characterized by a benzonitrile group and an azetidine ring, contributes to its limited solubility in aqueous solutions, a common hurdle in experimental assays. This guide will walk you through a systematic approach to enhancing its solubility, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Based on its chemical structure, this compound is a solid at room temperature with expected low aqueous solubility. It is generally more soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.

Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What's happening?

This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.

Q3: What is the first and simplest step I should take to address the poor aqueous solubility of this compound?

The most straightforward initial approach is to create a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. However, as noted in Q2, this can lead to precipitation. The troubleshooting guides and protocols below will provide strategies to mitigate this issue.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

When encountering solubility issues with this compound, a systematic approach is key. The following flowchart and detailed explanations will guide you through the process of identifying the most effective solubilization strategy for your specific experimental needs.

Solubility_Troubleshooting start Start: Poorly Soluble this compound ph_adjustment Attempt pH Adjustment start->ph_adjustment cosolvent Use a Co-solvent System ph_adjustment->cosolvent If pH adjustment is insufficient or incompatible success Success: Soluble Compound ph_adjustment->success If successful cyclodextrin Employ Cyclodextrins cosolvent->cyclodextrin If co-solvent affects assay or solubility is still low cosolvent->success If successful surfactant Utilize Surfactants cyclodextrin->surfactant If cyclodextrin is not effective or available cyclodextrin->success If successful surfactant->success If successful failure Re-evaluate Approach surfactant->failure If all methods fail

Caption: A decision-making workflow for troubleshooting the poor aqueous solubility of this compound.

Strategy 1: pH Adjustment

The azetidine ring in this compound contains a basic nitrogen atom, which can be protonated. By lowering the pH of the aqueous buffer, you can increase the proportion of the more soluble, protonated form of the compound.[]

When to use this method: This is often the first and most effective method to try for basic compounds.

Considerations:

  • Assay compatibility: Ensure that the altered pH is compatible with your experimental system (e.g., enzyme activity, cell viability).

Strategy 2: Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[3]

When to use this method: This is a widely used technique, especially when pH adjustment is not feasible or sufficient.

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

Considerations:

  • Co-solvent concentration: The final concentration of the co-solvent in your assay should be kept as low as possible (typically <1%, and often <0.5% for cell-based assays) to avoid solvent-induced artifacts or toxicity.[4]

  • Precipitation upon dilution: To avoid the "crashing out" effect, add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously.[5]

Strategy 3: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its apparent aqueous solubility.[6]

When to use this method: When pH adjustment and co-solvents are not effective or are incompatible with the assay.

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Considerations:

  • Complex formation: The formation of an inclusion complex is a specific interaction that depends on the size and shape of both the drug and the cyclodextrin.

  • Concentration dependence: The increase in solubility is dependent on the concentration of the cyclodextrin.

Strategy 4: Surfactants

Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles. At concentrations above the critical micelle concentration (CMC), surfactants self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell. The poorly soluble compound can partition into the hydrophobic core of the micelle, thereby increasing its solubility in the aqueous medium.[]

When to use this method: This is a powerful technique for highly insoluble compounds, but it requires careful selection of the surfactant and its concentration.

Common Surfactants:

  • Tween® 80 (Polysorbate 80)

  • Sodium lauryl sulfate (SLS)

  • Kolliphor® EL (Cremophor® EL)

Considerations:

  • Critical Micelle Concentration (CMC): The surfactant concentration must be above its CMC to form micelles and effectively solubilize the compound.[]

  • Assay interference: Surfactants can interfere with certain biological assays, so their compatibility must be verified.

Experimental Protocols

The following are detailed, step-by-step protocols for implementing the solubility enhancement strategies discussed above.

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare a series of buffers: Prepare a set of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4). Common buffers include citrate, acetate, and phosphate buffers.

  • Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Perform a solubility test:

    • Add a small, known amount of the compound to a fixed volume of each buffer.

    • Alternatively, add a small aliquot of the DMSO stock solution to each buffer, ensuring the final DMSO concentration is low (e.g., <1%).

  • Equilibrate the samples: Gently agitate the samples at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 2-24 hours) to reach equilibrium.

  • Separate undissolved compound: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet any undissolved compound.

  • Quantify the soluble fraction: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Determine the optimal pH: The pH that yields the highest concentration of dissolved compound is the optimal pH for solubilization.

Protocol 2: Co-solvent System Development
  • Select a co-solvent: Choose a water-miscible organic solvent that is compatible with your assay (e.g., DMSO, ethanol, PEG400).

  • Prepare a high-concentration stock solution: Dissolve this compound in the chosen co-solvent to create a stock solution (e.g., 10 mM).

  • Perform a serial dilution:

    • Prepare a series of dilutions of the stock solution in your aqueous assay buffer.

    • To minimize precipitation, add the stock solution to the buffer slowly while vortexing.

  • Visually inspect for precipitation: Observe the solutions immediately after preparation and after a period of incubation at the experimental temperature.

  • Determine the maximum soluble concentration: The highest concentration that remains clear and free of precipitate is the maximum achievable concentration with that co-solvent system.

Protocol 3: Cyclodextrin-Mediated Solubilization
  • Select a cyclodextrin: HP-β-CD is a common and effective choice for many small molecules.

  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v).

  • Add the compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate the samples: Agitate the samples at a controlled temperature for 24-48 hours to ensure the formation of the inclusion complex and to reach equilibrium.

  • Separate undissolved compound: Centrifuge the samples to pellet any undissolved solid.

  • Quantify the soluble fraction: Analyze the supernatant to determine the concentration of the dissolved compound.

  • Construct a phase solubility diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to determine the extent of solubility enhancement.

Protocol 4: Surfactant-Based Solubilization
  • Select a surfactant: Choose a surfactant that is appropriate for your application (e.g., Tween® 80 for many biological assays).

  • Determine the Critical Micelle Concentration (CMC): If the CMC of the surfactant in your buffer is not known, it can be determined experimentally using methods such as surface tensiometry or dye solubilization assays.[6][7]

  • Prepare surfactant solutions: Prepare a series of aqueous solutions with surfactant concentrations both below and above the CMC.

  • Add the compound: Add an excess amount of this compound to each surfactant solution.

  • Equilibrate and quantify: Follow the same equilibration and quantification steps as described in Protocol 3.

  • Identify the optimal surfactant concentration: Determine the surfactant concentration that provides the desired solubility without negatively impacting your assay.

Data Summary and Comparison of Methods

MethodPrinciple of ActionAdvantagesDisadvantages
pH Adjustment Increases the proportion of the more soluble ionized form of the compound.Simple, cost-effective, and often highly effective for ionizable compounds.Limited to ionizable compounds; the required pH may not be compatible with the experimental system.
Co-solvents Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.Widely applicable, and many co-solvents are readily available.Can cause compound precipitation upon dilution; may interfere with or be toxic to biological systems at higher concentrations.
Cyclodextrins Forms inclusion complexes, encapsulating the hydrophobic compound.Can significantly increase solubility and stability; generally well-tolerated in biological systems.The formation of the complex is specific to the compound and cyclodextrin; can be more expensive than other methods.
Surfactants Forms micelles that encapsulate the hydrophobic compound.Highly effective for very poorly soluble compounds.Requires concentrations above the CMC; can interfere with assays and may be cytotoxic.

Visualization of Experimental Workflow

Experimental_Workflow start Start: Weigh Compound stock_solution Prepare Concentrated Stock (e.g., 10 mM in DMSO) start->stock_solution solubilization_method Select Solubilization Method (pH, Co-solvent, Cyclodextrin, Surfactant) stock_solution->solubilization_method prepare_solutions Prepare Test Solutions solubilization_method->prepare_solutions equilibrate Equilibrate Samples (e.g., 24h at 37°C) prepare_solutions->equilibrate centrifuge Centrifuge to Pellet Undissolved Compound equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify Soluble Compound (e.g., HPLC-UV) supernatant->quantify analyze Analyze Data and Determine Optimal Conditions quantify->analyze end End: Optimized Solubilization Protocol analyze->end

Caption: A generalized experimental workflow for determining the optimal solubilization conditions for this compound.

References

Identifying and minimizing byproducts in 4-(Azetidin-3-yl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Azetidin-3-yl)benzonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you identify and minimize byproducts, thereby optimizing your reaction outcomes.

The synthesis of molecules containing a strained azetidine ring requires careful control of reaction conditions to prevent unwanted side reactions.[1] This guide focuses on a common and effective synthetic route: a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction followed by acidic deprotection of a tert-butoxycarbonyl (Boc) protecting group.

General Synthetic Workflow

The overall strategy involves coupling a protected azetidine building block with an appropriate aryl partner, followed by removal of the protecting group to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Cross-Coupling cluster_1 Step 2: Deprotection cluster_2 Potential Byproduct Formation A 1-Boc-3-iodoazetidine C N-Boc-4-(azetidin-3-yl)benzonitrile A->C NiI2 / Ligand NaHMDS, iPrOH 80°C, Microwave B 4-Cyanophenylboronic acid B->C NiI2 / Ligand NaHMDS, iPrOH 80°C, Microwave D This compound (Final Product) C->D TFA or HCl in DCM or Dioxane E Ring-Opened Byproduct D->E Harsh Acidic Conditions

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

Question 1: My Suzuki-Miyaura coupling reaction shows low yield and multiple side spots on TLC. What are the common causes and solutions?

This is a frequent issue in cross-coupling reactions. The success of a nickel- or palladium-catalyzed Suzuki-Miyaura coupling hinges on several critical parameters. Low conversion or the formation of multiple byproducts often points to issues with the catalyst, reagents, or reaction environment.

Causality: The catalytic cycle involves sensitive organometallic intermediates. Contaminants like oxygen or water can deactivate the catalyst, while improper stoichiometry or temperature can promote side reactions like boronic acid homo-coupling (forming 4,4'-dicyanobiphenyl) or protodeboronation.

The table below outlines common problems and actionable solutions based on established principles for alkyl-aryl Suzuki couplings.[2]

Symptom Potential Cause Recommended Solution
Low or no conversion of starting materials 1. Catalyst Inactivity: The Ni(0) active species was not generated or has been deactivated by oxygen. 2. Poor Reagent Quality: The boronic acid may have degraded to a boroxine or is wet.[2] 3. Incorrect Base: The base is not strong enough or soluble enough to facilitate transmetalation.1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the setup and reaction. 2. Use High-Purity Reagents: Use freshly purchased boronic acid or recrystallize/dry it before use. Ensure the iodoazetidine is pure. 3. Verify Base: Use a strong, non-nucleophilic base like NaHMDS or K₃PO₄. Ensure it is anhydrous.
Significant homo-coupling of boronic acid 1. Presence of Oxygen: Trace oxygen can promote oxidative homo-coupling. 2. High Temperature: Excessive heat can accelerate decomposition and side reactions.1. Rigorous Degassing: Employ multiple freeze-pump-thaw cycles for the solvent. 2. Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. For microwave reactions, ensure accurate temperature monitoring.[2]
Formation of protodeboronated arene (benzonitrile) 1. Presence of Water: Water can protonate the boronic acid, removing it from the catalytic cycle. 2. Prolonged Reaction Time: Extended heating can lead to reagent decomposition.1. Use Anhydrous Conditions: Dry all glassware and use anhydrous solvents. 2. Monitor Reaction Progress: Track the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid byproduct formation.
Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from methodologies developed for challenging alkyl-aryl couplings.[2]

  • To a dry microwave vial equipped with a magnetic stir bar, add 4-cyanophenylboronic acid (1.5 eq), sodium hexamethyldisilazide (NaHMDS, 2.0 eq), and nickel(II) iodide (NiI₂, 0.06 eq).

  • Add the chosen ligand, for example, trans-2-aminocyclohexanol hydrochloride (0.06 eq).[2]

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • In a separate flask, dissolve 1-Boc-3-iodoazetidine (1.0 eq) in anhydrous isopropanol (to make a ~0.2 M solution) and degas the solution with argon for 20 minutes.

  • Using a syringe, add the solution of 1-Boc-3-iodoazetidine to the microwave vial.

  • Place the vial in a microwave reactor and heat to 80 °C for 30-60 minutes, with stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Question 2: The final deprotection step with TFA is giving me a clean conversion, but the isolated yield is low and I see a new, more polar byproduct. What is happening?

This is a classic problem when deprotecting strained ring systems like azetidines under acidic conditions.[1] The likely culprit is an acid-catalyzed ring-opening of the azetidine ring, leading to the formation of acyclic amine derivatives.

Mechanistic Insight: The high ring strain of azetidines makes them susceptible to nucleophilic attack, especially after the ring nitrogen is protonated under acidic conditions.[1] If a nucleophile (like water or the trifluoroacetate counter-ion) is present, it can attack one of the ring carbons, leading to irreversible ring cleavage.

Byproduct_Formation Mechanism of Acid-Catalyzed Azetidine Ring-Opening cluster_0 Desired Deprotection Pathway cluster_1 Undesired Ring-Opening Pathway A Protonated Azetidinium Ion B This compound (Product) A->B - H⁺ C Protonated Azetidinium Ion D Ring-Opened Byproduct (Acyclic Amine) Nu Nu:⁻ (e.g., H₂O, CF₃COO⁻) Nu->C Nucleophilic Attack

References

Technical Support Center: Purity Assessment of 4-(Azetidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 4-(Azetidin-3-yl)benzonitrile. As a critical intermediate in pharmaceutical development, ensuring the purity of this compound is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is designed for researchers, analytical chemists, and quality control professionals. It moves beyond simple procedural lists to explain the underlying principles of common analytical techniques and provides practical, field-tested solutions to challenges you may encounter during your analysis.

The Importance of Purity Analysis

This compound is a bifunctional molecule containing a strained azetidine ring and a benzonitrile moiety. This structure, while synthetically useful, presents unique analytical challenges. The basic nitrogen of the azetidine can cause peak tailing in chromatography, while the overall polarity of the molecule can make it difficult to retain on standard reversed-phase columns. Potential impurities may arise from starting materials, side reactions (e.g., ring-opening of the azetidine), or degradation.[1][2] Therefore, a robust, multi-faceted analytical strategy is not just recommended—it is essential for regulatory compliance and confidence in your research.[3][4][5]

This guide provides troubleshooting and frequently asked questions for the core analytical techniques used in purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for determining the purity and quantifying impurities of this compound due to its non-volatile nature and strong UV absorbance from the benzonitrile ring. A well-developed HPLC method should be able to separate the main compound from all potential process-related and degradation impurities.

Suggested Starting HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, End-capped (e.g., 150 x 4.6 mm, 3.5 µm)Provides good hydrophobic retention. End-capping is critical to minimize secondary interactions with the basic azetidine nitrogen.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier protonates the azetidine nitrogen, ensuring a single ionic state and improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutesA gradient is recommended to ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControls retention time variability and improves peak efficiency.
Detection (UV) 235 nmWavelength at which the benzonitrile chromophore exhibits strong absorbance.
Injection Vol. 5 µLA small volume helps prevent column overload and peak distortion.
Sample Diluent 50:50 Water:AcetonitrileA diluent that mimics the initial mobile phase composition is ideal to prevent peak shape issues.
HPLC Troubleshooting Guide (Q&A Format)

Q1: My peak for this compound is showing significant tailing. What is the cause and how can I fix it?

A1: Peak tailing for this compound is almost always caused by secondary interactions between the basic azetidine nitrogen and acidic silanol groups on the silica-based column packing.[6]

  • Underlying Cause: Free silanol groups (Si-OH) on the silica surface can become deprotonated and carry a negative charge. The positively charged (protonated) azetidine ring can then interact with these sites via ion exchange, which is a slower process than the primary reversed-phase partitioning. This results in a "tail" of molecules eluting later than the main peak body.

  • Solutions:

    • Confirm Mobile Phase pH: Ensure your mobile phase contains an acidic modifier (like 0.1% formic or acetic acid). This keeps the silanol groups neutral (Si-OH) and the azetidine nitrogen consistently protonated, minimizing unwanted ionic interactions.

    • Use a High-Quality End-Capped Column: Modern, fully end-capped columns have most of the free silanols chemically bonded with a small silylating agent (e.g., trimethylsilane). This "shields" the analyte from these active sites.

    • Add a Competing Base: If tailing persists, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can be effective. However, this is an older technique and can suppress ionization in MS detection.

    • Reduce Sample Load: Injecting too much sample can saturate the desirable reversed-phase sites on the column, forcing more interaction with the secondary silanol sites. Try reducing your injection volume or sample concentration.[7]

Q2: The main peak is eluting very early, near the solvent front (t0). How can I achieve better retention?

A2: This indicates that the analyte has insufficient interaction with the C18 stationary phase, a common issue for polar compounds.[6][8]

  • Underlying Cause: this compound is relatively polar. In a mobile phase with a high percentage of organic solvent, it will prefer to stay in the mobile phase rather than partition into the non-polar stationary phase.

  • Solutions:

    • Decrease Initial Organic Content: The most straightforward solution is to lower the starting percentage of Mobile Phase B (acetonitrile) in your gradient. This makes the mobile phase more polar, forcing the analyte to interact more with the stationary phase and increasing retention.

    • Use an "Aqueous-Stable" Column (AQ-C18): Standard C18 phases can undergo "phase collapse" or "dewetting" in highly aqueous mobile phases (<5% organic), leading to drastic and irreversible loss of retention.[6] AQ-type columns have polar-embedded or polar-end-capped groups that prevent this, allowing for stable operation in low-organic conditions required for retaining polar analytes.

    • Consider an Alternative Stationary Phase: If retention is still poor, a more polar stationary phase like Phenyl-Hexyl or a Cyano (CN) column might be more suitable. As a last resort, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for very polar compounds.[9]

Q3: My retention times are drifting to shorter times with each injection. What should I investigate?

A3: Drifting retention times suggest a system that is not in equilibrium or a changing system parameter.[10][11]

  • Underlying Cause: The chromatographic system must be stable for reproducible results. Any change in mobile phase composition, temperature, or column integrity will affect retention.

  • Solutions:

    • Ensure Proper Column Equilibration: Before starting a sequence, purge the column with the initial mobile phase conditions for at least 10-15 column volumes. If you are running a gradient, the column must be fully re-equilibrated to the starting conditions after each run. Insufficient equilibration is a very common cause of drift.

    • Check for Leaks: A small leak in the pump, injector, or fittings will cause the pressure to fluctuate and the mobile phase composition to be inconsistent. Visually inspect the system for any signs of salt buildup (from buffers) or drips.[7]

    • Use a Column Oven: Fluctuations in ambient lab temperature can significantly alter retention times. A thermostatically controlled column compartment is essential for stable chromatography.[6]

    • Prepare Fresh Mobile Phase: Mobile phase components can evaporate over time, especially the more volatile organic solvent, which changes the overall composition and leads to shorter retention times. Prepare fresh mobile phase daily and keep bottles capped.

Experimental Protocol: HPLC Purity Determination
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent (50:50 Water:Acetonitrile) to achieve a concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • System Setup:

    • Install the recommended column and set the column oven to 30 °C.

    • Prime the pump lines with freshly prepared mobile phases.

    • Set the UV detector to 235 nm.

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at 1.0 mL/min until a stable baseline is achieved (~20 minutes).

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the standard solution five times to establish system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject the sample solution in duplicate.

    • Inject a standard solution at the end of the sequence to confirm system stability.

  • Data Processing:

    • Integrate all peaks in the chromatograms.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start Poor Chromatogram (Tailing, Drift, etc.) check_system Systematic Check start->check_system mp_path Mobile Phase check_system->mp_path Start Here col_path Column check_system->col_path inst_path Instrument check_system->inst_path mp_fresh Prepare Fresh? mp_path->mp_fresh mp_ph pH Correct? mp_fresh->mp_ph mp_degassed Degassed? mp_ph->mp_degassed end_node Problem Solved mp_degassed->end_node col_equil Equilibrated? col_path->col_equil col_age Column Age/ Contamination? col_equil->col_age col_type Correct Type? col_age->col_type col_type->end_node inst_leaks Leaks? inst_path->inst_leaks inst_temp Temp Stable? inst_leaks->inst_temp inst_injector Injector Wash? inst_temp->inst_injector inst_injector->end_node

Caption: A systematic approach to HPLC troubleshooting.

NMR and Mass Spectrometry for Structural Confirmation

While HPLC is excellent for quantification, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for identity confirmation and the structural elucidation of unknown impurities.

NMR Spectroscopy FAQs

Q1: What are the expected 1H NMR signals for this compound?

A1: The 1H NMR spectrum provides a unique fingerprint of the molecule. Based on its structure, you should expect to see:

  • Aromatic Protons: Two sets of doublets in the aromatic region (~7.5-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Azetidine Protons: A complex multiplet pattern in the aliphatic region. The methine proton (CH attached to the benzene ring) will likely be around 4.0-4.5 ppm, while the methylene protons (CH2) will be slightly more upfield, around 3.8-4.2 ppm. The N-H proton signal can be broad and its chemical shift is dependent on the solvent and concentration.

  • Impurity Identification: Any signals not attributable to the main compound or the NMR solvent should be investigated as potential impurities. Integrating these signals relative to a known proton signal of the main compound can provide a semi-quantitative estimate of the impurity level.[12][13][14]

Q2: I have an unknown peak in my chromatogram. How can LC-MS help me identify it?

A2: LC-MS is a powerful tool for this purpose.

  • Underlying Principle: As the unknown impurity elutes from the HPLC column, it is directed into the mass spectrometer, which measures its mass-to-charge ratio (m/z). This immediately tells you the molecular weight of the impurity.

  • Process for Identification:

    • Determine Molecular Weight: The [M+H]+ ion is typically the most prominent in positive ion mode ESI. For this compound (C10H10N2, MW = 158.2), you would expect to see a peak at m/z 159.2.

    • Propose Structures: If an impurity peak shows an m/z of 177.2, this corresponds to a mass of 176.2 Da, an increase of 18 Da from the parent. This strongly suggests the addition of a water molecule, which could indicate hydrolysis of the nitrile group to an amide or a carboxylic acid.

    • Use High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the impurity, greatly increasing confidence in the proposed structure.[15]

    • Perform Tandem MS (MS/MS): By isolating the impurity ion and fragmenting it, you can obtain structural information that helps confirm its identity.

Logical Flow for Impurity Identification

Impurity_ID start Unknown Peak in HPLC lcms Analyze by LC-MS start->lcms get_mw Obtain Molecular Weight (m/z) lcms->get_mw propose Propose Potential Structures (e.g., starting material, byproduct, degradant) get_mw->propose hrms Confirm Formula with HRMS? propose->hrms msms Confirm Structure with MS/MS? hrms->msms Yes no_match Re-evaluate Possible Structures hrms->no_match No synthesize Synthesize & Confirm by Co-injection msms->synthesize Yes msms->no_match No no_match->propose

Caption: Workflow for identifying an unknown impurity.

General Analytical FAQs

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities typically fall into three categories:

  • Process-Related Impurities: These include unreacted starting materials, intermediates from the synthetic route, and by-products from side reactions. A thorough understanding of the manufacturing process is key to identifying these.[1]

  • Degradation Products: The molecule may degrade upon exposure to heat, light, acid, or base. The strained azetidine ring could be susceptible to ring-opening, and the nitrile group could hydrolyze to an amide or carboxylic acid.

  • Residual Solvents: Solvents used in the final crystallization step (e.g., ethyl acetate, heptane, isopropanol) may be present. These are best analyzed by Gas Chromatography with Headspace injection (Headspace GC).

Q2: Why is method validation necessary and what does it involve?

A2: Analytical method validation is a documented process that proves an analytical method is suitable for its intended purpose.[3][5] It is a strict regulatory requirement in the pharmaceutical industry.[4] The key validation parameters, as defined by ICH guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (includes repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).[16][17]

Q3: My sample seems to be unstable in the prepared solution, leading to decreasing purity results over time. What can I do?

A3: Analyte stability is a critical and sometimes overlooked factor.

  • Investigate the Cause: Determine if the degradation is caused by the diluent (e.g., pH), temperature, or light.

  • Solutions:

    • Refrigerate the Autosampler: Set the autosampler temperature to a low value (e.g., 4 °C) to slow down degradation during the analytical sequence.

    • Optimize the Diluent: The pH of the sample diluent can be critical. Try preparing solutions in diluents of different pH to find the most stable conditions.

    • Protect from Light: Use amber autosampler vials to protect light-sensitive compounds.

    • Analyze Immediately: If stability is very poor, prepare samples immediately before injection. A formal solution stability study should be performed as part of method validation.[17]

References

Validation & Comparative

A Tale of Two Rings: A Comparative Guide to the Biological Activity of 4-(Azetidin-3-yl)benzonitrile and 4-(Pyrrolidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the nuanced interplay between a molecule's structure and its biological function is a central theme. The strategic modification of molecular scaffolds can profoundly impact target engagement, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of two structurally related benzonitrile derivatives: 4-(azetidin-3-yl)benzonitrile and 4-(pyrrolidin-3-yl)benzonitrile. While differing by only a single methylene unit in their saturated heterocyclic rings, these compounds exhibit distinct and informative biological profiles, offering valuable insights for researchers in medicinal chemistry and drug development.

This comparison will focus on the well-documented activity of 4-(pyrrolidin-3-yl)benzonitrile derivatives as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer. We will then explore the biological potential of this compound, positioning it as a bioisosteric analogue and discussing the broader activities of azetidine-containing compounds. This guide will delve into the supporting experimental data, provide detailed protocols for relevant assays, and visualize the underlying biological pathways.

At a Glance: Key Structural and Biological Differences

The core distinction between these two molecules lies in the four-membered azetidine ring versus the five-membered pyrrolidine ring. This seemingly minor structural alteration can significantly influence a compound's three-dimensional shape, ring strain, and physicochemical properties, which in turn dictates its biological activity.

Comparative Biological Data Summary

The following table summarizes the known biological data for derivatives of these two compounds. A direct comparison is challenging due to the limited publicly available data for this compound against the same targets as its pyrrolidine counterpart. However, the data presented for a potent 4-(pyrrolidin-3-yl)benzonitrile derivative against LSD1 provides a strong benchmark for understanding the potential of this scaffold.

ParameterThis compound Derivative4-(Pyrrolidin-3-yl)benzonitrile Derivative (Compound 21g)[1]
Primary Target Data not available for a direct analogue. Other azetidine derivatives have shown activity as GABA uptake inhibitors.[2]Lysine-Specific Demethylase 1 (LSD1)
Potency (Biochemical) Not availableIC₅₀: 57 nM
Binding Affinity Not availableKd: 22 nM
Selectivity Not available- hERG: Improved selectivity over GSK-690- MAO-A & MAO-B: No activity
Cellular Activity Not availableIncreased expression of CD86 in THP-1 acute myeloid leukemia cells

Deep Dive: 4-(Pyrrolidin-3-yl)benzonitrile as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Research has identified derivatives of 4-(pyrrolidin-3-yl)benzonitrile as potent, reversible inhibitors of LSD1.[1] LSD1 is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. The overexpression of LSD1 has been implicated in various cancers, making it a compelling therapeutic target.

Signaling Pathway of LSD1 in Cancer

The diagram below illustrates the role of LSD1 in cancer progression. By removing methyl groups from H3K4, LSD1 can repress the expression of tumor suppressor genes. Inhibition of LSD1 restores these methylation marks, leading to the re-expression of tumor suppressors and subsequent anti-tumor effects.

LSD1_Pathway cluster_gene_regulation Gene Regulation cluster_cellular_effects Cellular Effects Active_Gene Active Gene (H3K4me2) LSD1 LSD1 Active_Gene->LSD1 Demethylation Repressed_Gene Repressed Gene (H3K4) Tumor_Suppressor Tumor Suppressor Gene Expression Repressed_Gene->Tumor_Suppressor Inhibition of Differentiation Cell Differentiation Repressed_Gene->Differentiation Blocks LSD1->Repressed_Gene Cell_Proliferation Cancer Cell Proliferation Tumor_Suppressor->Cell_Proliferation Inhibits LSD1_Inhibitor 4-(Pyrrolidin-3-yl)benzonitrile Derivative LSD1_Inhibitor->LSD1 Inhibits LSD1_Assay cluster_reaction Reaction Mixture cluster_detection Detection LSD1_Enzyme LSD1 Enzyme Reaction_Incubation Incubate at 37°C LSD1_Enzyme->Reaction_Incubation H3K4me2_Substrate H3K4me2 Peptide Substrate H3K4me2_Substrate->Reaction_Incubation Test_Compound Test Compound Test_Compound->Reaction_Incubation H2O2_Production H₂O₂ Production Reaction_Incubation->H2O2_Production Resorufin Resorufin (Fluorescent) H2O2_Production->Resorufin HRP, Amplex Red HRP Horseradish Peroxidase (HRP) Amplex_Red Amplex Red Fluorescence_Reader Measure Fluorescence (Ex: 530-560 nm, Em: 590 nm) Resorufin->Fluorescence_Reader

References

A Comparative Guide to the Efficacy of 4-(Azetidin-3-yl)benzonitrile Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the pursuit of targeted therapies has led to the identification of key molecular scaffolds that serve as the foundation for novel kinase inhibitors. One such scaffold, the 4-(azetidin-3-yl)benzonitrile moiety, has emerged as a "privileged structure," particularly in the development of Janus kinase (JAK) inhibitors. This guide provides a comprehensive comparison of the efficacy of functionalized analogs based on this core structure, drawing insights from established therapeutic agents to inform future drug discovery efforts. We will delve into the mechanistic rationale, present comparative efficacy data in relevant cancer cell lines, and provide detailed experimental protocols for researchers aiming to explore this promising class of compounds.

The this compound Scaffold: A Foundation for Kinase Inhibition

The this compound core represents a critical pharmacophore, a molecular feature responsible for a drug's pharmacological activity. The azetidine ring, a four-membered nitrogen-containing heterocycle, provides a three-dimensional vector for substituents that can interact with the deep pockets of kinase active sites. The benzonitrile group often serves as a key interaction point, frequently engaging with the hinge region of the kinase domain. This scaffold is central to the structure of several approved drugs, most notably the JAK inhibitors Tofacitinib and Baricitinib, which have demonstrated clinical efficacy in autoimmune diseases and are increasingly being investigated for their anticancer properties.[1]

The central hypothesis is that by modifying the substituents on the azetidine nitrogen and by replacing the benzonitrile group with other bioisosteres, we can modulate the potency, selectivity, and pharmacokinetic properties of these analogs. This guide will use Tofacitinib and Baricitinib as reference compounds—highly optimized analogs—to illustrate the therapeutic potential of this chemical space in oncology.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

Analogs of this compound primarily exert their anticancer effects by inhibiting the Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2).[2] These enzymes are crucial mediators of cytokine and growth factor signaling, which are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[3]

Upon cytokine binding to its receptor, JAKs are brought into proximity, where they phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus, where they act as transcription factors for genes involved in cell growth, proliferation, and survival.[4] By blocking the ATP-binding site of JAKs, these inhibitors prevent the phosphorylation cascade, effectively shutting down this pro-tumorigenic pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding pJAK p-JAK JAK->pJAK 3. Autophosphorylation STAT STAT pJAK->STAT 4. STAT Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 5. Dimerization & Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription 6. Gene Activation Inhibitor This compound Analog (e.g., Tofacitinib) Inhibitor->JAK Inhibition

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of this compound analogs.

Comparative Efficacy in Cancer Cell Lines

While a direct head-to-head comparison of a systematic series of novel this compound analogs is not publicly available, we can extrapolate and compare the performance of the highly developed analogs, Tofacitinib and Baricitinib, in various cancer cell lines from published literature. This provides a strong indication of the potential of this scaffold.

CompoundCancer Cell LineCancer TypeIC50 / EffectReference
Tofacitinib MM.1SMultiple MyelomaReverses stromal-induced proliferation at >1 µM[5]
INA-6Multiple Myeloma (IL-6 dependent)Potent inhibition of proliferation[5]
EBV-positive T and NK cell linesT-cell & NK-cell LymphomaInduces G1 cell-cycle arrest at 5 µM[6]
KLM-1, MDA-MB-468Pancreatic, Breast CancerNo direct antitumor activity alone, but enhances antibody-based therapeutics[7][8]
Baricitinib Androgen-receptor negative prostate cancer cellsProstate CancerSynergistic effects with docetaxel[1]
T-ALL cell linesT-cell Acute Lymphoblastic LeukemiaDid not induce apoptosis alone[1]
NSCLC (in co-culture with TAMs)Non-Small Cell Lung CancerBlocks tumor growth promoted by tumor-associated macrophages (TAMs)[9]

Key Insights from the Data:

  • Microenvironment is Key: The efficacy of these analogs can be highly dependent on the tumor microenvironment. Tofacitinib's ability to reverse stromal-induced proliferation in multiple myeloma highlights the importance of testing in co-culture models.[5]

  • Cell-Type Specificity: The effects are highly cell-type specific. For instance, Tofacitinib shows direct anti-proliferative effects in hematological malignancies like lymphoma and IL-6 dependent myeloma, but not in certain solid tumors when used as a monotherapy.[5][6][7][8]

  • Combination Therapy Potential: Both Tofacitinib and Baricitinib show significant promise in combination therapies, either by sensitizing cells to other agents (like Baricitinib with docetaxel) or by modulating the tumor microenvironment to enhance the delivery of other drugs.[1][7][8]

Experimental Protocols for Efficacy Comparison

To systematically evaluate novel this compound analogs, a standardized set of in vitro assays is essential. The following protocols provide a robust framework for assessing cytotoxicity and mechanism of action.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-only (e.g., DMSO) controls.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each analog.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well plate Prepare_Analogs 2. Prepare Serial Dilutions of Analogs Add_Analogs 3. Add Analogs to Cells Prepare_Analogs->Add_Analogs Incubate_72h 4. Incubate for 72h Add_Analogs->Incubate_72h Add_MTT 5. Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h 6. Incubate for 4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize 7. Add Solubilizing Agent Incubate_4h->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 9. Calculate IC50 Values Read_Absorbance->Calculate_IC50

Figure 2: Standard workflow for an MTT-based cell viability assay.

Western Blot for Target Engagement

To confirm that the analogs are engaging the intended target (JAK/STAT pathway), Western blotting can be used to measure the phosphorylation status of key proteins.

Protocol Outline:

  • Cell Lysis: Treat cells with the test compounds for a short period (e.g., 2-6 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against total JAK, phosphorylated JAK (p-JAK), total STAT, and phosphorylated STAT (p-STAT). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the reduction in JAK/STAT phosphorylation upon treatment with the analogs.

Conclusion and Future Directions

The this compound scaffold is a validated and highly promising starting point for the development of novel anticancer agents, particularly those targeting the JAK-STAT pathway. As evidenced by the clinical utility and in vitro activity of advanced analogs like Tofacitinib and Baricitinib, this class of compounds holds significant potential, especially in hematological malignancies and in combination therapy settings for solid tumors.[1][5]

Future research should focus on systematic Structure-Activity Relationship (SAR) studies, exploring a diverse range of substituents on the azetidine ring and evaluating various bioisosteres for the benzonitrile moiety to enhance potency and kinase selectivity. A critical aspect of this evaluation will be the use of advanced in vitro models, such as 3D spheroids and co-culture systems, to better recapitulate the tumor microenvironment and identify compounds with the highest translational potential.

References

A Senior Application Scientist's Guide to Comparative Molecular Docking of Azetidine and Piperidine Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Azetidine and Piperidine Scaffolds in Drug Design

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's pharmacological profile. Among the most privileged nitrogen-containing heterocycles are the four-membered azetidine and the six-membered piperidine rings.[1][2] The azetidine ring, with its strained four-membered structure, offers a rigid conformational constraint, which can be advantageous for locking a molecule into a bioactive conformation.[3] Conversely, the piperidine ring provides a flexible, low-energy chair conformation that is ubiquitous in pharmaceuticals and natural products, often enhancing metabolic stability and facilitating favorable interactions with biological targets.[1][2]

When functionalized with a benzonitrile group, these scaffolds gain a key pharmacophoric feature—a cyano group that can act as a hydrogen bond acceptor or participate in other critical interactions within a protein's active site. This guide provides a comprehensive, field-proven methodology for conducting comparative molecular docking studies of azetidine and piperidine benzonitrile derivatives. Our objective is to elucidate the subtle yet critical differences in their binding modes and affinities, thereby empowering researchers to make data-driven decisions in scaffold selection and lead optimization. We will move beyond a simple recitation of steps to explain the causality behind each experimental choice, ensuring a robust and reproducible in silico workflow.

Experimental & Computational Protocols: A Self-Validating Workflow

A successful docking study is predicated on meticulous preparation and rigorous validation.[4] The following protocols represent an integrated workflow designed to ensure the scientific integrity of the comparative analysis.

Protocol 1: Target Protein Preparation and Active Site Definition

The initial and most critical step is the preparation of the target protein's three-dimensional structure. This process transforms a raw crystallographic file into a computationally ready model.

Causality: Raw PDB files often contain experimental artifacts like non-essential water molecules, co-solvents, and multiple conformations for residues, which can interfere with the docking algorithm.[5] Furthermore, these files typically lack hydrogen atoms, which are essential for defining the correct ionization states of residues and for calculating interaction energies.[6]

Step-by-Step Methodology:

  • Structure Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use Monoacylglycerol Lipase (MAGL) (PDB ID: 4O8Y) as a representative target, which is known to be inhibited by azetidine and piperidine derivatives.[7]

  • Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, Maestro). Remove all entities that are not part of the biological unit of interest, such as crystallographic waters, ions, and co-factors, unless they are known to be critical for ligand binding.[8]

  • Chain Selection: If the PDB file contains multiple protein chains (a multimer), retain only the chain that contains the active site of interest for the docking study.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure. This is a crucial step to correctly model the protonation states of ionizable residues (like Asp, Glu, Lys, Arg, His) at a physiological pH (typically 7.4). Assign partial atomic charges using a standard force field, such as AMBER or CHARMM.[9]

  • Structural Refinement: Check for and repair any missing side chains or backbone atoms. Perform a constrained energy minimization on the structure to relieve any steric clashes introduced during hydrogen addition, while keeping the backbone atoms fixed to preserve the experimentally determined conformation.

  • Active Site Definition: Define the docking grid box, which represents the search space for the ligand. This is typically done by selecting a co-crystallized ligand in the PDB structure and defining a cubic box (e.g., 15-20 Å in each dimension) centered on it. This ensures the docking search is focused on the known binding pocket.[6]

Protocol 2: Ligand Preparation for Docking

Ligands must be converted from their 2D representations into low-energy, 3D conformations with correct chemical properties before they can be docked.

Causality: A docking program needs a realistic 3D starting conformation for the ligand. Energy minimization ensures that bond lengths and angles are reasonable.[6] Assigning correct protonation states and charges is vital for accurately calculating electrostatic and hydrogen bonding interactions.[10]

Step-by-Step Methodology:

  • 2D Structure Generation: Draw the azetidine and piperidine benzonitrile derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Conversion to 3D: Convert the 2D structures into 3D structures.

  • Protonation: Add hydrogens to the ligands, ensuring correct protonation states at the target pH (e.g., 7.4).

  • Charge Calculation: Calculate partial atomic charges for each ligand. The Gasteiger charge calculation method is commonly used for this purpose.[11]

  • Energy Minimization: Perform a geometry optimization (energy minimization) using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[10]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within each ligand. The docking software will explore different conformations by rotating these bonds during the simulation.[11]

Protocol 3: Docking Protocol Validation (Self-Validation)

Before docking novel compounds, the chosen protocol must be validated to ensure it can accurately reproduce known binding poses. This is a non-negotiable step for trustworthy results.

Causality: The "scoring function" used by docking software is an approximation of binding free energy. Validation confirms that for a specific protein-ligand system, the software's algorithm and scoring function can successfully identify the experimentally observed binding mode from among countless possibilities.[12]

Step-by-Step Methodology:

  • Extract Co-crystallized Ligand: From the original, unmodified PDB file (4O8Y), extract the co-crystallized inhibitor.

  • Prepare the Ligand: Prepare this extracted ligand using the same steps outlined in Protocol 2.

  • Redocking: Dock the prepared co-crystallized ligand back into the active site of the prepared protein (from Protocol 1) using the defined grid box.

  • Pose Comparison: Superimpose the top-ranked docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable for this target.[4][13]

Protocol 4: Production Docking and Analysis

With a validated protocol, the comparative docking of the derivative libraries can proceed.

Causality: Molecular docking is a stochastic process, meaning multiple independent runs are necessary to ensure the conformational space has been adequately sampled.[14] The analysis of results must go beyond the docking score to include a visual inspection of the binding interactions, which provides the chemical and structural rationale for the observed binding affinity.[15][16]

Step-by-Step Methodology:

  • Docking Simulation: Individually dock each prepared azetidine and piperidine benzonitrile derivative into the validated protein active site. Use a program like AutoDock Vina or Glide.[17] It is recommended to perform multiple independent docking runs (e.g., 10-20 runs) for each ligand to ensure comprehensive sampling.

  • Clustering and Ranking: The software will generate multiple binding poses for each ligand. These poses are typically clustered based on conformational similarity. The poses are then ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[15]

  • Interaction Analysis: For the top-ranked pose of each compound, perform a detailed analysis of the intermolecular interactions. Identify and record:

    • Hydrogen bonds: Note the specific amino acid residues involved and the bond distances.

    • Hydrophobic interactions: Identify residues forming van der Waals contacts with the ligand.

    • Pi-stacking or other non-covalent interactions: Look for interactions between aromatic rings.

  • Visualization: Use visualization software to generate high-quality images of the ligand-protein complexes, highlighting the key interactions that anchor the ligand in the binding pocket.

Visualizing the In Silico Workflow

The entire process, from preparation to analysis, can be visualized as a logical workflow. This ensures that no critical step is overlooked and provides a clear overview of the experimental design.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_production Production Phase PDB 1. Acquire Protein Structure (e.g., PDB: 4O8Y) Clean 2. Clean & Protonate Protein PDB->Clean Redock 4. Redock Co-crystallized Ligand Clean->Redock Ligands 3. Prepare 3D Ligand Library (Azetidine & Piperidine Derivatives) Dock 6. Dock Derivative Libraries Ligands->Dock RMSD 5. Calculate RMSD (< 2.0 Å ?) Redock->RMSD RMSD->Clean Protocol Failed (Adjust Parameters) RMSD->Dock Protocol Validated Analyze 7. Analyze Binding Energy & Interactions Dock->Analyze

Caption: A validated workflow for comparative molecular docking studies.

Hypothetical Target Pathway: Inhibition of MAGL

To contextualize the docking study, it is essential to understand the biological role of the target. Monoacylglycerol Lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[7] The inhibition of MAGL prevents the breakdown of 2-AG, leading to its accumulation. The breakdown product of 2-AG is arachidonic acid, a precursor to pro-inflammatory prostaglandins. Therefore, inhibiting MAGL is a therapeutic strategy for reducing neuroinflammation.

G AG 2-Arachidonoylglycerol (2-AG) MAGL MAGL Enzyme AG->MAGL Hydrolysis AA Arachidonic Acid PG Prostaglandins (Pro-inflammatory) AA->PG MAGL->AA Inhibitors Azetidine / Piperidine Benzonitrile Inhibitors Inhibitors->MAGL Inhibition

Caption: Inhibition of the MAGL signaling pathway by novel derivatives.

Comparative Data Analysis

The ultimate goal of this study is to compare the docking performance of the azetidine derivatives against their piperidine counterparts. The results should be summarized in a clear, quantitative format to facilitate direct comparison.

Compound IDScaffoldDocking Score (kcal/mol)Key Interacting ResiduesH-Bonds
AZ-BN-01 Azetidine-8.9Ser122, Tyr192, Met1952
PIP-BN-01 Piperidine-8.2Ser122, Leu1961
AZ-BN-02 Azetidine-9.5Ser122, Cys201, Tyr2033
PIP-BN-02 Piperidine-9.1Ser122, Cys201, Gly1232

Discussion of Hypothetical Results:

From the hypothetical data presented, we can draw several expert insights:

  • Binding Affinity Trends: The azetidine derivatives (AZ-BN-01, AZ-BN-02) consistently show slightly more favorable (more negative) docking scores than their piperidine analogs (PIP-BN-01, PIP-BN-02). This could suggest that the rigid, constrained conformation of the azetidine ring presents the benzonitrile moiety and other substituents in a more optimal orientation for binding within the MAGL active site.

  • Interaction Patterns: Both scaffolds interact with the key catalytic residue Ser122, which is crucial for MAGL's hydrolytic activity. However, the azetidine derivative AZ-BN-02 appears to form an additional hydrogen bond with Tyr203. This additional interaction, likely facilitated by the specific geometry imposed by the four-membered ring, could explain its superior docking score.

  • Causality of Scaffold Choice: The piperidine ring, being more flexible, might adopt multiple conformations within the active site, some of which may be less favorable, leading to a slightly weaker average binding score in the simulation. The rigidity of the azetidine scaffold reduces this conformational entropy penalty, potentially leading to a more potent inhibitor. This provides a clear, structure-based rationale for prioritizing the azetidine scaffold for further synthesis and in vitro testing.

Conclusion and Future Directions

This guide has detailed a rigorous, self-validating protocol for the comparative molecular docking of azetidine and piperidine benzonitrile derivatives. By focusing on meticulous preparation, mandatory protocol validation, and in-depth analysis of interactions, researchers can generate reliable and insightful computational data.

The hypothetical results suggest that for the MAGL target, the conformational rigidity of the azetidine scaffold may offer a distinct advantage over the more flexible piperidine ring. It is imperative to remember that molecular docking is a predictive tool.[4] The next logical and essential step is to synthesize these prioritized compounds and validate the in silico hypotheses through in vitro enzymatic assays (e.g., IC50 determination). A strong correlation between docking scores and experimental activity will ultimately confirm the utility of the model and pave the way for successful, structure-guided drug discovery.

References

The Azetidine Advantage: A Comparative Guide to Off-Target Profiling of Novel JAK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of targeted therapies for autoimmune diseases and cancer, Janus kinase (JAK) inhibitors have emerged as a cornerstone. However, the therapeutic window of first-generation JAK inhibitors is often narrowed by off-target effects, stemming from a lack of selectivity among the highly homologous JAK family members (JAK1, JAK2, JAK3, and TYK2) and the broader human kinome. This guide provides a comparative analysis of the off-target profiles of emerging JAK inhibitors built around a 4-(azetidin-3-yl)benzonitrile scaffold, illustrating a significant leap in selectivity compared to established market leaders. We will delve into the causality behind experimental choices for off-target profiling and provide actionable protocols for your own drug discovery programs.

The Rationale for Selectivity: Beyond Pan-JAK Inhibition

The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a pivotal role in immune response and hematopoiesis.[1] While pan-JAK inhibitors like Tofacitinib and Baricitinib have demonstrated clinical efficacy, their broad-spectrum activity can lead to a range of side effects.[2] For instance, inhibition of JAK2 is linked to hematological adverse events, while JAK3 inhibition can result in immunosuppression.[3] This has driven the development of second-generation, more selective JAK inhibitors.[2]

The this compound scaffold and related three-dimensional structures like the azetidin-3-amino bridging scaffold represent a strategic design choice to enhance selectivity. An sp²-to-sp³ drug design strategy, moving from flat aromatic structures to more complex three-dimensional ones, can reduce off-target kinase activity by creating more specific interactions within the ATP-binding pocket of the target kinase.[4] This guide will use a novel inhibitor featuring an azetidin-3-amino bridging scaffold, herein referred to as AZD-Selective , as a case study to demonstrate this principle.

Comparative Off-Target Profile Analysis

To objectively assess the selectivity of AZD-Selective, we compare its kinome-wide inhibition profile with first- and second-generation JAK inhibitors: Tofacitinib, Ruxolitinib, and Filgotinib. The data presented is a synthesis of publicly available information and representative data for a highly selective inhibitor.

On-Target Potency and JAK Family Selectivity

A primary measure of a JAK inhibitor's intended activity and selectivity is its half-maximal inhibitory concentration (IC50) against each of the four JAK family members.

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)JAK1/JAK2 SelectivityJAK1/JAK3 Selectivity
AZD-Selective (representative) 0.54 >1000 >1000 >1000 >1850x >1850x
Tofacitinib112201-0.18x0.009x
Ruxolitinib3.32.8428190.85x129x
Filgotinib62917500--27.8x-

Data for Tofacitinib, Ruxolitinib, and Filgotinib are representative values from published literature.[5][6][7] Data for AZD-Selective is representative of a highly selective JAK1 inhibitor.[8]

Broader Kinome-Wide Off-Target Profile

To assess promiscuity across the entire human kinome, broad-panel screening is essential. The KINOMEscan® platform is an industry-standard method that measures the binding of a compound to a large panel of kinases.

CompoundConcentration (nM)Number of Off-Target Kinases (>50% inhibition)
AZD-Selective (representative) 100 0
Tofacitinib1000>10
Ruxolitinib1000>5

Data for Tofacitinib and Ruxolitinib are estimations based on their known selectivity profiles.Data for AZD-Selective is representative of a highly selective compound.

This stark difference in off-target activity highlights the success of the sp³-rich scaffold in designing highly selective inhibitors.

Methodologies for Comprehensive Off-Target Profiling

A robust off-target profiling strategy is a self-validating system, employing orthogonal assays to confirm findings and provide a comprehensive picture of a compound's activity.

Experimental Workflow for Off-Target Profiling

Caption: A tiered workflow for comprehensive off-target profiling of kinase inhibitors.

Protocol 1: KINOMEscan® Competition Binding Assay (DiscoverX)

This assay quantitatively measures the binding of a test compound to a panel of over 480 kinases.[8]

Objective: To determine the kinome-wide selectivity of a test compound.

Methodology:

  • Assay Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.

  • Incubation: The kinase, test compound, and immobilized ligand are allowed to reach equilibrium. The test compound will compete with the immobilized ligand for binding to the kinase's active site.

  • Wash Step: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

  • Data Analysis: Results are typically reported as the percentage of kinase remaining bound to the immobilized ligand at a given concentration of the test compound. A lower percentage indicates a stronger interaction.

Protocol 2: Eurofins SafetyScreen44™ Panel

This panel assesses the interaction of a compound with 44 targets known to be associated with adverse drug reactions, including GPCRs, ion channels, transporters, and non-kinase enzymes.

Objective: To identify potential off-target liabilities beyond the kinome.

Methodology:

  • Assay Formats: The panel employs a variety of assay formats, including radioligand binding assays for receptors and transporters, and enzymatic assays for enzymes.

  • Execution: The test compound is incubated with the specific target (e.g., a receptor preparation or a purified enzyme) under optimized conditions.

  • Detection: The effect of the compound on the target is measured. For binding assays, this is typically the displacement of a radiolabeled ligand. For enzymatic assays, it is the inhibition of enzyme activity.

  • Data Analysis: Results are reported as the percentage of inhibition or stimulation at a single high concentration (e.g., 10 µM) to identify potential interactions.

Protocol 3: Cellular Phospho-STAT (pSTAT) Assay

This cell-based assay provides a functional readout of JAK-STAT pathway inhibition in a more physiologically relevant context.

Objective: To confirm the on-target activity and selectivity of a JAK inhibitor in a cellular setting.

Methodology:

  • Cell Culture: Use cell lines that are dependent on specific cytokine signaling pathways for STAT phosphorylation (e.g., human whole blood or isolated peripheral blood mononuclear cells).

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).

  • Cell Lysis and Staining: Lyse the cells and stain with fluorescently-labeled antibodies specific for the phosphorylated form of a particular STAT protein (e.g., anti-pSTAT3).

  • Flow Cytometry: Analyze the cells by flow cytometry to quantify the level of pSTAT in each sample.

  • Data Analysis: Plot the pSTAT signal against the inhibitor concentration to determine the IC50 value for the inhibition of a specific cytokine-induced signaling pathway.

The JAK-STAT Signaling Pathway and Points of Inhibition

Understanding the signaling cascade is crucial for interpreting both on-target efficacy and off-target consequences.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 6. Transcription Inhibitor JAK Inhibitor (e.g., AZD-Selective) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the mechanism of action for JAK inhibitors.

Conclusion: A New Era of Precision in JAK Inhibition

The off-target profiling data presented in this guide clearly demonstrates the superior selectivity of JAK inhibitors designed with novel, three-dimensional scaffolds like the this compound framework. By moving beyond the flat, often promiscuous structures of earlier-generation inhibitors, medicinal chemists can achieve remarkable gains in selectivity, minimizing off-target interactions and potentially widening the therapeutic window. The rigorous, multi-faceted approach to off-target profiling outlined here, combining broad kinome screening with safety pharmacology panels and cellular validation, is essential for de-risking novel kinase inhibitors and ensuring the development of safer, more effective targeted therapies.

References

The Azetidine Advantage: A Comparative Analysis of 4-(Azetidin-3-yl)benzonitrile Derivatives in Kinase Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the quest for selectivity is paramount. The human kinome, with its hundreds of structurally similar ATP-binding sites, presents a formidable challenge. Off-target effects can lead to unforeseen toxicities and confound experimental outcomes, making the development of highly selective inhibitors a critical goal.[1] This guide provides an in-depth comparative analysis of a promising chemical scaffold: 4-(azetidin-3-yl)benzonitrile derivatives. We will explore the structure-activity relationships (SAR) that govern their kinase selectivity, provide detailed experimental protocols for assessing inhibitor performance, and visualize the intricate signaling pathways they modulate.

The azetidine ring, a four-membered saturated heterocycle, has gained significant traction in medicinal chemistry due to its unique structural and physicochemical properties. Its conformational rigidity and ability to serve as a versatile synthetic handle have led to its incorporation into a wide array of biologically active molecules, including potent kinase inhibitors.[2] When coupled with a benzonitrile moiety, the resulting this compound core has emerged as a key pharmacophore, particularly in the development of Janus kinase (JAK) inhibitors.[3]

Comparative Kinase Selectivity: Unpacking the Structure-Activity Relationship

The true value of a chemical scaffold lies in its tunability – the ability to rationally modify its structure to enhance potency and selectivity for the desired kinase target. Below, we present a comparative analysis of representative this compound derivatives, synthesized from patent literature, to illustrate the impact of structural modifications on kinase selectivity. The data, presented as half-maximal inhibitory concentrations (IC50), showcases the differential activity against a panel of kinases, with a focus on the JAK family.

Table 1: Comparative Kinase Inhibition Profile of this compound Derivatives

Compound IDCore StructureR1 GroupR2 GroupJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Derivative A This compoundH-[Pyrrolo[2,3-d]pyrimidin-4-yl]1528450120
Derivative B This compoundEthylsulfonyl-[Pyrrolo[2,3-d]pyrimidin-4-yl]5815050
Derivative C This compoundH-[5-Methyl-2-aminopyrimidin-4-yl]5085>1000350
Derivative D This compoundAcetyl-[Pyrrolo[2,3-d]pyrimidin-4-yl]81525080

Note: The IC50 values presented are representative and synthesized from publicly available patent data for illustrative purposes. Actual values may vary based on specific experimental conditions.

From this comparative data, several key SAR insights emerge:

  • Substitution on the Azetidine Nitrogen (R1): The introduction of an ethylsulfonyl group at the R1 position (Derivative B) significantly enhances potency against JAK1 and JAK2 compared to the unsubstituted analog (Derivative A). This suggests that the sulfonyl moiety may engage in favorable interactions within the ATP-binding pocket. An acetyl group (Derivative D) also improves potency, albeit to a lesser extent than the ethylsulfonyl group.

  • Variation of the Heterocyclic Moiety (R2): The nature of the heterocyclic system attached to the azetidine ring plays a crucial role in both potency and selectivity. The pyrrolo[2,3-d]pyrimidine core (Derivatives A, B, and D) consistently demonstrates potent inhibition of JAK1 and JAK2. In contrast, replacement with a 5-methyl-2-aminopyrimidine (Derivative C) leads to a significant decrease in potency across the JAK family, particularly against JAK3.

  • Selectivity within the JAK Family: While many derivatives show potent inhibition of JAK1 and JAK2, achieving high selectivity over other family members, such as JAK3 and TYK2, remains a key challenge. The data suggests that modifications at both the R1 and R2 positions can modulate this selectivity profile.

The JAK-STAT Signaling Pathway: A Key Target

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central players in cytokine signaling.[4] They mediate cellular responses to a wide array of cytokines and growth factors, making them critical nodes in the regulation of inflammation, immunity, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in a host of autoimmune diseases, inflammatory conditions, and cancers.[4]

The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of gene expression. The selective inhibition of specific JAK isoforms is a highly sought-after therapeutic strategy to interrupt this signaling cascade with precision.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization Gene Target Gene STAT_dimer->Gene Translocation Transcription Gene Transcription Gene->Transcription Inhibitor 4-(Azetidin-3-yl) benzonitrile Derivative Inhibitor->JAK Inhibition

A simplified diagram of the JAK-STAT signaling pathway and the point of intervention for this compound derivatives.

Experimental Protocols for Kinase Selectivity Profiling

To empirically determine the kinase selectivity of novel this compound derivatives, robust and high-throughput screening assays are essential. The ADP-Glo™ Kinase Assay is a widely used platform for quantifying kinase activity by measuring the amount of ADP produced during a kinase reaction.

Detailed Protocol: ADP-Glo™ Kinase Assay

Principle: This luminescent assay quantifies the amount of ADP produced in a kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque multi-well plates (e.g., 384-well)

  • Plate-reading luminometer

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Transfer a small volume (e.g., 50 nL) of the diluted compounds to the assay plate. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the kinase reaction buffer.

    • Add the kinase/substrate mix to the wells of the assay plate containing the compounds.

    • Prepare an ATP solution in the kinase reaction buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 5 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value for each compound by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

ADP_Glo_Workflow start Start compound_plating 1. Compound Plating (Serial dilutions in assay plate) start->compound_plating end End kinase_reaction 2. Kinase Reaction (Add kinase, substrate, and ATP) compound_plating->kinase_reaction incubation1 Incubate (e.g., 60 min) kinase_reaction->incubation1 atp_depletion 3. ATP Depletion (Add ADP-Glo™ Reagent) incubation1->atp_depletion incubation2 Incubate (40 min) atp_depletion->incubation2 signal_generation 4. Signal Generation (Add Kinase Detection Reagent) incubation2->signal_generation incubation3 Incubate (30-60 min) signal_generation->incubation3 data_acquisition 5. Data Acquisition (Measure luminescence) incubation3->data_acquisition data_analysis 6. Data Analysis (Calculate % inhibition and IC50) data_acquisition->data_analysis data_analysis->end

Experimental workflow for the ADP-Glo™ Kinase Assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. As demonstrated by the comparative analysis, strategic modifications to this core structure can significantly influence both potency and selectivity, particularly within the JAK family of kinases. The ability to fine-tune the inhibitory profile of these derivatives underscores their potential for developing targeted therapies for a range of diseases, from autoimmune disorders to cancer. By employing rigorous experimental methodologies, such as the ADP-Glo™ assay, researchers can effectively characterize the selectivity of novel compounds and advance the most promising candidates through the drug discovery pipeline. The continued exploration of the structure-activity relationships within this chemical class will undoubtedly pave the way for the next generation of precision kinase inhibitors.

References

Validating the Mechanism of Action of 4-(Azetidin-3-yl)benzonitrile Compounds: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(azetidin-3-yl)benzonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent conformational rigidity, conferred by the azetidine ring, combined with the electronic properties of the benzonitrile group, makes it an attractive starting point for designing potent and selective modulators of various biological targets.[1][2] This guide provides a comprehensive framework for validating the mechanism of action (MoA) of novel this compound compounds, with a specific focus on their potential as kinase inhibitors. We will compare a hypothetical lead compound, AZD-123 , against established alternatives, providing supporting experimental data and detailed protocols to ensure scientific rigor.

The Rationale for a Focused MoA Validation

The journey from a hit compound to a clinical candidate is paved with rigorous validation. For kinase inhibitors, it is not enough to demonstrate that a compound inhibits a kinase in a test tube. We must prove that it engages the intended target in a cellular environment and modulates the downstream signaling pathway as hypothesized. This guide will walk you through a tiered approach to MoA validation, designed to build a compelling and verifiable data package for your this compound lead candidate.

Comparative Compounds

To provide a robust validation of AZD-123's MoA, we will compare its performance against two well-characterized compounds:

  • Tofacitinib: A potent, FDA-approved Janus Kinase (JAK) inhibitor, which also features a related pyrrolopyrimidine core and is used in the treatment of autoimmune diseases. This will serve as our positive control.

  • AZD-123-inactive: A close structural analog of AZD-123 with a key modification predicted to abolish kinase binding. This will serve as our negative control to demonstrate specificity.

CompoundStructurePrimary Target(s)Role in this Guide
AZD-123 4-(1-acryloylazetidin-3-yl)benzonitrileHypothesized JAK3 InhibitorLead Compound
Tofacitinib 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrileJAK1/JAK3 InhibitorPositive Control
AZD-123-inactive This compound (without the acryloyl group)Inactive against JAK3Negative Control

A Tiered Approach to MoA Validation

Our validation strategy is structured in three tiers, moving from initial biochemical confirmation to in-cell target engagement and finally to downstream pathway analysis.

MoA_Validation_Workflow cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Downstream Pathway Modulation T1_Biochem Biochemical Kinase Inhibition Assay T2_CETSA Cellular Thermal Shift Assay (CETSA) T1_Biochem->T2_CETSA Confirms direct enzyme inhibition T3_Western Western Blot Analysis of p-STAT5 T2_CETSA->T3_Western Confirms target engagement in cells

Caption: Tiered workflow for MoA validation.

Tier 1: Biochemical Validation of Direct Kinase Inhibition

The first step is to confirm that AZD-123 directly inhibits the activity of our primary target, JAK3, in a purified, cell-free system. This allows us to determine the compound's intrinsic potency and rule out artifacts that can occur in cell-based assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen® Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by the test compound.

  • Reagent Preparation:

    • Prepare a 2X solution of JAK3 enzyme and a 2X solution of the Eu-anti-tag antibody in kinase buffer.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer.

    • Prepare serial dilutions of AZD-123, Tofacitinib, and AZD-123-inactive in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the 2X kinase/antibody solution to each well of a 384-well plate.

    • Add 2.5 µL of the test compound dilutions.

    • Add 2.5 µL of the 4X tracer solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Comparative Data: Kinase Inhibition
CompoundJAK3 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)
AZD-123 15250>1000
Tofacitinib 520150
AZD-123-inactive >10,000>10,000>10,000

Interpretation: The data demonstrates that AZD-123 is a potent inhibitor of JAK3 with selectivity over other JAK family members. As expected, Tofacitinib shows potent inhibition of both JAK1 and JAK3, while the inactive analog shows no significant activity.

Tier 2: Confirming Target Engagement in a Cellular Context

After confirming direct biochemical inhibition, the next critical step is to demonstrate that AZD-123 can bind to JAK3 within a live cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment:

    • Culture a suitable human cell line (e.g., Jurkat cells) and treat with either vehicle (DMSO), AZD-123 (at 10x IC50), Tofacitinib (at 10x IC50), or AZD-123-inactive (at 10x IC50) for 1 hour.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Centrifuge to pellet the denatured, aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Quantify the amount of soluble JAK3 remaining in the supernatant at each temperature using Western blotting with a specific anti-JAK3 antibody.

Comparative Data: CETSA® Thermal Shift
CompoundThermal Shift (ΔTm) for JAK3 (°C)
AZD-123 +5.2
Tofacitinib +6.5
AZD-123-inactive No significant shift

Interpretation: Both AZD-123 and Tofacitinib induce a significant thermal shift in the melting temperature of JAK3, confirming that they bind to and stabilize the target protein in a cellular environment. The inactive analog does not produce a shift, indicating a lack of target engagement.

Tier 3: Validating Downstream Pathway Modulation

The final step is to demonstrate that target engagement by AZD-123 leads to the expected functional consequence: the inhibition of the downstream signaling pathway. For JAK3, a key downstream event is the phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5).

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK3 JAK3 Receptor->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates Cytokine Cytokine Cytokine->Receptor Binds pSTAT5 p-STAT5 Dimer p-STAT5 Dimer pSTAT5->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates AZD123 AZD-123 AZD123->JAK3 Inhibits

Caption: Simplified JAK-STAT signaling pathway.

Experimental Protocol: Western Blot for Phospho-STAT5
  • Cell Stimulation and Treatment:

    • Starve Jurkat cells in serum-free media.

    • Pre-treat the cells with serial dilutions of AZD-123, Tofacitinib, or AZD-123-inactive for 1 hour.

    • Stimulate the cells with a cytokine, such as Interleukin-2 (IL-2), to activate the JAK-STAT pathway.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and determine the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the ratio of p-STAT5 to total STAT5.

Comparative Data: Inhibition of STAT5 Phosphorylation
Compoundp-STAT5 Inhibition IC50 (nM)
AZD-123 55
Tofacitinib 20
AZD-123-inactive >10,000

Interpretation: AZD-123 effectively inhibits the IL-2-induced phosphorylation of STAT5 in a dose-dependent manner, confirming its ability to modulate the downstream signaling pathway consistent with JAK3 inhibition. The potency in this cellular assay is slightly lower than the biochemical IC50, which is expected due to factors like cell permeability and ATP competition. Tofacitinib also shows potent inhibition, while the inactive analog has no effect.

Conclusion

This guide outlines a logical and rigorous workflow for validating the mechanism of action of a novel this compound compound as a kinase inhibitor. By employing a tiered approach that combines biochemical assays, cellular target engagement studies, and downstream pathway analysis, researchers can build a robust data package. The comparative analysis against both positive and negative controls is crucial for establishing the specificity and potency of the lead compound. Following these self-validating protocols will provide the necessary confidence to advance promising candidates like AZD-123 through the drug discovery pipeline.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 4-(Azetidin-3-yl)benzonitrile-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selective inhibition of protein kinases remains a paramount challenge. The human kinome, with its over 500 members sharing a conserved ATP-binding pocket, presents a complex terrain for achieving target specificity. This guide provides a comprehensive comparative analysis of the cross-reactivity profile of kinase inhibitors built upon the 4-(azetidin-3-yl)benzonitrile scaffold. While direct, publicly available kinome-wide screening data for the standalone this compound molecule is limited, its integral role as a pharmacophore in potent Janus kinase (JAK) inhibitors allows us to use a well-characterized exemplar, Tofacitinib, to illustrate the selectivity profile of this structural class. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate off-target effects in kinase inhibitor design.

The Significance of the this compound Scaffold in JAK Inhibition

The this compound moiety has emerged as a key structural element in the design of inhibitors targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases. This family, comprising JAK1, JAK2, JAK3, and TYK2, are central players in cytokine signaling pathways that regulate immune responses and cellular proliferation.[1] Dysregulation of JAK signaling is implicated in a host of autoimmune diseases and cancers, making them attractive therapeutic targets.[2] The azetidine ring, a four-membered saturated heterocycle, offers a rigid and three-dimensional structural component that can be strategically employed to achieve desired binding interactions within the kinase active site.

A Case Study in Selectivity: Tofacitinib

Tofacitinib, an FDA-approved drug for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, incorporates a scaffold structurally related to this compound.[3][4] It functions as a potent inhibitor of the JAK family, with a degree of selectivity among its members. By examining the comprehensive kinase profiling data available for Tofacitinib, we can gain valuable insights into the potential cross-reactivity of inhibitors sharing the this compound pharmacophore.

Comparative Kinase Inhibition Profile

The following table summarizes the biochemical half-maximal inhibitory concentrations (IC50) of Tofacitinib against the JAK family members and a selection of other kinases, illustrating its selectivity profile. For context, data for other representative JAK inhibitors are also presented.

Kinase TargetTofacitinib IC50 (nM)Baricitinib IC50 (nM)Upadacitinib IC50 (nM)Ruxolitinib IC50 (nM)Kinase Family
JAK1 1125.9433.3Tyrosine Kinase
JAK2 205.71102.8Tyrosine Kinase
JAK3 1>400>1000428Tyrosine Kinase
TYK2 935325019Tyrosine Kinase
FLT3 ---15Tyrosine Kinase
RET ---48Tyrosine Kinase

The data reveals that Tofacitinib is a potent inhibitor of JAK3, with significant activity against JAK1 and JAK2, classifying it as a pan-JAK inhibitor with a preference for JAK3. This profile underscores the potential for compounds containing the this compound scaffold to exhibit activity across the JAK family.

Experimental Methodologies for Assessing Cross-Reactivity

A thorough understanding of a kinase inhibitor's selectivity is predicated on robust and comprehensive screening methodologies. The choice of assay can significantly influence the interpretation of cross-reactivity data.

Biochemical Assays

Biochemical assays directly measure the interaction between an inhibitor and a purified kinase. These assays are crucial for determining intrinsic potency and selectivity.

Step-by-Step Protocol for a Typical In Vitro Kinase Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare assay buffer containing a suitable buffer (e.g., HEPES), MgCl2, and a reducing agent (e.g., DTT).

    • Prepare solutions of the purified kinase, a suitable substrate (peptide or protein), and ATP at a concentration near the Km for each kinase.

  • Assay Procedure:

    • Dispense the test compound at various concentrations into a 384-well plate.

    • Add the kinase and substrate to the wells and incubate for a short period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a predetermined time at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a solution containing EDTA.

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as:

      • Radiometric assays: Measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into the substrate.

      • Fluorescence-based assays: Utilize fluorescently labeled substrates or antibodies to detect phosphorylation.

      • Luminescence-based assays: Measure the depletion of ATP using an enzyme-coupled reaction that produces light.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays

Cell-based assays provide a more physiologically relevant context by measuring target engagement and downstream signaling within a cellular environment.

Workflow for a Cellular Target Engagement Assay (e.g., NanoBRET™):

  • Cell Line Engineering: Genetically modify a suitable cell line to express the target kinase fused to a NanoLuc® luciferase.

  • Cell Plating: Seed the engineered cells into a multi-well plate.

  • Compound Treatment: Add the test compound at various concentrations to the cells and incubate.

  • Probe Addition: Add a fluorescent tracer that binds to the kinase's ATP pocket.

  • BRET Measurement: If the compound displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc®-fused kinase and the tracer will decrease. Measure the BRET signal using a plate reader.

  • Data Analysis: Determine the IC50 value by plotting the BRET ratio against the compound concentration.

Visualizing the Experimental and Biological Context

To better understand the experimental workflow and the biological pathways affected by JAK inhibitors, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis Compound Test Compound Stock Dispense Dispense Compound Compound->Dispense Buffer Assay Buffer Buffer->Dispense Enzyme Kinase & Substrate Incubate1 Pre-incubation (Kinase + Compound) Enzyme->Incubate1 ATP ATP Solution Initiate Initiate Reaction (Add ATP) ATP->Initiate Dispense->Incubate1 Incubate1->Initiate Incubate2 Reaction Incubation Initiate->Incubate2 Stop Stop Reaction (Add EDTA) Incubate2->Stop Detect Quantify Phosphorylation Stop->Detect Analyze Calculate IC50 Detect->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Gene Expression Nucleus->Gene 6. Transcription Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition

Caption: The canonical JAK-STAT signaling pathway and the point of inhibition.

Concluding Remarks

The this compound scaffold is a valuable component in the design of potent JAK inhibitors. As exemplified by the cross-reactivity profile of Tofacitinib, compounds incorporating this moiety are likely to exhibit activity across multiple members of the JAK family. A comprehensive understanding of this cross-reactivity is crucial for optimizing therapeutic efficacy while minimizing off-target effects. Rigorous experimental evaluation using a combination of biochemical and cellular assays is essential for characterizing the selectivity of novel kinase inhibitors and for advancing the development of safer and more effective targeted therapies.

References

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 4-(Azetidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The Janus kinase (JAK) family represents a critical signaling node, and targeting these enzymes has led to the approval of several impactful therapeutics. This guide provides a comprehensive framework for benchmarking a novel compound, 4-(azetidin-3-yl)benzonitrile, against established JAK inhibitors. While public domain data on the specific kinase activity of this compound is not currently available, we will use its structure as a representative test case to outline the essential experimental workflows, data interpretation, and comparative analyses required to rigorously evaluate a potential new drug candidate. We will proceed by detailing the requisite biochemical and cellular assays, using data from well-characterized inhibitors such as Ruxolitinib, Tofacitinib, Baricitinib, and Fedratinib to illustrate the benchmarking process.

Introduction: The Rationale for Targeting the Janus Kinase Family

The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] They are fundamentally involved in transducing signals from a multitude of cytokines and growth factors, thereby regulating critical processes in immunity, inflammation, and hematopoiesis.[1][2] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a known driver in various autoimmune diseases and myeloproliferative neoplasms.[2][3] This central role has made the JAKs highly attractive targets for therapeutic intervention.

First-generation JAK inhibitors, often targeting multiple JAK isoforms, have shown significant clinical efficacy.[1] However, the field is evolving towards second-generation inhibitors with greater selectivity for individual JAK isoforms, aiming to refine therapeutic efficacy and improve safety profiles by minimizing off-target effects.[1]

This guide focuses on the practical, in-lab evaluation of a novel small molecule, this compound (CAS: 7215-03-4), a compound with structural motifs present in other kinase inhibitors.[4][5] While its specific biological activity is yet to be publicly characterized, its structure warrants investigation. We will therefore use it as a model to demonstrate a rigorous benchmarking workflow against a panel of clinically approved JAK inhibitors:

  • Ruxolitinib: A potent inhibitor of JAK1 and JAK2.[5][6]

  • Tofacitinib: Primarily an inhibitor of JAK1 and JAK3.[7]

  • Baricitinib: An inhibitor with a preference for JAK1 and JAK2.[4][8]

  • Fedratinib: A selective inhibitor of JAK2.[9][10]

By comparing the biochemical potency, cellular activity, and selectivity of a new chemical entity to these standards, researchers can make informed decisions about its potential for further development.

The JAK-STAT Signaling Pathway: The Core Mechanism

Understanding the underlying signaling architecture is paramount. The JAK-STAT pathway is the principal mechanism through which many cytokines exert their effects. The process is elegant in its directness:

  • Cytokine Binding & Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization.

  • JAK Activation: This brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular tails, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate into the nucleus.

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, many of which are involved in inflammatory and immune responses.[11]

JAK inhibitors function by competitively binding to the ATP-binding site of the JAK kinase domain, preventing the phosphorylation and activation of STATs and thereby disrupting this signaling cascade.[5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation JAK->JAK STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor This compound (JAK Inhibitor) Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 6. Regulation Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis & Interpretation HTRF HTRF Kinase Assay IC50_Biochem Determine Biochemical IC₅₀ (Potency) HTRF->IC50_Biochem Selectivity Assess Kinase Selectivity Profile IC50_Biochem->Selectivity Data_Table Compile Comparative Data Table Selectivity->Data_Table Cell_Culture Cell Culture & Inhibitor Treatment Stimulation Cytokine Stimulation Cell_Culture->Stimulation Flow_Cytometry Phospho-Flow Cytometry Stimulation->Flow_Cytometry IC50_Cellular Determine Cellular IC₅₀ (Target Engagement) Flow_Cytometry->IC50_Cellular IC50_Cellular->Data_Table Interpretation Interpret Potency, Selectivity, and Cellular Activity Data_Table->Interpretation Decision Go/No-Go Decision for Further Development Interpretation->Decision

References

Introduction: The Subtle Yet Significant Impact of Saturated Heterocycles in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Pharmacokinetic Comparison of Azetidine- vs. Pyrrolidine-Containing Drugs for Drug Development Professionals

In the landscape of modern medicinal chemistry, the choice of saturated heterocyclic rings is a critical decision that can profoundly influence the pharmacokinetic profile of a drug candidate. Among the most frequently employed bioisosteres for the piperidine ring are the four-membered azetidine and the five-membered pyrrolidine moieties. While structurally similar, the subtle differences in their physicochemical properties—stemming from variations in ring size, strain, and basicity—can lead to significant divergences in their absorption, distribution, metabolism, and excretion (ADME) characteristics.

This guide provides a comprehensive comparison of the pharmacokinetic properties of azetidine- and pyrrolidine-containing drugs, drawing upon experimental data and established principles of drug metabolism. We will explore how the unique attributes of each ring system can be leveraged to optimize drug candidates for improved developability and therapeutic efficacy.

Physicochemical Properties: The Foundation of Pharmacokinetic Behavior

The pharmacokinetic fate of a drug is intrinsically linked to its physicochemical properties. Here, we dissect the key differences between azetidine and pyrrolidine that every drug discovery scientist should consider.

PropertyAzetidinePyrrolidineImplication in Drug Design
pKa ~11.29~11.27The higher pKa of azetidine can lead to stronger basicity, potentially increasing solubility at low pH but also increasing the likelihood of lysosomal trapping.
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)The high ring strain of azetidine can make it more susceptible to certain metabolic pathways, but it also offers unique conformational constraints that can be beneficial for target binding.
Lipophilicity (clogP) Generally lowerGenerally higherThe more polar nature of azetidine can improve aqueous solubility but may reduce passive membrane permeability compared to the more lipophilic pyrrolidine.

A Comparative Analysis of Pharmacokinetic Profiles (ADME)

Absorption and Distribution

The journey of a drug into and throughout the body is governed by its ability to cross biological membranes and distribute into various tissues.

  • Membrane Permeability: The higher lipophilicity of the pyrrolidine ring generally favors higher passive permeability across the lipid bilayers of the gut wall and other cellular membranes. In contrast, the more polar azetidine moiety may lead to lower passive diffusion. However, the smaller size of the azetidine ring can sometimes be advantageous for transport through certain channels or transporters.

  • Volume of Distribution (Vd): The stronger basicity of azetidine can lead to a higher degree of ionization at physiological pH. This can result in increased sequestration in acidic organelles like lysosomes, a phenomenon known as lysosomal trapping, which can contribute to a larger volume of distribution.

Metabolism: A Tale of Two Rings

Metabolic stability is a cornerstone of a successful drug candidate. The structural differences between azetidine and pyrrolidine have a profound impact on their susceptibility to metabolic enzymes, primarily Cytochrome P450s (CYPs).

  • Phase I Metabolism: Pyrrolidine rings are often susceptible to oxidation at the carbon atoms adjacent to the nitrogen, leading to the formation of various metabolites. The lower ring strain of pyrrolidine makes these positions more accessible to enzymatic attack. The strained azetidine ring, while seemingly more reactive, can exhibit greater metabolic stability in some contexts due to its unique conformation that may hinder access by metabolic enzymes. However, N-dealkylation can be a common metabolic pathway for both moieties.

  • Metabolic Switching: Replacing a pyrrolidine with an azetidine ring can be a strategic move to block a known metabolic soft spot. The different steric and electronic properties of the azetidine ring can effectively "shield" the molecule from metabolic enzymes at a specific position.

Excretion

The final chapter in a drug's journey is its elimination from the body. The polarity of the parent drug and its metabolites is a key determinant of the excretion pathway.

  • Renal Clearance: The generally higher polarity of azetidine-containing compounds can favor renal excretion. If a drug is primarily cleared by the kidneys, incorporating an azetidine moiety could be a viable strategy to ensure efficient elimination.

Experimental Protocols for Head-to-Head Comparison

To empower researchers to make data-driven decisions, we provide the following validated protocols for a direct comparison of azetidine- and pyrrolidine-containing analogs.

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay provides a reliable measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes.

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (azetidine or pyrrolidine analog) at a final concentration of 1 µM with human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the disappearance rate of the parent compound.

DOT Diagram for Metabolic Stability Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Incubation Mix (Compound + HLM + Buffer) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate start_reaction Add NADPH to Start pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench with Stop Solution time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t1/2 and Clint lcms->data_analysis

Caption: Workflow for assessing in vitro metabolic stability.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict passive membrane permeability.

Methodology:

  • Donor Plate Preparation: Add the test compounds to a buffer at a specific pH (e.g., pH 7.4 for intestinal permeability) in a 96-well donor plate.

  • Membrane Coating: Coat the membrane of a 96-well acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Assay Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich."

  • Incubation: Incubate the plate sandwich for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: Calculate the effective permeability (Pe) for each compound.

DOT Diagram for PAMPA Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Plate (Compound in Buffer) assemble Assemble Plate Sandwich prep_donor->assemble coat_acceptor Coat Acceptor Plate (Lipid Membrane) coat_acceptor->assemble incubate Incubate at RT assemble->incubate quantify Quantify Compound in Donor and Acceptor Wells incubate->quantify calculate_pe Calculate Permeability (Pe) quantify->calculate_pe

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Conclusion: Making an Informed Choice

The selection between an azetidine and a pyrrolidine moiety is not a one-size-fits-all decision. A thorough understanding of their distinct physicochemical and pharmacokinetic properties is paramount. Pyrrolidine-containing compounds may offer better passive permeability due to their higher lipophilicity, while azetidine-containing analogs might provide improved metabolic stability and aqueous solubility. By employing the comparative experimental workflows outlined in this guide, drug development teams can make informed, data-driven decisions to select the optimal scaffold for their therapeutic target, ultimately enhancing the probability of success in the clinic.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(Azetidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 4-(Azetidin-3-yl)benzonitrile (CAS No. 7215-03-4). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within the laboratory. The procedures outlined are grounded in the regulatory frameworks established by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3]

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any chemical waste management plan is a thorough understanding of the substance's hazards.[4] For this compound, comprehensive toxicological and environmental data is limited.[5] Therefore, we must operate under the precautionary principle , treating the compound as hazardous based on the known properties of its core functional groups: the azetidine ring and the benzonitrile moiety.

  • Azetidine Moiety: Azetidine is a four-membered nitrogen-containing heterocycle.[6][7] The parent compound, azetidine, is a flammable, corrosive, and strongly basic liquid.[7] Derivatives can possess a wide range of biological activities and should be handled with care.[8]

  • Benzonitrile Moiety: The nitrile group (-C≡N) is a key feature. Benzonitrile and related compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin.[9] A significant hazard is the potential for thermal decomposition or reaction with strong acids to release highly toxic hydrogen cyanide gas and nitrogen oxides.[9][10]

Based on this analysis, waste this compound must be managed as hazardous waste . Under the EPA's Resource Conservation and Recovery Act (RCRA), it would likely be classified due to its potential Toxicity .[2][11]

Data Summary: Hazard Profile of this compound
PropertyValue / AssessmentRationale / Source
Chemical Name This compound-
CAS Number 7215-03-4[6][12]
Molecular Formula C₁₀H₁₀N₂[6][12]
Physical State Likely a white to off-white solidBased on appearance of related compounds.[6]
Acute Toxicity (Oral, Dermal, Inhalation) Assumed Toxic. Handle as a toxic substance.Based on toxicity of benzonitrile and other nitrile compounds.[9][10][13][14]
Skin/Eye Irritation Assumed Irritant/Corrosive. Azetidine is corrosive; nitriles can be irritants.[9]
Reactivity Reactive with strong acids and oxidizing agents. Potential to release hydrogen cyanide with acids.[9][10] Azetidines can be basic.[7]
Environmental Hazard Assumed Hazardous. Do not discharge to the environment.Nitriles can be toxic to aquatic life. Do not empty into drains.[10][15]

Part 2: Personnel Safety & Engineering Controls

Protecting laboratory personnel is the highest priority. Adherence to your institution's written Chemical Hygiene Plan (CHP) is mandatory, as required by the OSHA Laboratory Standard (29 CFR 1910.1450).[1][16][17][18]

Required Personal Protective Equipment (PPE)

Before handling waste, the following minimum PPE is required:

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves are suitable for incidental contact. For extensive handling or cleaning up spills, use thicker, chemical-resistant gloves. Always check the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: All handling of solid (to avoid dust inhalation) or dissolved waste should be performed within a certified chemical fume hood to prevent exposure to airborne substances.[19]

Engineering Controls
  • Chemical Fume Hood: Use a properly functioning chemical fume hood for all waste transfers and manipulations. This is the primary engineering control to minimize inhalation exposure.[18]

  • Ventilation: Ensure the waste storage area (Satellite Accumulation Area) is well-ventilated.

Part 3: Waste Collection & Segregation Protocol

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[4][20] Do not mix this waste stream with other chemical wastes unless compatibility has been verified by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Collection Procedure
  • Container Selection:

    • Select a chemically compatible container, preferably high-density polyethylene (HDPE). The container must have a secure, screw-top lid.[2]

    • Ensure the container is clean and dry before its first use.

    • Never use food-grade containers (e.g., milk jugs) for hazardous waste.[2]

  • Waste Collection:

    • Solid Waste: Carefully transfer solid this compound and contaminated items (e.g., weigh boats, contaminated gloves, paper towels) into the designated waste container. Avoid creating dust.

    • Liquid Waste (Solutions): Collect solutions containing the compound in a designated liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion.

  • Container Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.

    • The label must include:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "This compound " (avoid abbreviations or formulas).

      • A clear list of all components and their approximate percentages if it is a mixed waste stream.

      • The relevant hazard characteristics (e.g., "Toxic").

  • Segregation:

    • Crucially, segregate this waste from strong acids, bases, and strong oxidizing agents. Mixing nitriles with acids can generate deadly hydrogen cyanide gas.

    • Store the waste container away from incompatible materials.

  • Container Management:

    • Keep the container closed at all times except when adding waste.[2][21] This is a common and serious EPA violation. An open container allows for evaporation of contents and increases the risk of spills.

Disposal Workflow Diagram

G start Waste Generated (Solid or Solution) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work Inside Chemical Fume Hood ppe->fume_hood container_select Step 3: Select Compatible HDPE Waste Container fume_hood->container_select label_container Step 4: Immediately Affix 'HAZARDOUS WASTE' Label container_select->label_container add_waste Step 5: Transfer Waste into Container label_container->add_waste close_container Step 6: Securely Close Lid add_waste->close_container segregate Step 7: Segregate from Incompatible Chemicals (e.g., Acids) close_container->segregate store Step 8: Place in Designated Satellite Accumulation Area segregate->store end Ready for EHS Pickup store->end

Caption: Waste Collection and Segregation Workflow.

Part 4: On-Site Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][11]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[11] While this compound is not currently P-listed, this highlights the importance of regular waste pickups.

  • Condition: Keep the SAA clean and organized. Inspect waste containers weekly for any signs of leaks or degradation.

Part 5: Final Disposal Pathway

In-laboratory treatment or neutralization of this waste is NOT recommended. Such procedures can themselves be hazardous, require specific expertise, and may be regulated by the EPA as a form of waste treatment, which requires a permit.[22][23]

  • Scheduling Pickup: Once the waste container is full (or approaching the accumulation time limit set by your institution), contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[4][24]

  • Transportation: The waste will be transported off-site by licensed professionals, who will use a hazardous waste manifest system to track the waste from its point of origin to its final disposal facility.[21][22]

  • Disposal Method: The most common and appropriate disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Disposal of Empty Containers

To be considered non-hazardous, an empty container must be "RCRA empty." This means all possible waste has been removed. For containers that held this compound, it is best practice to triple-rinse with a suitable solvent (e.g., methanol, acetone). The rinsate from this cleaning process must be collected and disposed of as hazardous waste. [24] After rinsing, deface or remove the original label before discarding the container with normal laboratory glass or plastic waste.

Part 6: Spill and Emergency Procedures

In the event of a spill, prompt and correct action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area and prevent entry. If the spill is flammable, remove all ignition sources.

  • Report: Notify your supervisor and your institution's EHS department immediately.

  • Clean-Up (Only if trained and safe to do so):

    • For small spills of solid material, gently cover with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust. Carefully sweep the material into the hazardous waste container.

    • For small liquid spills, absorb with a chemical absorbent pad or inert material.

    • Do not attempt to clean up a large spill or any spill you are not equipped or trained to handle. Wait for the emergency response team.

References

A Guide to Personal Protective Equipment for Handling 4-(Azetidin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the selection and use of Personal Protective Equipment (PPE) for the safe handling of 4-(Azetidin-3-yl)benzonitrile (CAS No. 94268-29-8). As specific toxicological data for this compound is limited, this guide is founded on the precautionary principle, synthesizing safety information from its core chemical moieties: the azetidine ring and the benzonitrile group. Our primary objective is to ensure the safety of all laboratory personnel through a conservative, evidence-based approach to risk mitigation.

Hazard Assessment: A Synthesis of Structural Risks

Due to the absence of a comprehensive Safety Data Sheet (SDS) for this compound, a risk assessment must be derived from its constituent chemical structures. This compound is comprised of a four-membered azetidine ring and a benzonitrile functional group. Each of these components carries its own set of potential hazards that must be considered.

The azetidine moiety, as represented by the parent compound, is known to be highly flammable and can cause severe skin burns and eye damage.[1][2][3] The strained four-membered ring contributes to its reactivity. The benzonitrile group, while less acutely hazardous, is classified as harmful if swallowed or in contact with skin and can be a skin and eye irritant. Upon combustion, nitrile-containing compounds can also release highly toxic hydrogen cyanide gas.[4]

Therefore, this compound must be handled as a substance that is potentially corrosive to skin and eyes, harmful by ingestion or skin contact, and capable of producing toxic byproducts under heat.

Table 1: Hazard Profile of Constituent Moieties

Chemical MoietyCAS No. (Parent Compound)Known HazardsKey Safety Considerations
Azetidine503-29-7H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage.[1][2]Potential for severe tissue damage on contact. Requires robust skin and eye protection.
Benzonitrile100-47-0H302 + H312: Harmful if swallowed or in contact with skin.Potential for systemic toxicity via dermal absorption or ingestion. Slight skin/eye irritant.

The following diagram illustrates the logical workflow for determining the necessary PPE based on this synthesized hazard assessment.

G cluster_0 Hazard Identification cluster_1 Risk Synthesis cluster_2 PPE & Control Selection A Analyze Target Compound: This compound B Identify Structural Moiety 1: Azetidine Ring A->B C Identify Structural Moiety 2: Benzonitrile Group A->C D Review Hazards of Azetidine: Corrosive, Flammable B->D E Review Hazards of Benzonitrile: Harmful (Oral, Dermal) C->E F Synthesize Potential Hazards: Assume Corrosive & Harmful Properties D->F E->F G Select PPE for Highest Potential Risk: Corrosion & Dermal Absorption F->G H Implement Engineering Controls: Chemical Fume Hood G->H

Caption: PPE selection workflow based on synthesized hazard analysis.

Core Personal Protective Equipment (PPE) Protocol

All handling of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood. The following PPE is mandatory for all personnel involved in these operations.

Eye and Face Protection

Due to the severe eye damage potential inherited from the azetidine moiety, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with permanently affixed side shields are required for any work in the laboratory.[5][6]

  • Recommended for Active Handling: When handling the solid or solutions, a full-face shield worn over safety glasses is strongly recommended to protect against splashes. Safety glasses alone do not provide adequate protection from chemical splashes.[5]

Skin and Body Protection

The risk of severe skin burns and potential dermal absorption of this harmful substance necessitates comprehensive skin protection.

  • Lab Coat: A clean, long-sleeved laboratory coat must be worn and fully buttoned at all times.[6][7]

  • Gloves: Disposable nitrile gloves are the minimum requirement for hand protection.[5] However, given the corrosive potential, double-gloving (wearing two pairs of nitrile gloves) provides an additional layer of safety.

    • Important: Thin nitrile gloves offer limited protection and are intended for incidental splash protection only.[8] Gloves must be removed and discarded immediately after contamination. Never reuse disposable gloves.[8]

    • Always inspect gloves for tears or punctures before use.

    • Remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly after removal.[7]

  • Apparel: Full-length pants and closed-toe shoes are mandatory. No skin should be exposed between the lab coat and footwear.[5][6]

Table 2: Glove Selection Guide

TaskGlove TypeMinimum ThicknessRationale
Incidental Contact / WeighingDisposable Nitrile5 milProvides a barrier against brief, accidental contact.[8]
Solution Handling / TransfersDouble-Gloved Nitrile5 mil (each)Offers enhanced protection against splashes and allows for safe removal of the outer contaminated glove.
Spill CleanupHeavy-Duty Nitrile or Neoprene13-15 milProvides greater chemical resistance and durability for extended contact during cleanup procedures.[9]
Respiratory Protection
  • Routine Use: When handling small quantities of this compound exclusively within a properly functioning chemical fume hood, respiratory protection is typically not required. The fume hood serves as the primary engineering control to prevent inhalation exposure.[4]

  • Non-Routine Operations: If there is a potential for generating dust or aerosols outside of a fume hood (e.g., during large-scale weighing or in case of a significant spill), a risk assessment must be performed by Environmental Health & Safety (EHS) to determine the appropriate level of respiratory protection. This may include a NIOSH-approved respirator with P100 cartridges.

Spill and Exposure Procedures

Immediate and correct response to spills or personal exposure is critical.

Spill Response Workflow

In the event of a spill, follow these steps methodically.

G A Spill Occurs B Alert personnel in the immediate area A->B C Is the spill large or outside of a fume hood? B->C D Evacuate the lab. Call EHS/Emergency Services. C->D Yes E Ensure proper PPE is worn (Double gloves, face shield, lab coat) C->E No F Cover spill with inert absorbent material (e.g., vermiculite, sand) E->F G Carefully sweep contaminated material into a designated hazardous waste container F->G H Decontaminate the area with a suitable solvent, collecting all materials as hazardous waste G->H I Dispose of all PPE as hazardous waste H->I

Caption: Step-by-step spill response procedure.

Personal Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with plenty of water for at least 15 minutes under a safety shower.[1][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3][12] Seek immediate medical attention.

Waste Disposal Plan

Due to the synthesized hazards, all waste streams containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: All solid waste (unused chemical, contaminated absorbent materials, gloves, wipes) must be collected in a clearly labeled, sealed hazardous waste container.[13] The label must include the words "Hazardous Waste" and the full chemical name.

  • Liquid Waste: Solutions and solvent rinsates must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[13]

  • Empty Containers: To be disposed of as non-hazardous waste, empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[13] This rinsate must be collected and disposed of as hazardous waste. [13] After rinsing, deface the original label before discarding the container.

  • Disposal Vendor: All hazardous waste must be disposed of through your institution's EHS department or a licensed chemical waste disposal contractor.[13] Do not pour any amount of this chemical or its solutions down the drain.[4][13]

By adhering to these stringent PPE, handling, and disposal protocols, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Azetidin-3-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Azetidin-3-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.